molecular formula C10H9ClN2O B1582437 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one CAS No. 90-31-3

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Cat. No.: B1582437
CAS No.: 90-31-3
M. Wt: 208.64 g/mol
InChI Key: RIOMUJXIGYZENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166399. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOMUJXIGYZENC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059006
Record name 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-31-3
Record name 1-(3-Chlorophenyl)-3-methyl-5-pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 90-31-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrazol-3-one, 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(3-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.804
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind key experimental decisions, ensuring both reproducibility and a deeper understanding of the molecular system.

Strategic Overview: The Significance of Pyrazolinones

The pyrazolin-5-one scaffold is a cornerstone in medicinal chemistry and materials science. Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Furthermore, they are crucial intermediates in the synthesis of azo dyes and photographic materials.[1][4]

The target molecule, this compound (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), is a valuable synthon.[5][6] The presence of the 3-chloro substituent on the N-phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and biological interactions. This guide presents a self-validating workflow where the synthesis is monitored and the final product is rigorously confirmed through a suite of orthogonal analytical techniques.

Synthesis: The Knorr Pyrazole Synthesis

The most reliable and efficient method for preparing 5-pyrazolones is the Knorr pyrazole synthesis , a classic condensation reaction between a β-ketoester and a hydrazine derivative.[7][8][9] This approach is favored for its high yields and operational simplicity.

Mechanistic Rationale

The reaction proceeds through a well-established pathway involving initial hydrazone formation followed by intramolecular cyclization. The choice of reactants—ethyl acetoacetate and 3-chlorophenylhydrazine—is strategic. Ethyl acetoacetate provides the C-C-C=O backbone, while 3-chlorophenylhydrazine introduces the N-N bond and the substituted aromatic ring.

The mechanism is as follows:

  • Nucleophilic Attack: The more nucleophilic terminal nitrogen of 3-chlorophenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate. The ketone is more reactive than the ester.[10]

  • Hydrazone Formation: A condensation reaction occurs, eliminating a molecule of water to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate performs a nucleophilic attack on the ester carbonyl carbon.

  • Elimination: The five-membered ring is formed with the elimination of an ethanol molecule, yielding the final this compound product.

Knorr_Mechanism Figure 1: Knorr Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EAA Ethyl Acetoacetate Hydrazone Hydrazone Intermediate EAA->Hydrazone + H⁺ - H₂O Hydrazine 3-Chlorophenylhydrazine Hydrazine->Hydrazone + H⁺ - H₂O Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazolone 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Cyclic_Int->Pyrazolone Elimination Ethanol Ethanol Cyclic_Int->Ethanol Elimination

Figure 1: Knorr Synthesis Mechanism
Detailed Experimental Protocol: Synthesis
  • Reagents:

    • 3-Chlorophenylhydrazine hydrochloride

    • Ethyl acetoacetate

    • Sodium acetate (or other suitable base)

    • Glacial acetic acid

    • Ethanol (95%)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 3-chlorophenylhydrazine hydrochloride (0.1 mol) and sodium acetate (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL). The sodium acetate neutralizes the hydrochloride salt, liberating the free hydrazine base in situ.

    • Stir the mixture for 15 minutes at room temperature.

    • To this solution, add ethyl acetoacetate (0.1 mol) dropwise, followed by glacial acetic acid (5 mL) to act as a catalyst.[9]

    • Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring for 2-3 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[11][12] Prepare a TLC plate with silica gel as the stationary phase and a mobile phase of ethyl acetate:hexane (e.g., 30:70 v/v). Spot the starting materials and the reaction mixture. The disappearance of the starting material spots and the appearance of a new, more polar product spot indicates reaction completion.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

    • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove soluble impurities.

    • Dry the crude product in a vacuum oven at 50-60°C.

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is a critical step to achieve high purity, which is essential for accurate characterization and subsequent applications.[13] Ethanol is an excellent solvent choice as the pyrazolone has high solubility in hot ethanol and low solubility in cold ethanol.[14]

  • Procedure:

    • Place the crude, dried product into an Erlenmeyer flask.

    • Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely. Add the solvent in small portions to the heated mixture.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered through a fluted filter paper to remove the charcoal.

    • Allow the clear, hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the purified crystals by vacuum filtration and wash with a minimal amount of ice-cold ethanol.

    • Dry the pure crystals to a constant weight. The final product should be a creamish to yellow powder.[4]

Comprehensive Characterization: A Self-Validating Workflow

No single analytical technique is sufficient to confirm the identity and purity of a synthesized compound. The following workflow employs a multi-technique approach where the results from each method corroborate the others, providing a high degree of confidence in the final product.

Characterization_Workflow Figure 2: Characterization Workflow Start Purified Solid MP Melting Point Analysis Start->MP IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Result Confirmed Structure & Purity MP->Result IR->Result NMR->Result MS->Result

Figure 2: Characterization Workflow
Physical Properties

A sharp melting point range is a primary indicator of high purity.

PropertyExpected ValueSource(s)
Appearance Creamish to Yellow Powder[4]
Molecular Formula C₁₀H₉ClN₂O[5][6]
Molecular Weight 208.64 g/mol [4][5][6]
Melting Point 128 - 131 °C[15]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" and confirms the formation of the pyrazolinone ring.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3100C-H StretchAromatic Ring
~2850-2950C-H StretchAliphatic (CH₃, CH₂)
~1700-1720C=O StretchCarbonyl (in 5-membered ring)
~1590-1610C=N StretchPyrazoline Ring
~1450-1500C=C StretchAromatic Ring
~1000-1100C-Cl StretchAryl Halide

Note: The exact positions of peaks can vary slightly based on the sample preparation (e.g., KBr pellet, Nujol mull) and instrument calibration.[2][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR Predicted Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.2Singlet3H-CH₃ (Methyl protons at C3)
~ 3.4Singlet2H-CH₂- (Methylene protons at C4)
~ 7.3 - 7.8Multiplet4HAr-H (Protons on the chlorophenyl ring)

¹³C NMR Predicted Data:

Chemical Shift (δ, ppm)Assignment
~ 15-C H₃
~ 42-C H₂-
~ 118 - 139Aromatic Carbons & C-Cl
~ 155C =N (C3 of pyrazole ring)
~ 170C =O (C5 of pyrazole ring)

Rationale: The chemical shifts are predicted based on known values for similar pyrazolone structures.[2][18] The singlet nature of the methyl and methylene protons confirms the absence of adjacent protons. The complex multiplet in the aromatic region is expected due to the chlorine substituent breaking the symmetry of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. For this molecule, a key diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.

m/zAssignmentExpected Relative Intensity
208[M]⁺ (with ³⁵Cl)~100%
210[M+2]⁺ (with ³⁷Cl)~33%

This isotopic pattern is a definitive piece of evidence for the presence of a single chlorine atom in the molecule.[5][19]

Conclusion

This guide has detailed a robust and reproducible methodology for the . By following the principles of the Knorr pyrazole synthesis and employing a comprehensive, multi-technique characterization strategy, researchers can confidently produce and validate this important chemical intermediate. The convergence of data from melting point analysis, FT-IR, ¹H & ¹³C NMR, and mass spectrometry provides a self-validating system that ensures the structural integrity and purity of the final compound, making it suitable for advanced research and development applications.

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).
  • J&K Scientific LLC. Knorr Pyrazole Synthesis.
  • Name-Reaction.com. Knorr pyrazole synthesis.
  • Chem Help ASAP. Knorr Pyrazole Synthesis.
  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.
  • Bakanas, I. J., & Moura-Letts, G. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis.
  • Scribd. Procedure Pyrazoline.
  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
  • PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one.
  • JOCPR. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • ResearchGate. IR spectral data of Pyrazoline derivatives (1-6).
  • Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone.
  • AIP Publishing. Improved Ultra-sonochemical Synthesis of Triazine Based Pyrazoline Derivative Using Different Catalyst.
  • Santa Cruz Biotechnology. This compound.
  • NIST WebBook. This compound.
  • ChemicalBook. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. This compound.
  • PubMed Central. Recent advances in the therapeutic applications of pyrazolines.
  • BenchChem. Purification of Pyrazole Compounds by Recrystallization.
  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
  • MDPI. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph.

Sources

physicochemical properties of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Executive Summary

This compound, hereafter referred to as 3-CMP, is a heterocyclic compound belonging to the pyrazolone class. As a structural analog of Edaravone (MCI-186), a potent free-radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, 3-CMP is of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its physicochemical properties are fundamental to understanding its stability, solubility, reactivity, and potential as a therapeutic agent or a key intermediate in the synthesis of other bioactive molecules. This guide provides a comprehensive analysis of its molecular structure, core physicochemical characteristics, spectroscopic profile, and synthetic pathways, grounded in established scientific principles and experimental data.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its identity and structure. 3-CMP's properties are intrinsically linked to its molecular architecture, which includes a pyrazolone core, a methyl group at the 3-position, and a 3-chlorophenyl substituent on the ring nitrogen.

Key Identifiers

A summary of the primary identifiers for 3-CMP is presented below for unambiguous reference.

IdentifierValueSource(s)
IUPAC Name 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one[3][4]
CAS Number 90-31-3, 20629-90-7[3][5][6][7]
Molecular Formula C₁₀H₉ClN₂O[3][5][7]
Molecular Weight 208.64 g/mol [3][5][7]
Synonyms 1-(m-Chlorophenyl)-3-methyl-5-pyrazolone, MCPMP[5][8]
Tautomerism: A Critical Structural Feature

A defining characteristic of 5-pyrazolones is their existence in multiple tautomeric forms. This equilibrium is not merely an academic detail; it governs the molecule's reactivity, acidity, and interaction with biological targets. 3-CMP can exist in three primary tautomeric forms: the CH-form (ketone), the OH-form (enol), and the NH-form. The relative stability of these forms depends on the solvent and physical state. Understanding this equilibrium is crucial for interpreting spectroscopic data and predicting chemical behavior.

Tautomeric Forms of 3-CMP cluster_CH CH-Form (Ketone) cluster_OH OH-Form (Enol) cluster_NH NH-Form CH_form OH_form CH_form->OH_form NH_form OH_form->NH_form

Caption: Tautomeric equilibrium of this compound.

Core Physicochemical Properties

The bulk properties of 3-CMP dictate its handling, formulation, and pharmacokinetic profile. These properties are summarized below, followed by a detailed discussion.

PropertyValueSignificanceSource(s)
Appearance Creamish to yellow crystalline powderPurity and identification[9]
Melting Point 128-131 °CPurity, stability, identification[5]
Solubility Soluble in alkaline solutions; low in waterFormulation, bioavailability[9][10]
Lipophilicity (XLogP3) 1.9 - 2.5Membrane permeability, ADME properties[3][4]
Predicted pKa -0.77 (protonated form)Ionization state, solubility[5]
Physical State and Melting Point

3-CMP is a creamish to yellow crystalline solid at standard temperature and pressure.[9] Its melting point is reported to be in the range of 128-131 °C.[5] The melting point is a critical parameter for quality control, as a sharp, well-defined melting range is indicative of high purity. A broadened or depressed melting range would suggest the presence of impurities, which is why Differential Scanning Calorimetry (DSC) is the preferred method for precise determination (see Section 5.1).

Solubility Profile

The solubility of a compound is paramount for both chemical reactions and drug delivery. 3-CMP is noted to form a clear solution in alkaline media, a behavior consistent with its acidic nature.[9] The proton on the pyrazolone ring can be abstracted by a base, forming a water-soluble salt. Conversely, its parent compound, Edaravone, is only slightly soluble in water, and it is expected that 3-CMP exhibits similarly low aqueous solubility in neutral or acidic conditions.[2] This pH-dependent solubility is a key consideration for developing aqueous formulations.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The computed XLogP3 value for 3-CMP ranges from 1.9 to 2.5, indicating moderate lipophilicity.[3][4] This value suggests that the compound has a favorable balance between aqueous solubility and lipid permeability, a desirable characteristic for potential drug candidates aiming to cross the blood-brain barrier.

Spectroscopic and Chromatographic Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Each method provides a unique fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For 3-CMP, electron ionization (EI) would yield a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragment ions observed include signals at m/z 125 and 111, which likely correspond to the cleavage of the pyrazolone ring and the loss of the chlorophenyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The expected spectrum would show distinct signals for the methyl protons (a singlet around 2 ppm), the methylene protons on the pyrazolone ring (a singlet around 3.4 ppm, present in the CH-tautomer), and a complex multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the 3-chlorophenyl ring.

  • ¹³C NMR: The spectrum would display characteristic peaks for the methyl carbon, the methylene carbon, the carbonyl carbon (C=O, ~170 ppm), and the carbons of the aromatic ring, with the carbon attached to chlorine showing a distinct chemical shift.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of 3-CMP is expected to show characteristic absorption bands:

  • ~1700 cm⁻¹: A strong C=O (carbonyl) stretch from the ketone tautomer.

  • ~1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole and phenyl rings.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~700-800 cm⁻¹: C-Cl stretching.

Synthesis and Chemical Reactivity

Synthetic Pathway: Knorr Pyrazole Synthesis

The most common and efficient method for synthesizing 3-CMP is the Knorr pyrazole synthesis. This involves the condensation reaction between 3-chlorophenylhydrazine and ethyl acetoacetate. The reaction proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazolone product.[11][12]

Synthesis of 3-CMP reagent1 3-Chlorophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 Ethyl Acetoacetate reagent2->intermediate product 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one (3-CMP) intermediate->product Cyclization & Dehydration

Caption: Knorr synthesis pathway for 3-CMP.

Chemical Reactivity

The reactivity of 3-CMP is dominated by two features:

  • Acidity: As discussed, the pyrazolone ring possesses an acidic proton, allowing it to react with bases to form salts.

  • Radical Scavenging: Analogous to Edaravone, 3-CMP is expected to act as a potent radical scavenger. The pyrazolone ring can donate an electron and a proton to neutralize reactive oxygen species (ROS), forming a stable radical intermediate. This antioxidant capability is the basis for its neuroprotective potential.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols for characterization are essential.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, offering high resolution and quantitative accuracy.

Objective: To determine the purity of a 3-CMP sample.

Methodology:

  • Standard Preparation: Accurately weigh ~10 mg of 3-CMP reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

HPLC Workflow start Sample & Standard Preparation inject Inject into HPLC System start->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Acquisition & Peak Integration detect->analyze end Calculate Purity (%) analyze->end

Caption: Standard workflow for HPLC purity analysis.

Protocol: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) provides a more accurate and detailed thermal profile than traditional melting point apparatus.

Objective: To precisely determine the melting point and thermal behavior of 3-CMP.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-CMP into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min.

    • Atmosphere: Purge with nitrogen gas at a flow rate of 50 mL/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting of the sample. The sharpness of the peak provides an indication of purity.

Conclusion

This compound is a compound of significant scientific interest due to its structural relationship with the neuroprotective drug Edaravone. Its physicochemical properties—moderate lipophilicity, pH-dependent solubility, and well-defined thermal and spectroscopic profiles—make it a tractable molecule for research and development. The presence of tautomerism and its potent radical-scavenging potential are its most critical chemical features. The synthetic and analytical protocols described herein provide a robust framework for researchers and drug development professionals to reliably produce, characterize, and evaluate this promising compound.

References

  • PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. National Center for Biotechnology Information. [Link]

  • Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. [Link]

  • NIST. This compound. National Institute of Standards and Technology. [Link]

  • Gürsoy, E. A., & Karali, N. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. [Link]

  • PubChem. 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

  • Sahu, J. K., et al. Current status of pyrazole and its biological activities. Journal of Acute Disease. [Link]

  • Drugfuture. EDARAVONE. FDA Global Substance Registration System. [Link]

  • Hadda, T. B., et al. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Google Patents.
  • PubChem. Edaravone. National Center for Biotechnology Information. [Link]

  • precisionFDA. EDARAVONE. U.S. Food and Drug Administration. [Link]

  • Wikipedia. 3-Methyl-1-phenyl-5-pyrazolon. [Link]

Sources

A Technical Guide to 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 90-31-3): Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No. 90-31-3), a heterocyclic compound belonging to the pyrazolone class. As a structural analog of Edaravone, a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, this compound holds significant interest for researchers in drug discovery and development.[1][2] This guide delineates its physicochemical properties, provides a detailed synthesis protocol based on established chemical principles, and explores its potential mechanisms of action and therapeutic applications. The content is tailored for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of the Pyrazolone Scaffold

The pyrazolone nucleus is a five-membered heterocyclic scaffold that has been a cornerstone of medicinal chemistry for over a century.[3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antioxidant properties.[4][5][6][7] The versatility of the pyrazolone ring allows for structural modifications that can fine-tune its biological activity, making it a privileged structure in drug design.

This compound is a specific derivative that distinguishes itself through its close structural relationship to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one).[1] Edaravone functions as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage.[2] The primary structural difference in the title compound is the presence of a chlorine atom at the meta-position of the N-phenyl ring. This substitution is expected to modulate the electronic properties and, consequently, the biological activity of the molecule, making it a compelling candidate for comparative studies and as a potential therapeutic agent in its own right.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90-31-3[8]
Molecular Formula C₁₀H₉ClN₂O[8]
Molecular Weight 208.64 g/mol [8]
IUPAC Name 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one[8]
Appearance Creamish to yellow crystalline powder[9]
Melting Point 128-131 °C[10][11]
Solubility Forms a clear solution in alkaline media[9]

Spectroscopic Characteristics:

  • Mass Spectrometry: The compound's molecular weight is 208.64 Da. Electron ionization mass spectrometry would be expected to show a molecular ion peak (M+) at m/z 208, with characteristic isotopic peaks for the chlorine atom. Key fragmentation peaks are reported at m/z 125 and 111.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy would reveal signals corresponding to the aromatic protons on the chlorophenyl ring, the methylene protons of the pyrazolone ring, and the methyl protons. ¹³C-NMR would show distinct signals for the carbonyl carbon, the carbons of the heterocyclic ring, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C=O (carbonyl) stretch of the pyrazolone ring, C=N stretching, and C-H stretching from the aromatic and aliphatic groups.[12]

Synthesis and Purification Workflow

The synthesis of pyrazolone derivatives is a well-established process in organic chemistry. The most common and efficient method involves the condensation of a substituted phenylhydrazine with a β-ketoester.[13]

Principle of Synthesis

The reaction proceeds via a nucleophilic attack of the hydrazine on the keto-ester, followed by an intramolecular cyclization and dehydration to form the stable five-membered pyrazolone ring. Glacial acetic acid is an ideal medium as it serves as both a solvent and a catalyst for the condensation and cyclization steps.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory procedure for synthesizing this compound.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate (optional, for buffering)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid (5-10 volumes). If starting with the hydrochloride salt, add sodium acetate (1 equivalent) to liberate the free base in situ.

  • Addition of β-Ketoester: To the stirring solution, add ethyl acetoacetate (1.1 equivalents) dropwise at room temperature. The slight excess of the keto-ester ensures the complete consumption of the hydrazine starting material.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the cyclization and dehydration steps.

  • Product Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly into ice-cold water with vigorous stirring. This step causes the organic product to precipitate out of the aqueous acidic solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the crude product on the filter with cold water to remove residual acetic acid and other water-soluble impurities, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.

Purification

The primary method for purifying the crude product is recrystallization.

  • Solvent Selection: Dissolve the crude solid in a minimum amount of hot ethanol. Ethanol is a suitable choice as the product's solubility is significantly higher at elevated temperatures compared to room temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to yield the final product as a crystalline powder.[14][15]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Process cluster_product Final Product A 3-Chlorophenylhydrazine P1 Combine & Reflux (4-6 hours, ~118°C) A->P1 Condensation & Cyclization B Ethyl Acetoacetate B->P1 Condensation & Cyclization C Glacial Acetic Acid C->P1 Condensation & Cyclization P2 Cool & Precipitate (in Ice Water) P1->P2 Isolation P3 Filter & Wash (Water, Cold Ethanol) P2->P3 P4 Recrystallize (from hot Ethanol) P3->P4 Purification P5 Dry under Vacuum P4->P5 Z 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one (Pure) P5->Z

Caption: Workflow for the synthesis and purification of the title compound.

Mechanistic Insights and Potential Therapeutic Applications

The therapeutic potential of this compound is largely inferred from its structural similarity to Edaravone and the broad bioactivity of the pyrazolone class.

Antioxidant and Radical Scavenging Activity

The primary mechanism of action for Edaravone is its ability to scavenge reactive oxygen species (ROS), such as the hydroxyl radical (•OH), which are implicated in the pathophysiology of neurodegenerative diseases.[2] The proposed mechanism involves the donation of a hydrogen atom from the pyrazolone ring to the radical, resulting in a stabilized radical form of the drug. The phenyl ring also plays a role in this process. The presence of the electron-withdrawing chloro group on the phenyl ring of the title compound may influence the electron density of the molecule, potentially altering its radical scavenging potency compared to the parent compound, Edaravone.

Proposed Radical Scavenging Mechanism

Scavenging_Mechanism cluster_main Radical Scavenging by this compound Compound Pyrazolone (R-H) Transition H• Abstraction Compound->Transition Radical Reactive Oxygen Species (e.g., •OH) Radical->Transition Compound_Radical Stabilized Pyrazolone Radical (R•) Transition->Compound_Radical Neutralized Neutralized Species (e.g., H₂O) Transition->Neutralized

Caption: Proposed mechanism of action via hydrogen atom donation.

Broader Pharmacological Potential

Beyond antioxidant activity, the pyrazolone scaffold is associated with a wide range of biological effects. This suggests that this compound could be a valuable lead compound for screening in various therapeutic areas.

Table 2: Established Pharmacological Activities of Pyrazoline/Pyrazolone Derivatives

ActivityDescriptionSource(s)
Anti-inflammatory Inhibition of inflammatory mediators and pathways.[4][16]
Analgesic Pain-relieving properties.[4]
Antimicrobial Activity against various bacterial and fungal strains.[5][6]
Anticancer Cytotoxic effects against various cancer cell lines.[4][17]
Anticonvulsant Potential to reduce or prevent seizure activity.[3][5]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Table 3: Hazard Identification and Safety Information

AspectInformationSource(s)
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects.[8]
GHS Pictogram Environmental Hazard[8]
Precautionary Codes P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container in accordance with local regulations).[8]
Other Risk Statements May be irritating to eyes, respiratory system, and skin.[10][11]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[18]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials and sources of ignition.

Conclusion and Future Directions

This compound is a pyrazolone derivative with significant research potential, primarily due to its structural analogy to the neuroprotective drug Edaravone. Its synthesis is straightforward, and its physicochemical properties are well-defined.

Future research should focus on:

  • Comparative Biological Evaluation: Directly comparing the in vitro and in vivo antioxidant and radical scavenging capabilities of this compound against Edaravone to understand the influence of the 3-chloro substitution.

  • Broad-Spectrum Screening: Leveraging the known pharmacological profile of the pyrazolone scaffold by screening the compound for anti-inflammatory, analgesic, and anticancer activities.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential as a drug candidate.

  • Intermediate Chemistry: Exploring its use as a chemical intermediate for the synthesis of novel dyes or other bioactive molecules.[9][20]

This technical guide serves as a comprehensive resource to facilitate and inspire further investigation into this promising compound within the scientific community.

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC. (n.d.). PubMed Central. [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. [Link]

  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656. (n.d.). PubChem. [Link]

  • Pharmacological activities of pyrazolone derivatives. (2013). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • (PDF) PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. (2015). ResearchGate. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (n.d.). Semantic Scholar. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2016_7(6)/[16].pdf]([Link]16].pdf)

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2018). National Institutes of Health. [Link]

  • 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. (n.d.). Shree Sidhdhanath Industries. [Link]

  • EDARAVONE. (n.d.). Drugfuture. [Link]

  • Current status of pyrazole and its biological activities. (2015). PubMed Central. [Link]

  • US4081597A - Process for the manufacture of pyrazolones from pyrazolidones. (n.d.).
  • Mci-186 | C10H10N2O | CID 4021. (n.d.). PubChem. [Link]

  • The purpose of this study is to synthesize novel pyrazol-5(4H)-one and... (n.d.). ResearchGate. [Link]

  • EDARAVONE. (n.d.). precisionFDA. [Link]

  • 3-Methyl-1-phenyl-5-pyrazolon. (n.d.). Wikipedia. [Link]

  • Safety Data Sheet: ≥90%. (2025). Carl ROTH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2020). Journal of Medicinal and Chemical Sciences. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal and materials chemistry.

Introduction: The Significance of the Pyrazolone Core

Pyrazolone derivatives are a well-established class of heterocyclic compounds that have garnered considerable attention in the scientific community for over a century.[1] Their versatile chemical nature and diverse biological activities have led to their application in pharmaceuticals as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3][4] The core pyrazolone ring, a five-membered lactam containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. The substituent at the 1-position of the pyrazolone ring, in this case, a 3-chlorophenyl group, significantly influences the molecule's electronic properties and biological interactions. This guide will delve into the specific molecular characteristics of this compound, providing a foundational understanding for researchers exploring its potential applications.

Molecular Structure and Properties

This compound possesses the chemical formula C₁₀H₉ClN₂O and a molecular weight of approximately 208.64 g/mol .[5] The molecule's core is a pyrazolin-5-one ring, which is substituted with a methyl group at the 3-position and a 3-chlorophenyl group at the 1-position.

PropertyValueSource
Molecular FormulaC₁₀H₉ClN₂O[5]
Molecular Weight208.64 g/mol [5]
IUPAC Name1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one[5]
CAS Number90-31-3[5]
Physical AppearanceCreamish to Yellow Powder[6]
Melting Point128-131 °C[7]
SolubilitySoluble in alkaline solutions[6]

The presence of the chlorine atom on the phenyl ring introduces an element of electronegativity and can influence the molecule's overall polarity and binding interactions. The structural arrangement of the phenyl and pyrazolone rings is a key determinant of its chemical and biological behavior. A study on a closely related derivative, methanone, revealed that the dihedral angle between the pyrazole and the chlorobenzene rings is 17.68 (10)°.[8] This provides insight into the likely planarity and conformational flexibility of the title compound.

Tautomerism: A Key Structural Feature

A critical aspect of the molecular structure of pyrazolones is their existence in various tautomeric forms.[9] For this compound, three primary tautomers are possible: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazolone ring.[10][11]

dot

Caption: Tautomeric forms of this compound.

Studies on analogous 1-phenyl-3-methyl-5-pyrazolone have shown that the CH-form is predominant in nonpolar solvents like chloroform, while a mixture of OH and NH forms is observed in polar solvents like DMSO.[9] Understanding the prevalent tautomeric form under specific experimental conditions is crucial for interpreting spectroscopic data and predicting reactivity.

Synthesis of this compound

The most common and efficient method for the synthesis of 1-substituted-3-methyl-5-pyrazolones is the condensation reaction between a substituted hydrazine and a β-keto ester, typically ethyl acetoacetate.[1][9]

dot

Synthesis 3-chlorophenylhydrazine 3-chlorophenylhydrazine Reaction Reaction 3-chlorophenylhydrazine->Reaction This compound This compound Reaction->this compound Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Reaction

Caption: General synthesis scheme for this compound.

Experimental Protocol

This protocol is a generalized procedure based on established methods for pyrazolone synthesis.[1] Researchers should optimize conditions as necessary.

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Sodium acetate (if using hydrochloride salt)

  • Distilled water

  • Ice

Procedure:

  • Preparation of 3-Chlorophenylhydrazine: If starting from the hydrochloride salt, dissolve 3-chlorophenylhydrazine hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the free hydrazine precipitates. Extract the free hydrazine with a suitable organic solvent like diethyl ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in ethanol.

  • Addition of Ethyl Acetoacetate: To the stirred solution, add ethyl acetoacetate (1 equivalent) dropwise. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. If no crystals form, the solvent can be partially evaporated under reduced pressure.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and studying the tautomerism of pyrazolones.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methylene protons of the pyrazolone ring (in the CH-form), and the aromatic protons of the 3-chlorophenyl group. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring. The presence and integration of signals for the CH₂ and NH or OH protons can provide evidence for the predominant tautomeric form in the chosen solvent.[9]

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the carbons of the 3-chlorophenyl group. The chemical shift of the carbonyl carbon is particularly indicative of the electronic environment and can be used to distinguish between different pyrazolone derivatives.[12][13]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands to expect include:

Functional GroupWavenumber (cm⁻¹)
C=O (carbonyl)~1700
C=N (imine)~1600
C-H (aromatic)~3100-3000
C-H (aliphatic)~3000-2850
C-Cl~800-600

The position of the carbonyl stretching frequency can be influenced by the tautomeric equilibrium and hydrogen bonding.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Major fragments observed in the mass spectrum of this compound include m/z values of 208 (M⁺), 125, and 111.[5] The fragmentation pattern can provide further structural confirmation.

dot

Fragmentation M+ (m/z 208) M+ (m/z 208) Fragment 1 (m/z 125) Fragment 1 (m/z 125) M+ (m/z 208)->Fragment 1 (m/z 125) Fragment 2 (m/z 111) Fragment 2 (m/z 111) M+ (m/z 208)->Fragment 2 (m/z 111)

Caption: Simplified mass fragmentation of this compound.

Potential Applications and Future Directions

The pyrazolone scaffold is a cornerstone in the development of various therapeutic agents.[1] While specific biological activity data for this compound is not extensively reported, the broader class of pyrazolone derivatives has demonstrated significant potential in several areas:

  • Anti-inflammatory and Analgesic Activity: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[3][15]

  • Antimicrobial Activity: The pyrazolone nucleus has been incorporated into molecules with significant antibacterial and antifungal activities.[3][15]

  • Agrochemicals: The structural features of pyrazolones have also been exploited in the development of herbicides and insecticides.[4]

The presence of the 3-chlorophenyl substituent in the title compound may modulate its biological activity and pharmacokinetic properties. Further research is warranted to explore the specific pharmacological profile of this compound and to synthesize and evaluate related derivatives for potential therapeutic applications.

Conclusion

This compound is a fascinating heterocyclic molecule with a rich chemical background and significant potential for future applications. This guide has provided a detailed overview of its molecular structure, including the important phenomenon of tautomerism, a standard synthesis protocol, and the key spectroscopic features used for its characterization. For researchers and scientists in drug discovery and materials science, a thorough understanding of these fundamental aspects is paramount for the rational design and development of novel pyrazolone-based compounds with enhanced efficacy and desired properties.

References

Sources

An In-Depth Technical Guide to 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Synthesis, Properties, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a halogenated analog of the neuroprotective drug Edaravone. We will delve into its chemical identity, synthesis, physicochemical properties, and its potential as a research tool in the study of neurodegenerative diseases, with a focus on its antioxidant and free radical-scavenging mechanisms.

Chemical Identity and Nomenclature

This compound is a pyrazolone derivative with the chemical formula C₁₀H₉ClN₂O.[1] Its formal IUPAC name is 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one .[1] The compound is also known by several synonyms, including 1-(m-chlorophenyl)-3-methyl-5-pyrazolone and m-Chloropyrazone.[1]

It is crucial for researchers to be aware of the tautomerism inherent in pyrazolone structures. This compound can exist in three tautomeric forms: the CH, NH, and OH forms. The equilibrium between these tautomers is influenced by the solvent's polarity and the nature of the substituents on the pyrazolone ring. This phenomenon is critical as it can affect the molecule's chemical reactivity, spectroscopic properties, and biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClN₂O[1]
Molecular Weight 208.64 g/mol [1]
CAS Number 90-31-3[1]
Appearance Solid
Melting Point 128-131 °C[2]
XLogP3 1.9[1]
  • ¹H NMR: Protons on the phenyl ring, the methyl group, and the pyrazolone ring will exhibit characteristic chemical shifts.

  • ¹³C NMR: Carbon atoms in the phenyl ring, the methyl group, and the pyrazolone ring will have distinct resonances.

  • Infrared (IR) Spectroscopy: The spectrum will be characterized by absorption bands corresponding to C=O, C=N, C-Cl, and aromatic C-H stretching and bending vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight will be observed, along with characteristic fragmentation patterns.

Synthesis of this compound

The synthesis of this compound is typically achieved through a well-established route for pyrazolone formation: the condensation reaction between a substituted hydrazine and a β-keto ester.[3][4][5]

Reaction Principle

The core of the synthesis involves the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate. The reaction proceeds via a nucleophilic attack of the hydrazine on the keto group of the ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to yield the pyrazolone ring.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • 3-chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Ethanol (or other suitable solvent like methanol or acetic acid)[3]

  • Sodium acetate (or another base to neutralize the hydrochloride salt)

  • Hydrochloric acid (for potential pH adjustment)

  • Diethyl ether (for washing/purification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Preparation of 3-chlorophenylhydrazine free base: In a round-bottom flask, dissolve 3-chlorophenylhydrazine hydrochloride and an equimolar amount of sodium acetate in a minimal amount of water. The free base can be extracted with a suitable organic solvent like diethyl ether. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the prepared 3-chlorophenylhydrazine in ethanol.

  • Addition of Ethyl Acetoacetate: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.[6]

  • Purification: The crude product is collected by filtration and washed with cold ethanol or diethyl ether to remove unreacted starting materials.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: The identity and purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Synthesis workflow for this compound.

Mechanism of Action: A Focus on Antioxidant and Neuroprotective Properties

The therapeutic potential of this compound is intrinsically linked to its antioxidant and free radical scavenging capabilities, a characteristic it shares with its parent compound, Edaravone.[7][8]

Free Radical Scavenging

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous neurodegenerative diseases. Pyrazolone derivatives, including the subject of this guide, can act as potent free radical scavengers. They can donate a hydrogen atom or an electron to neutralize highly reactive free radicals, such as the hydroxyl radical (•OH) and superoxide anion (O₂⁻•), thereby terminating the damaging chain reactions of lipid peroxidation and cellular damage.[2]

Neuroprotection

The neuroprotective effects of pyrazoline derivatives are a direct consequence of their ability to mitigate oxidative stress. In the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease, neuronal cell death is often linked to oxidative damage. By scavenging free radicals, this compound has the potential to protect neurons from oxidative injury, a hypothesis that can be tested in various in vitro and in vivo models.

graph MechanismOfAction { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#5F6368"];

}

Proposed mechanism of neuroprotection by free radical scavenging.

Experimental Protocols for Biological Evaluation

To assess the neuroprotective and antioxidant potential of this compound, standardized in vitro assays are indispensable.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the free radical scavenging activity of a compound.[9][10]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the concentration of the test compound.[9]

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurotoxicity and neuroprotection.[11][12] Oxidative stress can be induced in these cells using hydrogen peroxide (H₂O₂).

Principle: This assay evaluates the ability of the test compound to protect SH-SY5Y cells from cell death induced by H₂O₂. Cell viability is typically assessed using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Induction of Oxidative Stress: After the pre-treatment period, add a pre-determined toxic concentration of H₂O₂ to the wells (except for the control wells) and incubate for a further 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the culture medium and add fresh medium containing MTT solution to each well.

    • Incubate the plate for 3-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of the compound is determined by its ability to increase cell viability in the H₂O₂-treated groups.

graph NeuroprotectionAssay { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

This compound represents a valuable research compound for the exploration of novel neuroprotective agents. Its structural similarity to Edaravone, combined with the presence of a chloro-substituent, makes it an interesting candidate for structure-activity relationship studies. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological potential of this and other related pyrazolone derivatives.

Future research should focus on a direct comparative analysis of the antioxidant and neuroprotective efficacy of this compound with Edaravone. Furthermore, investigating its effects in more complex in vitro models, such as co-cultures of neurons and glial cells, and eventually in in vivo models of neurodegenerative diseases, will be crucial in determining its therapeutic potential.

References

  • Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/19/6225.
  • Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II)... (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/Results-of-DPPH-assay-of-edaravone-derivatives-L1-L9-and-their-Cu-II-complexes-C1_fig2_363715132.
  • A REVIEW ON EDARAVONE AS POTENTIAL ANTIOXIDANTS. (n.d.). In Plant Archives. Retrieved from http://www.plantarchives.org/SPECIAL%20ISSUE%2021-1/50%20(2914-2920).pdf.
  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). In Nature. Retrieved from https://www.
  • Synthesis, Characterization and Antioxidant Properties of a New Lipophilic Derivative of Edaravone. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1420-3049/23/10/2458.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/1422-0067/24/19/14876.
  • Rishiram Prajuli.pmd. (n.d.). In Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Rishiram-Prajuli.pmd-Parajuli-Prajapati/47101a5202824285b03513b652873138379c6d48.
  • Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone Determined by Electron Spin Resonance. (n.d.). In Hilaris Publisher. Retrieved from https://www.hilarispublisher.com/open-access/comparative-study-of-the-free-radical-scavenging-activities-of-originaland-generic-edaravone-determined-by-electron-spin-resonan-2167-0501-1000185.pdf.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). In Google Patents. Retrieved from https://patents.google.
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/publication/379650389_Pharmacological_Evaluation_and_Computational_Insights_into_Two_Pyrazole_Derivatives_of_E-3-4-chlorophenyl-1-phenylprop-2-en-1-one.
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). In Indian Academy of Sciences. Retrieved from https://www.ias.ac.in/article/fulltext/jbsc/046/0051.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). In Journal of Medicinal and Chemical Sciences. Retrieved from https://www.jmchemsci.com/article_123921.html.
  • Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. (n.d.). In AIR Unimi. Retrieved from https://air.unimi.it/retrieve/handle/2434/971939/1664177/molecules-24-03487.pdf.
  • Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of. (n.d.). In The Royal Society of Chemistry. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05391h.
  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). In Oriental Journal of Chemistry. Retrieved from https://www.orientjchem.
  • Antioxidant mechanism of Edaravone and its amine analogs: Combined kinetic and DFT study. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/41289913/.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). In Atmiya University. Retrieved from https://www.atmiyauni.ac.in/wp-content/uploads/2023/12/19PHDCH01-Chapter-5.pdf.
  • Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/2218-273X/12/2/295.
  • Combined Treatment with Three Natural Antioxidants Enhances Neuroprotection in a SH-SY5Y 3D Culture Model. (n.d.). In MDPI. Retrieved from https://www.mdpi.com/2076-3921/11/12/2361.
  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140228/.
  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). In Google Patents. Retrieved from https://patents.google.
  • Neuroprotection assay evaluated by the variation of mitochondrial... (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/Neuroprotection-assay-evaluated-by-the-variation-of-mitochondrial-activity-MTT-A-SH_fig4_372813134.
  • Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11277491/.
  • Neuroprotective Effects of Photobiomodulation and Taurine on SH-SY5Y Cells. (n.d.). In Preprints.org. Retrieved from https://www.preprints.org/manuscript/202404.0362/v1.
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). In PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/11747069/.
  • Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. (n.d.). In Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Antioxidant-activity-of-3-methyl-1-phenyl-2-5-one-Yamamoto-Kuwahara/356543b5735f58c7349195a63080702d73385489.
  • DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. (n.d.). In ResearchGate. Retrieved from https://www.researchgate.net/figure/DPPH-radical-scavenging-assay-results-of-novel-3-5-disubstituted-2-pyrazolines_fig3_329432431.
  • Independent Verification of Published Results for Edaravone (Free Radical Scavenger 1): A Comparative Guide. (n.d.). In Benchchem. Retrieved from https://www.benchchem.com/product/b1130/technical-sheet.
  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10675276/.
  • Synthesis, Characterization and Assessment of Antioxidant and Melanogenic Inhibitory Properties of Edaravone Derivatives. (n.d.). In PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502014/.
  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. (n.d.). In PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/66656.

Sources

spectral data (NMR, IR, Mass Spec) of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Authored by: A Senior Application Scientist

Introduction

Pyrazolone derivatives are a cornerstone in medicinal and industrial chemistry, recognized for a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] Among these, this compound stands as a significant scaffold. The unequivocal confirmation of its molecular structure is paramount for researchers in drug discovery and materials science. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and verify the structure of this compound. Our approach is not merely to present data, but to explain the scientific rationale behind the spectral features, offering a self-validating framework for its characterization.

Molecular Identity and Synthesis Context

Before delving into the spectral data, it is essential to establish the fundamental properties of the target compound.

  • Compound Name: this compound

  • CAS Number: 90-31-3[2][3]

  • Molecular Formula: C₁₀H₉ClN₂O[2][3]

  • Molecular Weight: 208.64 g/mol [2][3]

The synthesis of such pyrazolones typically involves the cyclocondensation reaction between a β-ketoester (e.g., ethyl acetoacetate) and a substituted hydrazine (e.g., 3-chlorophenylhydrazine).[4] Understanding this synthetic route is crucial as it informs the potential presence of starting materials or reaction by-products that could interfere with spectral analysis, necessitating rigorous purification and characterization.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For structural elucidation, Electron Ionization (EI) is often employed, as it induces fragmentation of the parent molecule, providing a unique "fingerprint" that reveals its constituent parts.[6][7][8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller charged fragments and neutral radicals.[8]

  • Analysis: The positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

The mass spectrum provides two critical pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

  • Molecular Ion (M⁺•) Peak: The peak corresponding to the intact molecule will appear at an m/z ratio equal to its molecular weight. For C₁₀H₉ClN₂O, the expected m/z is ~208. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic M⁺• peak at m/z 208 and an M+2 peak at m/z 210, with the M+2 peak having about one-third the intensity of the M⁺• peak. This isotopic signature is a definitive indicator of a chlorine atom in the molecule.

  • Key Fragmentation Patterns: The fragmentation of the molecular ion is not random but follows predictable chemical pathways, often initiated at charge sites or involving rearrangements.[6][7][9] The major observed fragments for this compound are typically found at m/z 125 and 111.[2]

m/zProposed Fragment StructureNotes
208/210[C₁₀H₉ClN₂O]⁺•Molecular ion (M⁺•) and its M+2 isotope peak, confirming the molecular formula.
125[C₅H₄N₂O]⁺This fragment likely results from the cleavage of the bond between the phenyl ring and the pyrazolone nitrogen, with the charge retained on the pyrazolone moiety.
111/113[C₆H₄Cl]⁺This fragment corresponds to the chlorophenyl cation, formed by the same cleavage event, with the charge retained on the aromatic portion. The 111/113 pattern confirms the presence of chlorine in this fragment.

Visualization: Fragmentation Pathway

Fragmentation_Pathway M Molecular Ion (M⁺•) [C₁₀H₉ClN₂O]⁺• m/z = 208/210 F1 Fragment 1 [C₅H₄N₂O]⁺ m/z = 125 M->F1 F2 Fragment 2 [C₆H₄Cl]⁺ m/z = 111/113 M->F2 Neutral1 Neutral Loss [C₆H₄Cl]• M->Neutral1 Neutral2 Neutral Loss [C₄H₅N₂O]• M->Neutral2

Caption: Key fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule.[10] It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum.[10]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent to IR radiation.

  • Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet. This ensures a uniform path length for the IR beam.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The IR spectrum is typically analyzed in two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[11]

  • Functional Group Region: This region contains characteristic absorptions for most common functional groups.[12][13]

  • Fingerprint Region: This area contains complex vibrations unique to the molecule as a whole, making it useful for confirming identity by matching with a reference spectrum.[11]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3100-3000C-H StretchAromatic (C=C-H)Medium to weak, sharp peaks
~2950-2850C-H StretchAliphatic (CH₃, CH₂)Medium to weak, sharp peaks
~1700-1650C=O StretchAmide/Keto (in pyrazolone ring)Strong, sharp peak. This is a key diagnostic peak for the pyrazolone core.[1][14]
~1600-1580C=N StretchImine (in pyrazolone ring)Medium intensity, sharp peak
~1500 & ~1450C=C StretchAromatic RingTwo to three sharp peaks of variable intensity
Below 800C-Cl StretchAryl HalideStrong to medium peak in the fingerprint region

The most prominent and informative peaks are the strong C=O stretch around 1700 cm⁻¹, confirming the keto form of the pyrazolone ring, and the C-H stretches just above and below 3000 cm⁻¹, distinguishing between aromatic and aliphatic protons.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[15] It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[16] When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their local chemical environment.[15][17]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: The sample tube is placed in the NMR spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, multiple scans are accumulated to achieve a good signal-to-noise ratio.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (multiplicity).

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~7.2-7.84HMultiplet (m)Aromatic ProtonsThe protons on the 3-chlorophenyl ring are in a complex electronic environment, leading to overlapping signals.
~3.42HSinglet (s)CH₂ (Pyrazolone Ring)These protons are typically a singlet. In some chiral environments, they could appear as an AB quartet.
~2.23HSinglet (s)CH₃ (Methyl Group)This is a singlet as there are no adjacent protons to couple with.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170C=OCarbonyl carbon, highly deshielded by the electronegative oxygen.
~155C-CH₃ (Pyrazolone)Olefinic carbon of the pyrazolone ring attached to the methyl group.
~115-140Aromatic CarbonsSix distinct signals are expected for the six carbons of the 3-chlorophenyl ring. The carbon attached to the chlorine (C-Cl) will be shifted, and its intensity may be lower.
~40CH₂Aliphatic methylene carbon in the pyrazolone ring.
~15CH₃Aliphatic methyl carbon.

Integrated Spectral Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.

Integrated_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS MS Data MW Molecular Weight = 208 Cl Isotope Pattern MS->MW Frag Fragments: m/z 125, 111 MS->Frag Conclusion Confirmed Structure: 1-(3-Chlorophenyl)-3-methyl -2-pyrazolin-5-one MW->Conclusion Frag->Conclusion IR IR Data CO C=O Stretch (~1700 cm⁻¹) IR->CO CH Aromatic & Aliphatic C-H Stretches IR->CH CO->Conclusion CH->Conclusion NMR ¹H & ¹³C NMR Data H_NMR ¹H: Aromatic (4H) CH₂ (2H), CH₃ (3H) NMR->H_NMR C_NMR ¹³C: C=O, Aromatic C's CH₂, CH₃ signals NMR->C_NMR H_NMR->Conclusion C_NMR->Conclusion

Caption: Integrated workflow combining MS, IR, and NMR data for structural elucidation.

Conclusion

The comprehensive analysis of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy data provides unequivocal evidence for the structure of this compound. Mass spectrometry confirms the molecular weight (208.64 g/mol ) and the presence of a chlorine atom through its isotopic pattern and key fragments.[2] Infrared spectroscopy identifies the essential functional groups, notably the pyrazolone carbonyl group and the aromatic and aliphatic C-H bonds.[10][13] Finally, ¹H and ¹³C NMR spectroscopy maps out the complete carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom in the molecule.[15][17] This integrated, multi-technique approach represents a robust and self-validating protocol essential for the accurate characterization of compounds in research and development.

References

Introduction: The Chameleon-Like Nature of Pyrazolin-5-ones

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomeric Forms of Substituted Pyrazolin-5-ones

This guide provides a comprehensive exploration of the tautomerism of substituted pyrazolin-5-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into the structural nuances of the different tautomeric forms, the physicochemical factors governing their equilibrium, and the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this complex chemical phenomenon.

Pyrazolin-5-ones are five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, dyes, and agrochemicals.[1] Their broad utility is intrinsically linked to their fascinating ability to exist in different, readily interconvertible structural forms known as tautomers. This prototropic tautomerism involves the migration of a proton, leading to distinct isomers that coexist in a dynamic equilibrium.[2]

The position of this equilibrium is not static; it is exquisitely sensitive to the molecular environment. Factors such as the nature of substituents, solvent polarity, temperature, and pH can dramatically shift the balance, favoring one tautomer over others.[1][3] Understanding and controlling this tautomeric behavior is paramount in drug development, as different tautomers can exhibit vastly different biological activities, solubilities, and metabolic stabilities. This guide will provide the foundational knowledge and practical insights required to investigate and characterize the tautomerism of this important class of compounds.

The Three Principal Tautomeric Forms

For a typical 1,3-disubstituted pyrazolin-5-one, three primary tautomeric forms are in equilibrium. The relative population of these forms dictates the overall chemical and physical properties of the compound.

  • The CH Form (Keto Tautomer): Also referred to as the 2,4-dihydro-3H-pyrazol-3-one form. In this structure, the C4 position of the pyrazolone ring is an sp3-hybridized carbon bearing a proton. This form is often favored in nonpolar solvents like chloroform or cyclohexane.[1]

  • The OH Form (Enol Tautomer): Also known as the 1H-pyrazol-5-ol form. This is an aromatic tautomer where the proton has migrated to the exocyclic oxygen atom, creating a hydroxyl group and a fully delocalized pyrazole ring. This form can be stabilized by intramolecular hydrogen bonding and is often observed in the solid state and in various solvents.[4]

  • The NH Form (Keto-Hydrazine Tautomer): Also designated as the 1,2-dihydro-3H-pyrazol-3-one form. Here, the proton resides on the N2 atom of the pyrazole ring. This form, along with the OH form, is often found in polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (DMSO).[1]

The dynamic relationship between these three forms is a central theme in pyrazolone chemistry.

Tautomers CH CH Form (Keto) OH OH Form (Enol) CH->OH H+ shift NH NH Form (Keto-Hydrazine) CH->NH H+ shift OH->NH H+ shift

Figure 1: Tautomeric equilibrium in substituted pyrazolin-5-ones.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the CH, OH, and NH forms is dictated by a combination of intramolecular and intermolecular forces. A thorough understanding of these factors is critical for predicting and controlling the tautomeric composition.

Substituent Effects

The electronic nature of substituents on the pyrazolone ring plays a crucial role.

  • Substituents at C3: Electron-donating groups at the C3 position tend to stabilize and favor the CH form.[1]

  • Substituents at C4: Electron-withdrawing groups at the C4 position, such as acyl groups, strongly shift the equilibrium towards the enolic OH form.[5] This is due to the formation of a stable, resonance-assisted intramolecular hydrogen bond.[2]

  • Substituents at N1: Aryl groups at the N1 position are common, and their electronic properties can subtly influence the equilibrium. For instance, 1-aryl-substituted pyrazolin-5-ones often show a mixture of OH and NH tautomers in polar solvents.[1]

Solvent Effects

The choice of solvent is perhaps the most powerful external factor for manipulating the tautomeric equilibrium. The polarity, proticity, and hydrogen-bonding capability of the solvent are key.[5]

  • Nonpolar Solvents (e.g., CDCl₃, C₆D₆): These solvents are unable to form strong hydrogen bonds with the solute. Consequently, the less polar CH form often predominates.[1][4] In some cases, the OH form can exist as hydrogen-bonded dimers.[4]

  • Polar Aprotic Solvents (e.g., DMSO-d₆, Acetonitrile): These solvents can act as hydrogen bond acceptors. They disrupt the self-association of pyrazolone molecules and can stabilize the more polar OH and NH forms.[1][4] In DMSO, a rapid equilibrium between the OH and NH forms is often observed, with the CH form being a minor component.[1]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both hydrogen bond donors and acceptors, leading to complex equilibria. The concentration of the NH form can be related to the acidity of the hydroxylic solvent.[5] Water, in particular, can lower the energy barriers for proton transfer between tautomers.[6]

Solvent TypePredominant Tautomer(s)Rationale
Nonpolar (e.g., CDCl₃)CH (or OH dimers)Favors less polar forms; OH tautomers may self-associate via H-bonding.[1][4]
Polar Aprotic (e.g., DMSO)OH / NH mixtureSolvent acts as an H-bond acceptor, stabilizing polar tautomers.[1][4]
Polar Protic (e.g., Methanol)NH / OH mixtureSolvent participates in H-bonding, influencing the equilibrium.[5]

Table 1: General influence of solvent polarity on pyrazolin-5-one tautomeric equilibrium.

Analytical Techniques for Tautomer Characterization

No single technique can fully elucidate tautomeric behavior under all conditions. A multi-pronged analytical approach, combining spectroscopy and structural analysis, is essential. This section outlines the primary methods and explains the causality behind their application.

Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Characterization cluster_interpretation Data Interpretation synthesis Synthesize Substituted Pyrazolin-5-one nmr NMR Spectroscopy (1H, 13C, 15N) Solution State synthesis->nmr uv UV-Vis Spectroscopy Solution State synthesis->uv xray X-Ray Crystallography Solid State synthesis->xray comp Computational Modeling (DFT) synthesis->comp interpretation Identify Tautomeric Forms Quantify Equilibrium Correlate Structure & Properties nmr->interpretation uv->interpretation xray->interpretation comp->interpretation

Figure 2: General experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.[1]

  • ¹H NMR: This is the first-line technique. The CH tautomer is easily identified and quantified by the characteristic signal of the proton at the C4 position. However, due to rapid proton exchange between the OH and NH forms, ¹H NMR often cannot distinguish between them, showing only a single, averaged signal for the mobile proton.[1]

  • ¹³C NMR: This technique provides critical structural information. The chemical shift of the C4 and C5 carbons is highly indicative of the tautomeric form.

    • In the CH form , C4 is an sp³ carbon and resonates significantly upfield (e.g., 40-50 ppm).[7]

    • In the OH and NH forms , C4 is an sp² carbon and resonates further downfield (e.g., 85-100 ppm).[7]

    • The C5 carbon (attached to oxygen) typically resonates around 155-170 ppm, with subtle shifts between the different forms.[4][7]

  • ¹⁵N NMR: This is an exceptionally valuable, though less common, technique. The two nitrogen atoms in the pyrazole ring have distinctly different electronic environments in each tautomer. ¹⁵N NMR can clearly differentiate the "pyridine-like" (sp²) and "pyrrole-like" (sp³) nitrogen atoms, providing unambiguous evidence for the predominant form in solution, even in cases of rapid proton exchange.[4]

Carbon AtomCH Form (δ, ppm)OH Form (δ, ppm)NH Form (δ, ppm)
C3 ~145-150~140-164~155-160
C4 ~40-50~85-100~90-105
C5 (C=O/C-OH) ~170-175~154-164~155-160
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Pyrazolin-5-one Tautomers. Data compiled from multiple sources.[4][7][8]
X-Ray Crystallography

X-ray crystallography provides definitive, unambiguous proof of the tautomeric structure in the solid state.[8] By precisely locating all atoms, including hydrogen atoms (with high-quality data), it can distinguish between the OH and NH forms and detail intermolecular interactions like hydrogen-bonding patterns, which often reveal dimerization or solvent coordination.[4][9] It is the gold standard for solid-state characterization but provides no information about the equilibrium in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the tautomeric equilibria in solution, although interpretation can be complex due to the broad and often overlapping absorption bands of the different tautomers.[3] The technique is particularly useful for studying photoisomerization processes, where irradiation with UV light can induce shifts in the tautomeric equilibrium.[3] By analyzing spectral changes in different solvents, one can infer the presence of multiple species.[10]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying pyrazolone tautomerism.[11] These methods can:

  • Calculate the relative ground-state energies of the different tautomers in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM).[11][12]

  • Predict NMR chemical shifts (using methods like GIAO), which can be compared with experimental data to aid in peak assignment and tautomer identification.[12][13]

  • Investigate the energy barriers for proton transfer, providing insight into the kinetics of interconversion.[6] Computational results consistently show that the relative stability of tautomers is highly dependent on the environment, with the CH form often being the most stable in the gas phase, while solvent effects can favor the OH or NH forms.[8][11]

Experimental Protocols

The following are generalized, self-validating protocols for the characterization of pyrazolin-5-one tautomers.

Protocol: NMR Analysis of Tautomeric Equilibrium
  • Sample Preparation: Accurately weigh ~5-10 mg of the substituted pyrazolin-5-one. Prepare separate samples by dissolving the compound in a series of deuterated solvents of varying polarity (e.g., CDCl₃, acetonitrile-d₃, DMSO-d₆) to a final concentration of ~10-20 mM. Rationale: Using multiple solvents is crucial to observe how the equilibrium shifts, which is a key diagnostic indicator.

  • ¹H NMR Acquisition: Record a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Integrate the signal corresponding to the C4-H of the CH tautomer and the aromatic/substituent protons. The percentage of the CH form can be calculated from the relative integrals.

  • ¹³C NMR Acquisition: Record a quantitative ¹³C NMR spectrum (with sufficient relaxation delay) or a standard proton-decoupled spectrum. Identify the key signals for C3, C4, and C5. The chemical shift of C4 is the primary indicator to distinguish the CH form from the OH/NH forms.

  • Variable Temperature (VT) NMR (Optional): If broad, averaged signals are observed in the ¹H spectrum for the mobile proton, perform a VT-NMR experiment. Cooling the sample may slow the proton exchange enough to resolve separate signals for the OH and NH tautomers. Rationale: This allows for the direct observation and quantification of the OH/NH equilibrium, which is otherwise hidden by rapid exchange.

  • Data Analysis: Compare the chemical shifts and tautomeric ratios across the different solvents to determine the influence of the medium on the equilibrium. Compare experimental shifts to calculated values from computational models for confident assignment.[12]

Protocol: Solid-State Characterization by X-Ray Crystallography
  • Crystal Growth: Grow single crystals of the pyrazolin-5-one suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation from a suitable solvent (e.g., ethanol/water), vapor diffusion, or slow cooling. Rationale: High-quality crystals are essential for an accurate structure determination that can reliably locate the mobile proton.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software.

  • Tautomer Identification: Carefully analyze the final refined structure. Locate the mobile proton in the difference Fourier map. The position of this proton (on C4, O5, or N2) provides definitive evidence of the tautomer present in the crystal lattice. Analyze bond lengths; for example, the C5-O bond will be shorter in the C=O keto forms (CH, NH) than in the C-OH enol form (OH).[2]

Conclusion and Future Directions

The tautomerism of substituted pyrazolin-5-ones is a complex interplay of structural and environmental factors. The CH, OH, and NH forms exist in a dynamic equilibrium that can be probed and quantified using a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling. For professionals in drug discovery and materials science, mastering the analysis of this phenomenon is not merely an academic exercise. It is a fundamental requirement for rational design, enabling the optimization of molecular properties by controlling the predominant tautomeric form. Future research will likely focus on employing advanced spectroscopic techniques and computational methods to study tautomeric dynamics in more complex biological environments, further bridging the gap between fundamental chemistry and practical application.

References

  • G. Kollenz, A. P. L. T. G. de Carvalho, P. F. M. Paulino, S. M. M. de Sousa, M. A. F. de C. F. Braz, and W. M. F. Fabian, "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols," Molecules, vol. 22, no. 9, p. 1548, Sep. 2017. [Online]. Available: [Link]

  • L. F. S. M. T. Ramalho, D. J. V. A. dos Santos, and A. M. D. L. e Silva, "Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study," Magnetic Resonance in Chemistry, vol. 39, no. 9, pp. 553–558, 2001. [Online]. Available: [Link]

  • A. R. Katritzky and A. J. Boulton, "Theoretical studies on tautomerism and IR spectra of pyrazole derivatives," Journal of the Chemical Society B: Physical Organic, p. 203, 1971. [Online]. Available: [Link]

  • C. B. Vicentini, D. Mares, L. Veronese, A. C. T. D. Pietro, and V. Brandolini, "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives," Molecules, vol. 22, no. 12, p. 2143, Dec. 2017. [Online]. Available: [Link]

  • J. Elguero, R. M. Claramunt, C. Lopez, J. L. Lavandera, and M. C. Pardo, "Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography," New Journal of Chemistry, vol. 25, no. 6, pp. 847–853, 2001. [Online]. Available: [Link]

  • A. Amar, H. Meghezzi, A. Boucekkine, A. Saidoun, Y. Rachedi, and M. Hamdi, "DFT Modeling of tautomeric equilibria and proton transfer of pyrazolone in gas phase and in solution," Journal of Chemical and Pharmaceutical Research, vol. 8, no. 8, pp. 744–753, 2016. [Online]. Available: [Link]

  • M. A. Metwally, S. A. Bondock, S. I. El-Desouky, and M. M. Abdou, "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions," International Journal of Modern Organic Chemistry, vol. 1, no. 1, pp. 19–54, 2012. [Online]. Available: [Link]

  • S. M. C. O. S. S. de Melo, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," Molecules, vol. 25, no. 1, p. 2, Dec. 2019. [Online]. Available: [Link]

  • A. H. M. Al-Rubaie and H. A. H. Al-Masoudi, "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 6, pp. 838–848, 2011. [Online]. Available: [Link]

  • J. Elguero, C. Marzin, and J. L. De-Dong, "Tautomérie De Pyrazoline-5-Thiones N1-Substituées," Bulletin des Sociétés Chimiques Belges, vol. 84, no. 5, pp. 499–509, 1975. [Online]. Available: [Link]

  • V. I. T. I. Ivanova, S. M. T. S. Stoyanova, and P. J. P. J. Miladinova, "Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones," Bulgarian Chemical Communications, vol. 54, no. 1, pp. 75–81, 2022. [Online]. Available: [Link]

  • A. Filarowski, A. Koll, and T. Głowiak, "Structures and tautomerism of substituted pyrazoles studied in the gas phase by means of FTIR spectroscopy and DFT calculations," The Journal of Physical Chemistry A, vol. 109, no. 18, pp. 4038–4046, May 2005. [Online]. Available: [Link]

  • S. T. Steiger, M. J. Jones, and B. Dittrich, "Tautomerism in acyl-pyrazolones and in a novel photolysis product—importance and impact of the accurate localization of hydrogen atoms in crystal structures," Structural Chemistry, vol. 29, no. 2, pp. 487–499, Aug. 2017. [Online]. Available: [Link]

  • A. A. A. A. M. El-Apasery, "Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one," Molecules, vol. 28, no. 22, p. 7687, Nov. 2023. [Online]. Available: [Link]

  • T. S. Yamuna, M. Kaur, J. P. Jasinski, B. J. Anderson, and H. S. Yathirajan, "Two tautomers in the same crystal: 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 1, pp. o34–o35, Jan. 2015. [Online]. Available: [Link]

  • S. Singh, R. Kumar, A. Kumar, A. Kumar, and V. Kumar, "Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives," RSC Advances, vol. 11, no. 55, pp. 34887–34903, 2021. [Online]. Available: [Link]

  • P. Pfaffenhuemer, C. Laggner, S. Deibl, and B. Stanovnik, "REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS," Journal of Heterocyclic Chemistry, vol. 48, no. 3, pp. 637–644, May 2011. [Online]. Available: [Link]

  • A. F. M. M. Rahman, "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities," Molecules, vol. 26, no. 24, p. 7591, Dec. 2021. [Online]. Available: [Link]

  • J. Elguero, I. Alkorta, and G. Reviriego, "The tautomerism of pyrazolines (dihydropyrazoles)," Arkivoc, vol. 2015, no. 5, pp. 263–277, 2015. [Online]. Available: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Pyrazolinone-Based Active Pharmaceutical Ingredients in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Core Subject: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and the Edaravone Model

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of pyrazolinone-based compounds in organic solvents, with a primary focus on Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) as a validated model. Edaravone is a potent free-radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1][2][3] A significant challenge in its clinical application and manufacturing is its poor aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class IV drug.[1][4] This guide delves into the physicochemical principles governing its solubility in various organic media, presents a consolidated table of quantitative solubility data, outlines a robust experimental protocol for solubility determination, and discusses the thermodynamic models used for data correlation. The insights and data presented for Edaravone serve as a strong predictive foundation for its structural analogs, including the titular this compound, aiding researchers in solvent selection for crystallization, purification, and formulation development.

Introduction: The Solubility Challenge of Pyrazolinone APIs

This compound and its extensively studied, non-chlorinated analog Edaravone are small-molecule drugs with significant neuroprotective properties.[2][3] Their therapeutic efficacy is, however, hampered by poor bioavailability stemming from low aqueous solubility.[1][4][5] Understanding the solubility of these compounds in a range of organic solvents is therefore a critical prerequisite for the development of effective purification processes, stable formulations, and optimized drug delivery systems.[6]

The molecular structure, characterized by a phenyl group and a methyl group on a pyrazolone ring, imparts a relatively hydrophobic nature, limiting its affinity for water.[4] This guide synthesizes published experimental data to provide a detailed overview of the factors that control the dissolution of this class of compounds in non-aqueous systems.

Note on the Model Compound: Extensive, high-quality solubility data is available for Edaravone. Due to its direct structural similarity to this compound, Edaravone is used throughout this guide as a primary reference model. The principles of solvent interaction, temperature dependence, and polarity effects are directly transferable.

Physicochemical Properties and Influential Factors

The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure and Tautomerism

Edaravone exists in different tautomeric forms (keto, enol, and anionic), with the keto form being the most stable in non-polar solvents.[7] The ability of the molecule to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is a key determinant of its interaction with various solvents.

Key Factors Influencing Solubility
  • Temperature: For Edaravone, the dissolution process in most organic solvents is endothermic and entropy-driven.[6][8] Consequently, its solubility consistently increases with rising temperature, a crucial factor for crystallization processes.[8][9]

  • Solvent Polarity: The polarity of the solvent is a primary factor affecting solubility.[6] Solvents with polarity characteristics similar to Edaravone tend to be more effective. Hansen Solubility Parameters (HSPs) are often used to quantify this relationship and predict suitable solvents.[6]

  • Hydrogen Bonding: The capacity of a solvent to form hydrogen bonds significantly influences solubility. Solvents that can effectively disrupt the solute's crystal lattice by forming strong hydrogen bonds with the pyrazolone ring tend to be better solvents.

  • Cosolvency: The solubility of Edaravone can be dramatically altered in binary solvent mixtures. In some systems, a specific composition of two solvents can yield a synergistic effect, resulting in a higher solubility than in either of the pure solvents—a phenomenon known as cosolvency.[1][10]

Quantitative Solubility of Edaravone in Neat Organic Solvents

The selection of an appropriate solvent is fundamental to process chemistry and formulation. The following table consolidates experimentally determined mole fraction solubility data for Edaravone in a variety of pure organic solvents at standard temperature (298.15 K / 25 °C). This data provides a quantitative basis for solvent screening.

SolventSolvent TypeMole Fraction (x) at 298.15 K (25 °C)Reference
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.57 x 10⁻²[1]
1,2-DichloroethaneHalogenated4.17 x 10⁻²[9]
Ethyl LactateEster3.92 x 10⁻²[9]
2-Butanone (MEK)Ketone3.72 x 10⁻²[9]
n-PropanolAlcohol~4.7 x 10⁻² (at 313.15 K)[8][11]
3-Methyl-1-butanolAlcohol2.61 x 10⁻²[9]
4-Methyl-2-pentanoneKetone2.43 x 10⁻²[9]
Ethyl AcetateEster2.37 x 10⁻²[8][9]
Propyl AcetateEster2.28 x 10⁻²[9]
EthanolAlcoholLower than n-propanol[8][11]
MethanolAlcoholLower than ethanol[8][11]
AcetonitrilePolar AproticLowest among polar solvents[8][11]
HexaneNon-polar5.20 x 10⁻⁴[6]

Note: The solubility order is generally reported as: n-propanol > ethyl acetate > isopropanol > ethanol > methanol > acetone > toluene > acetonitrile.[8][11]

Experimental Protocol: Isothermal Saturation Method

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The isothermal saturation (or "shake-flask") method is a gold-standard technique for determining equilibrium solubility.[6][8]

Step-by-Step Methodology
  • Preparation: Add an excess amount of the solid compound (e.g., Edaravone) to a known volume or mass of the selected organic solvent in a sealed vial or jacketed reactor. The presence of excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the sealed vials in a constant-temperature shaker bath or a thermostatically controlled environment set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the system reaches solid-liquid equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle for several hours at the constant experimental temperature. This allows the undissolved solid to sediment, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

  • Quantification: Accurately weigh the collected sample. Then, evaporate the solvent under vacuum or a gentle stream of nitrogen. Weigh the remaining solid residue to determine the mass of the dissolved solute.

  • Analysis (Alternative): Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry after appropriate dilution.[12]

  • Solid Phase Confirmation: The residual solid from the equilibrium vessel should be recovered and analyzed (e.g., by XRPD or DSC) to confirm that no phase transition or solvate formation occurred during the experiment.

Experimental Workflow Diagram

G A 1. Preparation Add excess solid to solvent in a sealed vial B 2. Equilibration Agitate at constant temperature (e.g., 24-72h) A->B C 3. Phase Separation Allow suspension to settle B->C D 4. Sampling Withdraw supernatant through a filter C->D F 6. Solid Phase Analysis Analyze residual solid (XRPD/DSC) C->F E 5. Quantification Gravimetric analysis or HPLC/UV-Vis D->E G Result Equilibrium Solubility Data E->G

Caption: Workflow for the Isothermal Saturation Solubility Method.

Thermodynamic Modeling and Data Correlation

To enhance the utility of experimental data, it is often correlated with thermodynamic models. These models can be used to predict solubility at different temperatures and provide insight into the dissolution thermodynamics.

Commonly used models include:

  • The Modified Apelblat Model: An empirical equation that relates solubility to temperature. It is often cited for its simplicity and good correlation results.[6]

  • NRTL and UNIQUAC Models: Activity coefficient models that provide a more theoretical description of the solid-liquid equilibrium. These can be used to calculate thermodynamic properties of mixing, such as Gibbs free energy, enthalpy, and entropy.[6]

The process involves fitting the experimental data points to these model equations to determine the model parameters, which can then be used for interpolation and, cautiously, for extrapolation.

Data Analysis and Modeling Relationship

G cluster_0 Experimental Phase cluster_1 Computational Phase A Isothermal Saturation Experiment B Raw Solubility Data (Concentration vs. Temp) A->B E Data Fitting & Parameter Regression B->E C Thermodynamic Models (e.g., Apelblat, NRTL) D Correlated Model Parameters C->D C->E F Predictive Solubility Curve & Thermodynamic Insights D->F E->D

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion and Future Directions

The solubility of this compound and its analog Edaravone is highly dependent on solvent choice and temperature. Polar aprotic solvents like DMSO and certain esters and ketones, such as ethyl lactate and 2-butanone, demonstrate high solvating power. Alcohols like n-propanol are also effective, with solubility generally increasing with the length of the alkyl chain. Non-polar solvents like hexane are, unsurprisingly, very poor solvents for this class of compounds.

The data and protocols presented in this guide offer a robust framework for researchers engaged in the development of pyrazolinone-based drugs. Future research may focus on exploring greener or novel solvent systems, such as deep eutectic solvents (DESs), which have shown exceptionally high solubility for Edaravone and may offer environmentally benign alternatives for processing.[4][12] A thorough understanding of solubility remains the cornerstone of advancing these vital therapeutics from the laboratory to clinical application.

References

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI. [Link]

  • Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data, ACS Publications. [Link]

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. Semantic Scholar. [Link]

  • Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. ResearchGate. [Link]

  • MCI-186 | C10H10N2O | CID 4021. PubChem, NIH. [Link]

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. PubMed. [Link]

  • Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. ACS Publications. [Link]

  • Equilibrium solubility of edaravone in some binary aqueous and non-aqueous solutions reconsidered: Extended Hildebrand solubility approach, transfer property and preferential solvation. ResearchGate. [Link]

  • Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. MDPI. [Link]

  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656. PubChem. [Link]

  • Mole fraction solubility of edaravone in mixtures of water and ETA... ResearchGate. [Link]

  • Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. MDPI. [Link]

  • Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. NIH. [Link]

  • Development of Edaravone Ionic Liquids and Their Application for the Treatment of Cerebral Ischemia/Reperfusion Injury. PMC, NIH. [Link]

  • Stabilizers of edaravone aqueous solution and their action mechanisms. 2. Glutathione. J-STAGE. [Link]

Sources

The Pyrazolone Core: A Historical and Synthetic Journey from Dyes to Controversial Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolone ring system, a five-membered heterocycle, represents one of the oldest classes of synthetic pharmaceuticals, with a rich and complex history stretching back to the late 19th century.[1][2] Its journey began with a serendipitous discovery that quickly pivoted from the world of synthetic dyes to the burgeoning field of medicinal chemistry, yielding the first commercially successful synthetic antipyretic drug.[3][4] This guide provides a comprehensive exploration of the discovery and history of pyrazolone compounds. It delves into the foundational Knorr synthesis, charts the rise and fall of its most prominent derivatives—from the celebrated antipyrine to the potent but controversial metamizole and phenylbutazone—and examines the mechanistic underpinnings of their therapeutic actions and associated toxicities. For the modern researcher, understanding this historical trajectory offers critical insights into structure-activity relationships, the evolution of drug safety standards, and the enduring legacy of a versatile chemical scaffold.

Chapter 1: The Genesis of a Heterocycle - Ludwig Knorr and the Birth of Pyrazolones

The story of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize a quinoline derivative, Knorr conducted a condensation reaction between ethyl acetoacetate and phenylhydrazine.[1][4] The resulting compound was not the expected quinoline but a novel heterocyclic structure: 1-phenyl-3-methyl-5-pyrazolone.[5][6] This reaction, now famously known as the Knorr pyrazolone synthesis, laid the groundwork for an entirely new class of compounds.[5][7] Knorr's initial work quickly led to the synthesis of a methylated derivative, which he named antipyrine.[3][8] After its pharmacological properties were assessed, antipyrine was patented in 1883 and introduced as the first synthetic antipyretic and analgesic, marking a pivotal moment in the history of synthetic pharmaceuticals.[3][8][9]

Chapter 2: From Pigments to Pills - The Dual Identity of Early Pyrazolones

Interestingly, the utility of the pyrazolone core was not limited to medicine. The structure proved to be a valuable chromophore, and pyrazolone derivatives became important intermediates in the synthesis of azo dyes.[1][10] Compounds like Tartrazine (Acid Yellow 23) incorporate the pyrazolone moiety and are produced on a multi-ton scale annually for use in food, cosmetics, and textiles.[1] This dual identity highlights the versatility of the pyrazolone scaffold, where slight molecular modifications could drastically shift its application from a vibrant pigment to a potent therapeutic agent.[11] This early parallel development in both industry and medicine underscored the burgeoning potential of synthetic organic chemistry in the late 19th and early 20th centuries.

Chapter 3: The First Wave of Pyrazolone Analgesics

The commercial success of antipyrine spurred the development of a cascade of pyrazolone-based drugs, each aiming for improved potency and a better safety profile.

Antipyrine (Phenazone): The First Synthetic Antipyretic

Antipyrine, known chemically as 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, was the progenitor of the pyrazolone drug class.[9][12] It offered a reliable alternative to naturally derived fever reducers like quinine. Its synthesis, a methylation of Knorr's initial pyrazolone product, was a groundbreaking example of targeted drug development for its time.[9][12] While its use has been largely superseded by newer analgesics, antipyrine remains a key compound for research, particularly as a metabolic probe to study liver enzyme activity.[12]

Metamizole (Dipyrone): A Potent Analgesic with a Controversial Legacy

Developed by the German company Hoechst AG in 1920 and patented in 1922, metamizole (also known as dipyrone) is a potent non-opioid analgesic and antipyretic.[13][14] It offered superior analgesic and spasmolytic effects compared to its predecessors.[14] However, its history is marred by a significant and controversial side effect: the risk of agranulocytosis, a severe and potentially fatal drop in white blood cell count.[15][16]

Reports emerging in the 1970s linked metamizole to this rare blood disorder, leading to its ban or severe restriction in numerous countries, including the United States, the United Kingdom, and Australia.[13][16][17] Despite this, it remains a widely used over-the-counter or prescription medication in many parts of the world, including Germany, Spain, Russia, and much of South America, where the risk-benefit assessment is viewed differently.[14][16] The debate over its safety continues, with some studies suggesting the risk of agranulocytosis may be linked to genetic predispositions in certain populations, making it a case study in pharmacogenomics and regional variations in drug regulation.[15][18]

Phenylbutazone: A Potent Anti-inflammatory with a Shift to Veterinary Use

Introduced in the late 1940s, phenylbutazone represented a significant advancement for treating inflammatory conditions like rheumatoid arthritis and gout.[17][19] Like other pyrazolones, it is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[17][20] However, its use in humans was curtailed by the 1980s due to a risk of serious side effects, including gastrointestinal ulcers and blood dyscrasias like aplastic anemia.[17]

Despite its decline in human medicine, phenylbutazone found a lasting and crucial role in veterinary practice, particularly for managing pain and inflammation in horses.[17][21] Often referred to as "bute," it is one of the most commonly used NSAIDs for equine musculoskeletal issues.[19][21]

Table 1: Key Pyrazolone Compounds and Their Historical Significance

Compound Name (Synonym)Year IntroducedKey Discovery/DevelopmentPrimary Therapeutic UseReason for Decline/Controversy
Antipyrine (Phenazone)1883First synthetic pyrazolone drug, synthesized by Ludwig Knorr.[3][9]Analgesic, Antipyretic.[12]Superseded by newer drugs with better safety profiles.
Aminopyrine 1893A more potent derivative of antipyrine.[2][14]Analgesic, Antipyretic.[2]Discontinued due to risk of agranulocytosis.[2]
Metamizole (Dipyrone)1922A highly potent analgesic and spasmolytic.[13][14]Severe pain, fever, and spasm relief.[14]Banned in many countries due to risk of agranulocytosis.[13][16]
Phenylbutazone 1949A potent non-steroidal anti-inflammatory drug (NSAID).[17][19]Rheumatoid arthritis, gout.[17]Withdrawn from human use due to severe side effects.[17]

Chapter 4: Core Synthesis Methodologies

The Knorr Pyrazolone Synthesis: A Foundational Protocol

The Knorr synthesis remains the archetypal method for creating the pyrazolone ring.[5][22] The reaction is a condensation between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative (like phenylhydrazine).[1][22] The process begins with the formation of a hydrazone intermediate, followed by an intramolecular cyclization that eliminates a molecule of alcohol (e.g., ethanol) to form the stable five-membered pyrazolone ring.[22]

Detailed Experimental Protocol (Based on Knorr's 1883 Synthesis of 1-Phenyl-3-methyl-5-pyrazolone):

  • Reactant Combination: In a suitable reaction vessel, combine phenylhydrazine and ethyl acetoacetate. Knorr's original publication specified a mass ratio of 100g of phenylhydrazine to 125g of ethyl acetoacetate.[5]

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial condensation reaction occurs, forming an oily intermediate product and water.[5]

  • Separation: Separate the aqueous layer from the oily condensation product.

  • Cyclization: Gently heat the oily product on a water bath. This thermal step drives the cyclization via the elimination of ethanol, leading to the formation of the pyrazolone ring.[5][22]

  • Isolation and Purification: Upon cooling, the crude product solidifies. The solid 1-phenyl-3-methyl-5-pyrazolone can then be collected. Modern protocols would typically involve recrystallization from a solvent such as ethanol to achieve higher purity.[5]

Visualizing the Synthesis Workflow

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts Reactant1 Phenylhydrazine Step1 Mix at Ambient Temp Reactant1->Step1 Reactant2 Ethyl Acetoacetate Reactant2->Step1 Step2 Heat on Water Bath (Cyclization) Step1->Step2 Oily Intermediate Byproduct1 Water Step1->Byproduct1 Separated Product 1-Phenyl-3-methyl-5-pyrazolone Step2->Product Byproduct2 Ethanol Step2->Byproduct2 Eliminated

Caption: Workflow of the Knorr Pyrazolone Synthesis.

Chapter 5: Mechanism of Action - From COX Inhibition to Emerging Pathways

The primary mechanism of action for the analgesic and anti-inflammatory pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[9][17] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[20]

  • Non-selective COX Inhibition: Early compounds like antipyrine and phenylbutazone are non-selective inhibitors, blocking both COX-1 and COX-2.[9][20] While COX-2 inhibition is responsible for the therapeutic anti-inflammatory effects, the concurrent inhibition of the COX-1 isoform, which plays a protective role in the gastric mucosa and kidneys, is linked to the common adverse effects of gastrointestinal bleeding and renal toxicity.[20]

  • Selective COX-2 Inhibition: The adverse effects associated with non-selective COX inhibition drove research towards developing selective COX-2 inhibitors. Many modern COX-2 inhibitors, such as celecoxib, incorporate a pyrazole (a related but distinct heterocycle) or pyrazolone-like scaffold, demonstrating the enduring influence of Knorr's original discovery on anti-inflammatory drug design.[23][24][25]

  • Other Mechanisms: Research suggests that metamizole and its active metabolites may have additional mechanisms beyond COX inhibition, potentially involving the endocannabinoid system and modulation of transient receptor potential (TRP) channels, which could explain its potent analgesic and spasmolytic effects.[26]

Mechanism_Timeline cluster_timeline Timeline of Key Discoveries d1883 1883: Knorr discovers Pyrazolone and synthesizes Antipyrine d1922 1922: Metamizole (Dipyrone) is patented d1949 1949: Phenylbutazone is introduced for arthritis d1970s 1970s: Link between Metamizole and Agranulocytosis emerges d1980s 1980s: Phenylbutazone use in humans is restricted

Caption: A timeline of major milestones in pyrazolone history.

Chapter 6: A Critical Perspective - The Toxicological Profile and Regulatory History

The history of pyrazolones is inseparable from the evolution of pharmacovigilance. The severe, albeit rare, adverse drug reactions associated with this class have had a profound impact on regulatory standards worldwide.

The most significant toxicological concern is agranulocytosis , an idiosyncratic reaction that is not dose-dependent and can occur at any time during treatment.[27][28] This risk was the primary driver for the withdrawal of aminopyrine and the restrictions placed on metamizole.[2][13] Studies have shown a widely varying incidence rate, from as low as 1.1 cases per million users to higher estimates in other populations, fueling the ongoing debate about its safety and potential genetic links.[14][15]

Other significant adverse effects, particularly with phenylbutazone, include:

  • Gastrointestinal Toxicity: Peptic ulcers and bleeding due to the inhibition of protective prostaglandins in the stomach lining.[17]

  • Hematological Effects: Aplastic anemia, a rare but serious condition where the bone marrow fails to produce enough blood cells.[17]

  • Renal and Hepatic Toxicity: Impaired kidney and liver function have also been reported.[16]

The regulatory story of pyrazolones serves as a critical lesson in drug development, emphasizing that a compound's journey does not end with its market approval. Continuous post-market surveillance is essential for identifying rare but severe adverse effects and ensuring that the therapeutic benefits outweigh the risks for the intended patient population.

Conclusion

From a laboratory accident in 1883 to a global class of dyes, analgesics, and anti-inflammatory agents, the pyrazolone core has had a remarkable and enduring impact on chemistry and medicine. Its history is a compelling narrative of scientific innovation, therapeutic breakthroughs, and the critical importance of evolving safety standards. The early successes of antipyrine and phenylbutazone paved the way for modern NSAIDs, while the controversies surrounding metamizole continue to inform contemporary debates on risk-benefit analysis and pharmacogenomics. For drug development professionals, the pyrazolone story is not merely a historical account but a foundational case study in the lifecycle of a pharmacophore—from discovery and optimization to the complexities of long-term clinical use and regulation. The versatile pyrazolone scaffold continues to inspire the synthesis of new derivatives with a wide array of biological activities, ensuring its relevance for decades to come.[29][30][31]

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Synthesis and Applications of Antipyrine: A Deep Dive for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • The Historical Trajectory of Phenylbutazone: From Human Medicine to Veterinary Stalwart. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals. (2025, November 28). Britannica. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Metamizole. (n.d.). Wikipedia. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • Metamizole-induced agranulocytosis (MIA): a mini review. (2023, August 17). PMC - NIH. Retrieved from [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020, August 28). Royal Society of Chemistry. Retrieved from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]

  • Pharmacology of Phenylbutazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). Retrieved from [Link]

  • Chemistry of Antipyrine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Dipyrone (Metamizole): A Toxic Adulterant Found in Illicit Street Drugs. (2021, May 25). The Center for Forensic Science Research & Education. Retrieved from [Link]

  • Pyrazolone. (n.d.). Wikipedia. Retrieved from [Link]

  • Metamizole [Dipyrone]. (2025, August 10). LiverTox - NCBI Bookshelf. Retrieved from [Link]

  • Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. (2018, March 26). PMC - PubMed Central. Retrieved from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011, April). PubMed. Retrieved from [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2025, August 7). Retrieved from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC. Retrieved from [Link]

  • Antipyrine-Updates-2019.pdf. (n.d.). Retrieved from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed. Retrieved from [Link]

  • Pyrazolobenzotriazinone derivatives as COX inhibitors: synthesis, biological activity, and molecular-modeling studies. (n.d.). PubMed. Retrieved from [Link]

  • DIPYRONE (NOVALGIN, METAMIZOLE): BANNED AND UNBANNED: THE DILEMMA OF A COMMONLY PRESCRIBED AND OVER THE COUNTER ANALGESIC. (n.d.). Retrieved from [Link]

  • Phenylbutazone. (n.d.). Wikipedia. Retrieved from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Properties, and Structure-Activity Relationship (SAR) Studies. (2024, December 1). Ingenta Connect. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

  • Chapter 5: Pyrazoles. (2015, November 20). Royal Society of Chemistry. Retrieved from [Link]

  • What is the mechanism of Phenylbutazone? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • One hundred years of dipyrone (metamizole): the recent evidence on its safety. (2023, May 27). SciSpace. Retrieved from [Link]

  • EMA recommends measures to minimise serious outcomes of known side effect with painkiller metamizole. (2024, September 6). European Medicines Agency. Retrieved from [Link]

  • Synthesis of Antipyrine (1,3 Pyrazole Derivative) From Ethylacetoacetate & Phenyl Hydrazine. (2021, April 20). YouTube. Retrieved from [Link]

  • Ludwig Knorr. (n.d.). Wikipedia. Retrieved from [Link]

  • Metamizole and risk of agranulocytosis. (2024, June 6). HMA-EMA Catalogues. Retrieved from [Link]

  • Metamizole (dipyrone)‐induced agranulocytosis: Does the risk vary according to ethnicity? (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Pyrazolone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Basic Guide on Pyrazolones: Features and Applications. (2023, December 13). Prima Chemicals. Retrieved from [Link]

  • The Versatility of Pyrazolone Derivatives in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Role of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Heterocyclic Keystone

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, with CAS number 90-31-3, is a heterocyclic organic compound that has established itself as a cornerstone intermediate in the synthesis of a wide array of colorants.[1][2] Its chemical architecture, featuring a reactive methylene group at the C4 position, makes it an excellent coupling component for the synthesis of vibrant and robust azo dyes, acid dyes, and high-performance pigments.[1][3][4] The presence of the chlorophenyl moiety often contributes to the light fastness and stability of the final dye molecule.

This guide provides an in-depth exploration of the application of this pyrazolone derivative in dye synthesis. It is designed for researchers and scientists, offering not just protocols, but the underlying chemical logic to empower innovation and troubleshooting in the laboratory.

Pillar 1: The Core Mechanism - Electrophilic Azo Coupling

The synthesis of dyes using this compound is predominantly achieved through an azo coupling reaction. This is a two-stage process that forms the foundation of most protocols described herein.

Stage A: Diazotization of an Aromatic Amine

The first stage involves the conversion of a primary aromatic amine into a highly reactive diazonium salt. This reaction is conducted in a cold, acidic medium, typically using sodium nitrite as the nitrosating agent.[5] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

Diazotization Amine Primary Aromatic Amine (Ar-NH₂) Diazonium Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) Amine->Diazonium NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium Acid Acid (e.g., HCl) 0-5 °C Acid->Diazonium

Caption: General workflow for the diazotization reaction.

Stage B: The Coupling Reaction

The resulting electrophilic diazonium salt is then introduced to the this compound, which acts as the nucleophilic coupling component. The reaction occurs at the electron-rich C4 position of the pyrazolone ring. Maintaining a specific pH, typically neutral to slightly alkaline, is crucial for this step as it facilitates the deprotonation of the active methylene group, enhancing its nucleophilicity.[6]

Azo_Coupling Diazonium Aryl Diazonium Salt (Ar-N₂⁺) AzoDye Azo Dye Product Diazonium->AzoDye Pyrazolone 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Pyrazolone->AzoDye Coupling at C4 Conditions Controlled pH (Neutral/Alkaline) Conditions->AzoDye

Caption: The azo coupling reaction with the pyrazolone intermediate.

Pillar 2: Application Note - Synthesis of an Azo Acid Dye

Objective: To synthesize a water-soluble acid dye suitable for protein fibers like wool and silk by incorporating a sulfonic acid group.

Principle: The defining characteristic of an acid dye is its water solubility, which is conferred by anionic groups such as sulfonate (-SO₃⁻). By choosing an aromatic amine that contains a sulfonic acid group, like sulfanilic acid, for the diazotization step, the resulting dye will have the necessary properties to bind to the cationic sites in protein fibers.[6][7]

Experimental Protocol:

  • Diazotization of Sulfanilic Acid:

    • In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid and 0.53 g (0.005 mol) of anhydrous sodium carbonate in 50 mL of water, warming gently if necessary to obtain a clear solution.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

    • Slowly add the sodium nitrite solution to the chilled sulfanilic acid solution with constant stirring.

    • Prepare a solution of 2 mL concentrated HCl in 10 mL of water. Add this acidic solution dropwise to the mixture while maintaining the temperature below 5 °C. The formation of a diazonium salt precipitate may be observed. Stir the mixture for 15-20 minutes at this temperature.

  • Preparation of the Coupling Component Solution:

    • In a 400 mL beaker, dissolve 2.09 g (0.01 mol) of this compound in 50 mL of a 10% sodium hydroxide solution.

    • Cool this solution to 5-10 °C in an ice bath.

  • The Coupling Reaction:

    • With vigorous stirring, slowly add the cold diazonium salt suspension from Step 1 to the cold pyrazolone solution from Step 2.

    • A brightly colored dye will precipitate immediately. The pH of the solution should be maintained between 8-9.

    • Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Add a saturated sodium chloride solution to the reaction mixture to "salt out" the dye, further decreasing its solubility and promoting precipitation.

    • Filter the precipitated dye using a Buchner funnel under vacuum.

    • Wash the filter cake with a small amount of cold saturated NaCl solution to remove impurities.

    • Dry the purified dye in an oven at 60-70 °C to a constant weight.

Workflow Diagram:

Acid_Dye_Workflow cluster_diazotization Diazotization (0-5°C) cluster_coupling Coupling Reaction (5-10°C) cluster_isolation Isolation & Purification A1 Dissolve Sulfanilic Acid & Na₂CO₃ in H₂O A2 Add NaNO₂ Solution A1->A2 A3 Add HCl Solution Dropwise A2->A3 A4 Stir for 20 min A3->A4 B2 Slowly Add Diazonium Salt to Pyrazolone Solution A4->B2 Diazonium Salt Suspension B1 Dissolve Pyrazolone in NaOH Solution B1->B2 B3 Stir for 45 min B2->B3 C1 Salt out with NaCl B3->C1 Crude Dye Mixture C2 Vacuum Filtration C1->C2 C3 Wash with Brine C2->C3 C4 Dry in Oven C3->C4 Final Final C4->Final Purified Acid Dye

Caption: Step-by-step workflow for the synthesis of an acid dye.

Expected Data & Properties:

The properties of pyrazolone-based dyes can be influenced by the specific aromatic amine used. The table below provides representative data based on similar structures found in the literature.[7][8][9]

PropertyExpected Value / Observation
Appearance Yellow to Orange Crystalline Powder
Yield 75-90%
Solubility Soluble in water (especially in alkaline conditions)
λmax (in water) 400 - 450 nm
Light Fastness Good to Excellent (Grade 4-6 on a 1-8 scale)
Wash Fastness Moderate to Good (Grade 3-4 on a 1-5 scale)
Rubbing Fastness Good (Grade 4 on a 1-5 scale)

Pillar 3: Application Note - Synthesis of a Disperse Dye

Objective: To synthesize a non-ionic, water-insoluble dye suitable for dyeing hydrophobic fibers like polyester.

Principle: Disperse dyes are small, non-ionic molecules that can diffuse into the amorphous regions of polyester fibers under high temperature and pressure.[9] To synthesize a disperse dye using this compound, a non-ionic aromatic amine (e.g., 4-nitroaniline) is used for the diazotization step. The absence of solubilizing groups like -SO₃H ensures the final dye has the low water solubility required for this application class.

Experimental Protocol:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, create a fine suspension of 1.38 g (0.01 mol) of 4-nitroaniline in 20 mL of water and 3 mL of concentrated HCl.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the 4-nitroaniline suspension, ensuring the temperature remains below 5 °C. The solid amine will gradually dissolve as the diazonium salt is formed.

    • Stir the resulting clear diazonium salt solution for another 15 minutes in the cold.

  • Preparation of the Coupling Component Solution:

    • In a 400 mL beaker, dissolve 2.09 g (0.01 mol) of this compound in 40 mL of ethanol. Add a solution of 1.2 g of sodium acetate in 20 mL of water. This creates a buffered, slightly acidic to neutral medium optimal for coupling with weakly basic amines.

    • Cool this solution to 5-10 °C in an ice bath.

  • The Coupling Reaction:

    • With vigorous stirring, slowly add the cold diazonium salt solution from Step 1 to the cold pyrazolone solution from Step 2.

    • A vibrant yellow or orange precipitate will form.

    • Continue stirring the reaction mixture for 1 hour, allowing it to slowly warm to room temperature.

  • Isolation and Purification:

    • Filter the precipitated dye using a Buchner funnel under vacuum.

    • Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper. This removes any unreacted salts and acids.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.

    • Dry the purified dye in a vacuum oven at 50 °C.

Expected Data & Properties:

PropertyExpected Value / Observation
Appearance Bright Yellow to Reddish-Orange Powder
Yield 80-95%
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMF, Acetone)
Melting Point Typically >200 °C[9]
λmax (in Acetone) 410 - 460 nm
Sublimation Fastness Good to Excellent (Crucial for polyester dyeing)
Light Fastness Very Good (Grade 5-7 on a 1-8 scale)

Conclusion

This compound stands out as a highly adaptable and effective coupling component in the synthesis of azo dyes. By judiciously selecting the primary aromatic amine for the diazotization stage, chemists can readily tune the properties of the final colorant, producing either water-soluble acid dyes for natural fibers or non-polar disperse dyes for synthetics. The protocols and principles outlined in this guide serve as a robust foundation for researchers to explore and expand the rich chromatic possibilities offered by this invaluable chemical intermediate.

References

  • Gunkara, O. T., Bagdatli, E., & Ocal, N. (2013). Synthesis of new pyrazolone dyes. Journal of Chemical Research, 2013(4), 227-231. Available at: [Link]

  • LibreTexts. (2021). The Synthesis of Azo Dyes. Chemistry LibreTexts. Available at: [Link]

  • Karci, F., & Erol, I. (2015). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Imer, F., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules, 27(16), 5192. Available at: [Link]

  • Erol, I., & Karci, F. (2020). Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. ResearchGate. Available at: [Link]

  • Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Shree Sidhdhanath Industries. (n.d.). 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. Available at: [Link]

  • Iqbal, N., et al. (2018). Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. Journal of Chemistry Letters. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances. Available at: [Link]

  • Win, S. (2019). Studies on the Fastness Properties of Cotton Fabrics Dyed with Cutch (Sha). Journal of the Myanmar Academy of Arts and Science. Available at: [Link]

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Saeed, A., et al. (2013). Synthesis of 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. Journal of the Society of Leather Technologists and Chemists. Available at: [Link]

  • ResearchGate. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents. Available at: [Link]

  • ResearchGate. (2021). Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. Available at: [Link]

  • Google Patents. (2020). CN111423741A - Disperse yellow dye and synthetic method thereof.

Sources

Application Notes & Protocols: The Use of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, hereafter referred to as MCPMP, is a heterocyclic compound belonging to the pyrazolone family. While seemingly a simple molecule, it represents a highly versatile and valuable intermediate in modern organic synthesis. The pyrazolone core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2] MCPMP's specific substitution pattern—a 3-chlorophenyl group on the nitrogen and a methyl group—provides a unique combination of steric and electronic properties that chemists can exploit for further molecular elaboration.

This guide moves beyond a simple recitation of properties to provide in-depth, field-proven protocols and the scientific rationale behind them. We will explore the synthesis of MCPMP itself and its subsequent application as a cornerstone building block in the development of pharmaceuticals and industrial dyes. The protocols are designed to be self-validating, with explanations for each step, empowering researchers to not only replicate the methods but also to adapt and innovate from them.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90-31-3[3][4]
Molecular Formula C₁₀H₉ClN₂O[4][5]
Molecular Weight 208.64 g/mol [5][6]
Appearance Creamish to yellow powder[7]
Melting Point 128-131 °C[8]
Purity ≥98.0% (Typical)[7][9]
Solubility Soluble in alkaline solutions[7]

Part 1: Synthesis of the MCPMP Intermediate

The most classical and reliable method for synthesizing 5-pyrazolone derivatives is the condensation reaction between a substituted hydrazine and a β-ketoester, such as ethyl acetoacetate.[1][10] This reaction proceeds with high efficiency and provides a straightforward route to the core scaffold.

Protocol 1.1: Synthesis of this compound (MCPMP)

This protocol details the synthesis of MCPMP from 3-chlorophenylhydrazine hydrochloride and ethyl acetoacetate.

Experimental Workflow Diagram

reagents Reagents: - 3-Chlorophenylhydrazine HCl - Sodium Acetate - Ethanol - Ethyl Acetoacetate dissolution 1. Dissolve Hydrazine & Base - Stir 3-chlorophenylhydrazine HCl and sodium acetate in ethanol. - Heat gently to form free hydrazine in situ. reagents->dissolution addition 2. Add β-Ketoester - Add ethyl acetoacetate dropwise to the reaction mixture. - Maintain temperature. dissolution->addition reflux 3. Reaction (Cyclization) - Reflux the mixture for 2-4 hours. - Monitor reaction progress via TLC. addition->reflux precipitation 4. Isolation - Cool mixture in an ice bath. - Collect precipitate by vacuum filtration. reflux->precipitation purification 5. Purification - Wash crude product with cold ethanol. - Recrystallize from ethanol/water if necessary. precipitation->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of MCPMP.

Reagents & Materials

ReagentM.W.AmountMoles
3-Chlorophenylhydrazine HCl179.0417.9 g0.10
Sodium Acetate (anhydrous)82.038.2 g0.10
Ethyl Acetoacetate130.1413.0 g0.10
Ethanol (95%)-100 mL-

Step-by-Step Methodology

  • Preparation of Free Hydrazine: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylhydrazine hydrochloride (17.9 g, 0.10 mol), sodium acetate (8.2 g, 0.10 mol), and ethanol (100 mL).

  • Reaction Initiation: Stir the mixture and heat gently to 50-60 °C for 15 minutes. This step neutralizes the hydrochloride salt to generate the free 3-chlorophenylhydrazine in situ.

  • Addition of β-Ketoester: Add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise to the warm solution over 10-15 minutes. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate).

  • Product Isolation: After completion, cool the flask to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting cream-colored powder in a vacuum oven at 50 °C. Typical yield: 17.7 - 19.8 g (85-95%).

Expertise & Causality: Why This Protocol Works

  • In Situ Base: Sodium acetate is a mild base used to deprotonate the 3-chlorophenylhydrazine hydrochloride. Using the free base of the hydrazine is possible, but it is often less stable for storage; the salt is more common commercially. Sodium acetate is chosen because it is inexpensive and its byproduct, acetic acid, is soluble and easily washed away.

  • Reaction Mechanism: The synthesis is a classic condensation-cyclization. The more nucleophilic nitrogen of the hydrazine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate first. This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and elimination of ethanol and water to form the stable 5-membered pyrazolone ring.[10]

  • Temperature Control: Initial gentle heating ensures the formation of the free hydrazine. The subsequent reflux provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion in a reasonable timeframe.

Part 2: Application in Azo Dye Synthesis

Pyrazolones are classic coupling components for the synthesis of azo dyes. The methylene group at the C4 position is highly activated by the two adjacent carbonyl and imine functionalities, making it susceptible to electrophilic attack by diazonium salts. MCPMP is used to produce vibrant yellow and orange dyes.[7][9]

Protocol 2.1: Synthesis of a Mordant Orange Analogue

This protocol demonstrates the synthesis of an azo dye via the diazotization of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid and subsequent coupling with MCPMP.

Reaction Scheme Diagram

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Aromatic Amine (e.g., 4-amino-3-hydroxy- naphthalene-1-sulfonic acid) B NaNO₂ / HCl 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D MCPMP (In Alkaline Solution) C->D Couples with E Azo Dye Product D->E Forms

Caption: Two-step workflow for Azo Dye synthesis.

Reagents & Materials

ReagentM.W.AmountMoles
4-amino-3-hydroxy-naphthalene-1-sulfonic acid239.252.39 g0.01
Sodium Nitrite (NaNO₂)69.000.76 g0.011
Hydrochloric Acid (conc. 37%)36.463 mL~0.036
MCPMP208.642.09 g0.01
Sodium Hydroxide (NaOH)40.002.0 g0.05
Sodium Chloride (NaCl)58.4410 g-

Step-by-Step Methodology

  • Diazotization:

    • In a 250 mL beaker, dissolve 4-amino-3-hydroxy-naphthalene-1-sulfonic acid (2.39 g, 0.01 mol) in 50 mL of water containing 1 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

    • Separately, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly below 5 °C. Stir for 20 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive (blue-black) test on starch-iodide paper.

  • Coupling Reaction:

    • In a separate 400 mL beaker, dissolve MCPMP (2.09 g, 0.01 mol) in 50 mL of water containing sodium hydroxide (2.0 g, 0.05 mol). Cool this solution to 10-15 °C.

    • Slowly add the cold diazonium salt solution prepared in Step 1 to the alkaline MCPMP solution with vigorous stirring. The coupling is immediate, and a brightly colored precipitate will form.

    • Maintain stirring for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • "Salt out" the dye by adding sodium chloride (10 g) to the reaction mixture to decrease its solubility.

    • Collect the dye precipitate by vacuum filtration.

    • Wash the filter cake with a 10% NaCl solution until the filtrate is colorless.

    • Dry the product in an oven at 60-70 °C.

Scientific Rationale

  • Diazotization Conditions: The reaction is performed at 0-5 °C because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield. The excess acid prevents premature coupling and the formation of diazoamino compounds.

  • Alkaline Coupling: The coupling reaction is performed under alkaline conditions (pH > 8). This is because the phenolate form of the pyrazolone is a much more activated nucleophile than the neutral form, facilitating the electrophilic aromatic substitution reaction with the weakly electrophilic diazonium salt.

Part 3: Application as a Scaffold in Medicinal Chemistry

The pyrazolone ring is a key feature in many pharmaceuticals, including the anti-inflammatory drug Celecoxib and the free-radical scavenger Edaravone.[10][11] MCPMP serves as an excellent starting material for generating libraries of novel compounds for drug discovery programs, leveraging its reactive C4 position and modifiable phenyl ring.

Protocol 3.1: Vilsmeier-Haack Formylation of MCPMP

The Vilsmeier-Haack reaction is a powerful method to introduce a formyl group (-CHO) onto an electron-rich heterocycle. This formyl group is a synthetic linchpin, enabling a vast array of subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation to a carboxylic acid).

Reagents & Materials

ReagentM.W.AmountMoles
Phosphorus Oxychloride (POCl₃)153.334.6 g (2.8 mL)0.03
N,N-Dimethylformamide (DMF)73.0920 mL-
MCPMP208.642.09 g0.01
Sodium Acetate Trihydrate136.0815 g~0.11

Step-by-Step Methodology

  • Formation of Vilsmeier Reagent: In a three-neck flask under a nitrogen atmosphere, cool 20 mL of DMF in an ice bath. Slowly add phosphorus oxychloride (2.8 mL, 0.03 mol) dropwise with stirring. A solid complex, the Vilsmeier reagent, will form. Stir for 30 minutes at 0-5 °C.

  • Formylation Reaction: Add MCPMP (2.09 g, 0.01 mol) portion-wise to the Vilsmeier reagent, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture back to room temperature and pour it carefully onto 100 g of crushed ice.

  • Hydrolysis and Neutralization: Stir the aqueous mixture for 30 minutes, then neutralize it by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7. A solid product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1-(3-chlorophenyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carbaldehyde.

Trustworthiness: A Self-Validating System

  • Mechanism: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is a mild electrophile. It attacks the electron-rich C4 position of the pyrazolone ring. Subsequent hydrolysis of the resulting iminium salt intermediate during the aqueous work-up yields the aldehyde product.[12]

  • Quenching and Neutralization: Pouring the reaction mixture onto ice serves two purposes: it safely quenches any unreacted POCl₃ and hydrolyzes the intermediate. Sodium acetate is used for neutralization as it is a weak base, preventing potential side reactions that could occur under strongly alkaline conditions.

Logical Pathway Diagram for MCPMP in Drug Discovery

cluster_0 Derivatization at C4 Position cluster_1 Further Transformations MCPMP MCPMP Core Scaffold Formylation Vilsmeier-Haack (Protocol 3.1) MCPMP->Formylation Azo_Coupling Azo Coupling (Protocol 2.1) MCPMP->Azo_Coupling Formyl_Product 4-Formyl-MCPMP Formylation->Formyl_Product Reductive_Amination Reductive Amination Formyl_Product->Reductive_Amination Wittig_Reaction Wittig Reaction Formyl_Product->Wittig_Reaction Oxidation Oxidation Formyl_Product->Oxidation Azo_Product 4-Azo-MCPMP Azo_Coupling->Azo_Product Amine_Library Amine Library Reductive_Amination->Amine_Library Alkene_Library Alkene Library Wittig_Reaction->Alkene_Library Acid_Library Carboxylic Acid Library Oxidation->Acid_Library

Caption: Synthetic pathways originating from the MCPMP scaffold.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in both industrial and pharmaceutical chemistry. Its straightforward synthesis and strategically positioned reactive sites provide a robust platform for creating a diverse array of complex molecules. The protocols and insights provided herein are intended to serve as a foundational resource for researchers, empowering them to harness the full synthetic potential of this valuable intermediate.

References

  • Javed, K., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1105–1112. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(6), 7253–7270. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports, 13(1), 10839. Available at: [Link]

  • Gupta, P., Gupta, J., & Halve, A. (2016). Synthesis and Biological Significance of Pyrazolones: A Review. Semantic Scholar. Available at: [Link]

  • Shi, D., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113629. Available at: [Link]

  • Ovais, S., et al. (2013). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1105-1112. Available at: [Link]

  • Reddy, T. S., & Kumar, N. S. (2021). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]

  • Asif, M., et al. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 858-888. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. PubChem. Available at: [Link]

  • Shaaban, O. G. (2022). Recent advances in the therapeutic applications of pyrazolines. ResearchGate. Available at: [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(4), 367-384. Available at: [Link]

  • Macsen Chemicals. (n.d.). 3-Methyl-1-(3-chlorophenyl)-5-pyrazolone: Your Premier Dye Intermediate Supplier. Macsen Group. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Shree Sidhdhanath Industries. (n.d.). 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. Shree Sidhdhanath Industries. Available at: [Link]

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Biological evaluation of some Methyl and Phenyl Substituted Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. Available at: [Link]

  • Gupta, P., & Halve, A. (2014). Synthesis and biological significance of pyrazolones: a review. International Journal of Pharmaceutical Sciences and Research, 5(10), 4146-4161. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-chlorophenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-one. PubChem. Available at: [Link]

  • Aslam, M., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]

  • Ghammamy, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 3. Available at: [Link]

  • El-Bahaie, S., et al. (1990). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Bulletin of the Korean Chemical Society, 11(1), 42-45. Available at: [Link]

Sources

Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For research and development purposes only. Not for human or veterinary use.

Abstract

This document provides a detailed guide for the synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a key intermediate in the development of various dyes and pharmacologically active compounds.[1] The protocol is based on the classical Knorr pyrazole synthesis, a reliable and efficient method for constructing the pyrazolone ring system.[2][3][4] This application note outlines the underlying chemical principles, provides a step-by-step experimental procedure, and details the necessary safety precautions, characterization methods, and data interpretation.

Introduction and Scientific Background

Pyrazolin-5-ones are a class of five-membered heterocyclic compounds that form the core structure of numerous molecules with significant applications. They are notably present in pharmaceuticals like Edaravone, a neuroprotective agent, and various non-steroidal anti-inflammatory drugs (NSAIDs). The target compound, this compound, serves as a valuable building block in organic synthesis. The chloro-substituted phenyl ring and the reactive pyrazolone core allow for further chemical modifications to generate a diverse library of derivative compounds.

The synthesis described herein employs the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[4][5] Specifically, the reaction involves the condensation of ethyl acetoacetate with (3-chlorophenyl)hydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone product.[5] The use of a catalytic amount of acid, such as glacial acetic acid, is often employed to facilitate the reaction.[5]

Chemical Reaction and Mechanism

The synthesis of this compound is achieved through the reaction of (3-Chlorophenyl)hydrazine with ethyl acetoacetate.

Overall Reaction: (3-Chlorophenyl)hydrazine + Ethyl Acetoacetate → this compound + Ethanol + Water

The mechanism, a variant of the Knorr pyrazole synthesis, can be summarized as follows:

  • Hydrazone Formation: The more nucleophilic nitrogen of (3-chlorophenyl)hydrazine attacks the ketone carbonyl of ethyl acetoacetate.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.

  • Product Formation: This leads to the formation of a five-membered ring and the elimination of an ethanol molecule to yield the final this compound product.[5]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

3.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[6] A face shield is recommended when there is a splash hazard.[6]

  • Ventilation: All manipulations involving hydrazine derivatives must be performed in a certified chemical fume hood.[6][7]

  • Hydrazine Handling: (3-Chlorophenyl)hydrazine is a hydrazine derivative and should be handled with extreme care. Hydrazines are toxic, corrosive, and potential carcinogens.[6][7][8] Avoid inhalation, ingestion, and skin contact.[6]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[7][9]

3.2. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )CAS NumberPurity
(3-Chlorophenyl)hydrazine hydrochloride179.042310-14-7≥98%
Ethyl acetoacetate130.14141-97-9≥99%
Sodium Acetate82.03127-09-3≥99%
Glacial Acetic Acid60.0564-19-7≥99.7%
Ethanol46.0764-17-595% or Absolute
Diethyl Ether74.1260-29-7ACS Grade

3.3. Step-by-Step Procedure

  • Preparation of (3-Chlorophenyl)hydrazine free base: In a 250 mL beaker, dissolve (3-Chlorophenyl)hydrazine hydrochloride in water. Add a solution of sodium acetate in water to neutralize the hydrochloride and precipitate the free hydrazine base. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the freshly prepared (3-Chlorophenyl)hydrazine and an equimolar amount of ethyl acetoacetate.[10]

  • Solvent and Catalyst Addition: Add ethanol to the flask to dissolve the reactants, followed by a catalytic amount (a few drops) of glacial acetic acid.[5]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane mixture).[12] The reaction is typically complete within 1-3 hours.[12]

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the mixture to room temperature.[12]

  • Crystallization: The product may precipitate upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.[12] Add cold water or diethyl ether to the concentrated mixture to induce crystallization.[10][13]

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether or ethanol to remove any unreacted starting materials.[10][13]

  • Drying and Characterization: Dry the purified this compound in a vacuum oven. Determine the melting point and characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Expected Results and Characterization

The final product, this compound, should be a creamish to yellow powder.[1]

PropertyExpected Value
Molecular FormulaC₁₀H₉ClN₂O
Molecular Weight208.64 g/mol [1]
Melting Point128-131 °C[14]
AppearanceCreamish to Yellow Powder[1]

Spectroscopic Data (Anticipated):

  • ¹H NMR: Peaks corresponding to the methyl protons, the methylene protons of the pyrazolone ring, and the aromatic protons of the chlorophenyl group.

  • ¹³C NMR: Resonances for the methyl carbon, methylene carbon, carbonyl carbon, and the carbons of the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (carbonyl) group, C=N, and C-Cl bonds.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No YieldIncomplete reactionEnsure the reaction is refluxed for a sufficient amount of time. Monitor closely with TLC.
Impure starting materialsUse high-purity reagents. Prepare the hydrazine free base immediately before use.
Oily Product/Failure to CrystallizePresence of impuritiesTry recrystallization from a different solvent system (e.g., ethanol/water).[12]
Insufficient coolingEnsure the mixture is thoroughly cooled in an ice bath to promote crystallization.
Broad Melting Point RangeImpure productRecrystallize the product until a sharp melting point is obtained.[12]

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available from: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available from: [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. Available from: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Available from: [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances. Available from: [Link]

  • Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available from: [Link]

  • Mohareb, R. M., et al. Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link]

  • Rishiram Prajuli.pmd - Semantic Scholar. Available from: [Link]

  • Hydrazine - Standard Operating Procedure. Available from: [Link]

  • Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research. Available from: [Link]

  • SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb - Chemical Suppliers. Available from: [Link]

  • Process for the manufacture of pyrazolones from pyrazolidones. US4081597A.
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available from: [Link]

  • In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives - Supporting Information. RSC Advances. Available from: [Link]

  • 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. - Shree Sidhdhanath Industries. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives - ResearchGate. Available from: [Link]

  • Ethyl acetoacetate reacts with phenylhydrazine to give :(1) Antipyrine2) 4-Methyl uracil(3) Barbituric - Brainly.in. Available from: [Link]

Sources

Application Notes & Protocols: Biological Evaluation of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the biological evaluation of 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one and its derivatives. The pyrazolone scaffold is a privileged structure in medicinal chemistry, known to be the foundation for compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This guide moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that the described protocols are robust and self-validating. We present step-by-step methodologies for key in vitro assays, guidance on data interpretation, and illustrative diagrams to clarify complex workflows and mechanisms.

Introduction: The Pyrazolone Scaffold in Medicinal Chemistry

Pyrazolones are five-membered heterocyclic compounds that have been a cornerstone of pharmaceutical development for over a century.[4] Their derivatives are known to exhibit a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7] The specific scaffold, this compound, combines the proven pyrazolone core with a substituted phenyl ring, offering a versatile template for creating new chemical entities with potentially enhanced or novel therapeutic activities. The biological evaluation of these derivatives is a critical step in identifying lead compounds for further development. This guide provides the foundational protocols to empower researchers in this endeavor.

General Synthesis Overview

While numerous synthetic routes exist, derivatives of this compound are commonly synthesized via a Knorr-type condensation reaction.[8] This typically involves the reaction of 3-chlorophenylhydrazine with a β-ketoester, such as ethyl acetoacetate, often in a suitable solvent like glacial acetic acid.[9]

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_A 3-Chlorophenylhydrazine Process_Node Knorr Condensation (e.g., Acetic Acid, Reflux) Reactant_A->Process_Node Reactant_B Ethyl Acetoacetate Reactant_B->Process_Node Product_Node 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Process_Node->Product_Node Cyclization

Caption: General synthetic route for the pyrazolone core structure.

Further derivatization can be achieved through reactions at various positions of the pyrazolone ring, allowing for the creation of a library of compounds for biological screening.

Evaluation of Anticancer Activity

The pyrazolone scaffold is increasingly recognized for its potential in developing novel anticancer agents.[1][2][10] Derivatives have shown promise against various cancer cell lines, often by inhibiting key signaling pathways involved in cell proliferation and survival.[2][3][5]

Rationale and Workflow

The primary goal is to assess the cytotoxicity of the synthesized derivatives against one or more cancer cell lines. A standard and reliable method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[11] A typical screening workflow involves a primary screen to identify active compounds, followed by secondary assays to determine potency (IC50) and investigate the mechanism of action.

G start Synthesized Pyrazolone Derivatives Library screen Primary Cytotoxicity Screen (e.g., MTT Assay @ single high conc.) start->screen hit_decision Identify 'Hits' (% Viability < Threshold) screen->hit_decision dose_response Secondary Screen: Dose-Response & IC50 Determination hit_decision->dose_response Active stop Inactive Compound hit_decision->stop Inactive ic50 Calculate IC50 Values dose_response->ic50 mechanistic Mechanism of Action Studies (e.g., Apoptosis Assay, Kinase Assay) ic50->mechanistic lead Lead Compound mechanistic->lead

Caption: Workflow for anticancer screening of pyrazolone derivatives.

Protocol: MTT Cytotoxicity Assay

This protocol is a widely used colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Pyrazolone derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[12]

    • Include wells for "cells only" (positive control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolone derivatives in culture medium from a DMSO stock. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Add fresh medium with the corresponding DMSO concentration to control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.[12][13] Viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Presentation

Calculation:

  • Corrected Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other wells.

  • Percent Viability: Calculate using the formula: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Control Cells) x 100

  • IC50 Determination: Plot % Viability against the logarithm of compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Compound IDTarget Cell LineIC50 (µM)
Derivative 1A549 (Lung)12.5 ± 1.1
Derivative 2A549 (Lung)25.3 ± 2.4
Derivative 3MCF-7 (Breast)8.9 ± 0.7
Doxorubicin (Control)A549 (Lung)0.8 ± 0.1

Table 1: Example of in vitro cytotoxic activity data for pyrazolone derivatives.

Evaluation of Antimicrobial Activity

Pyrazoline derivatives have been extensively studied for their antibacterial and antifungal properties.[7][14][15][16] The evaluation of these properties is a crucial first step in identifying potential new anti-infective agents.

Rationale and Method Selection

The goal is to determine if the synthesized compounds can inhibit the growth of pathogenic microorganisms. The Agar Well Diffusion method is an excellent, widely used primary screening technique due to its simplicity and cost-effectiveness.[17][18][19][20] It provides a qualitative or semi-quantitative measure of antimicrobial activity. Positive hits can then be further evaluated using broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[21]

Protocol: Agar Well Diffusion Assay

This method relies on the diffusion of an antimicrobial agent from a well through an agar medium inoculated with a test microorganism.[18][20] The presence of a "zone of inhibition" around the well indicates antimicrobial activity.[18]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Fungal strain (e.g., Candida albicans)

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)[20]

  • Sterile petri dishes, cotton swabs, and cork borer (6-8 mm diameter)

  • Pyrazolone derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent, e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Aseptically swab the entire surface of the agar plate with the prepared inoculum to create a uniform microbial lawn.[17][19]

  • Well Preparation: Use a sterile cork borer to punch uniform wells (6-8 mm in diameter) into the agar.[17][20]

  • Compound Loading: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[17][20] Also, load the positive and negative controls into separate wells on the same plate.

  • Pre-diffusion (Optional but Recommended): Let the plates sit at 4°C for about 1-2 hours to allow the compounds to diffuse into the agar before microbial growth begins.[19]

  • Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).[19]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

Data Analysis and Presentation

The diameter of the inhibition zone is directly proportional to the antimicrobial potency of the compound.

Data Presentation:

Compound IDS. aureus (mm)E. coli (mm)C. albicans (mm)
Derivative 1181412
Derivative 21100
Derivative 3221917
Ciprofloxacin (10 µg)2528N/A
Fluconazole (25 µg)N/AN/A24
DMSO (Control)000

Table 2: Example of antimicrobial screening data (Zone of Inhibition in mm).

Evaluation of Anti-inflammatory Activity

Many pyrazolone derivatives function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[6][22]

Rationale and Mechanism

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX-1 and COX-2 enzymes.[23] An in vitro COX inhibition assay is a direct way to measure the potential of the pyrazolone derivatives to act via this common pathway. The assay measures the ability of a compound to block the conversion of arachidonic acid into prostaglandins.

G AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity Prostanoids Prostaglandins, Thromboxane (Inflammation, Pain, Fever) PGH2->Prostanoids Inhibitor Pyrazolone Derivative Inhibitor->COX Inhibition

Caption: Simplified pathway of COX-mediated prostaglandin synthesis.

Protocol: In Vitro COX (Peroxidase) Inhibition Assay

This fluorometric assay measures the peroxidase component of COX activity. It is a reliable method suitable for high-throughput screening.[24]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer

  • Fluorometric Probe (e.g., ADHP)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Pyrazolone derivatives and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Black 96-well plates suitable for fluorescence

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.[24] This includes preparing the enzyme solutions, substrate, and probe.

  • Compound Addition: To the wells of a black 96-well plate, add the assay buffer, heme, and the test compounds (or control inhibitors) at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the peroxidase activity.

Data Analysis and Presentation

Calculation:

  • Rate of Reaction: Determine the reaction rate (V) from the linear portion of the kinetic curve for each well.

  • Percent Inhibition: Calculate using the formula: % Inhibition = ((V_no_inhibitor - V_inhibitor) / V_no_inhibitor) x 100

  • IC50 Determination: Plot % Inhibition against the logarithm of compound concentration and use non-linear regression to determine the IC50 value for both COX-1 and COX-2.

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 115.21.88.4
Derivative 2>10025.6>3.9
Derivative 35.47.90.7
Celecoxib (Control)25.00.2125

Table 3: Example of in vitro COX inhibition data.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel this compound derivatives. Compounds demonstrating significant activity in these primary in vitro screens—particularly those with high potency and selectivity (e.g., high anticancer activity with low toxicity to normal cells, or high COX-2 selectivity)—should be prioritized for further investigation. Subsequent steps would include secondary assays, mechanism of action studies, and eventual evaluation in in vivo models to assess efficacy and safety profiles, paving the way for the development of new therapeutic agents.

References

  • Adhikari S, Singh M, Sharma P, Arora S. Pyrazolones as potential anticancer scaffold: Recent trends and future perspectives. J Appl Pharm Sci, 2021; 11 (Supp 1):026–037. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Adhikari, S., Singh, M., Sharma, P., & Arora, S. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026–037. [Link]

  • Javed, S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Antibiotics, 12(11), 1629. [Link]

  • Pathania, S., et al. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules, 27(21), 7247. [Link]

  • Singh, S., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Health Sciences, 8(S2), 114-127. [Link]

  • Ali, I., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry, 22(1), 115-163. [Link]

  • Yadav, V., & Gupta, S. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 11-15. [Link]

  • Research SOP. (2022). EVALUATION OF IN VITRO ANTI-MICROBIAL ACTIVITY USING AGAR WELL DIFFUSION METHOD. Research SOP. [Link]

  • Weiss, G., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50932. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial evaluation of new pyrazole and pyrazoline-5-one derivatives. ResearchGate. [Link]

  • Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. [Link]

  • Bentham Science. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

  • European Journal of Chemistry. (2019). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. European Journal of Chemistry, 10(1), 30-36. [Link]

  • Kendre, B. S., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256. [Link]

  • Fayed, E. A., et al. (2013). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 61(5), 550-562. [Link]

  • Sultan, M. I., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of new pyrazolines incorporating imine moiety. Journal of Physics: Conference Series, 1853, 012043. [Link]

  • Mariappan, G., et al. (2010). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry, 49B, 1541-1545. [Link]

  • Rani, P., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Biotechnology, 23(1), 39-51. [Link]

  • Il Farmaco. (1987). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco, 42(1), 21-36. [Link]

  • Nutraceuticals World. (2004). COX-1 And COX-2 Anti-Inflammatory Assays. [Link]

  • Asati, V., Sharma, S., & Srivastava, S. K. (2014). Current status of pyrazole and its biological activities. Journal of Chemistry, 2014, 1-28. [Link]

  • ResearchGate. (2025). Synthesis and study of analgesic, anti-inflammatory activities of 3-methyl-5-pyrazolone derivatives. ResearchGate. [Link]

  • Al-Azayz, S., et al. (2013). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 18(1), 802-812. [Link]

  • Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14718. [Link]

  • Çakır, B., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 17(7), 8347-8356. [Link]

  • Bentham Science. (n.d.). Biological Activities of Pyrazoline Derivatives-A Recent Development. Bentham Science. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]

  • Google Patents. (1978).
  • MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]

Sources

Unlocking the Therapeutic Potential of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrazolone Scaffold in Drug Discovery

The pyrazolone core is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological profile. Since the synthesis of the first pyrazolone, antipyrine, in 1883, this heterocyclic motif has been the foundation for a multitude of therapeutic agents with a broad spectrum of activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant properties.[1] A notable example is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, underscoring the neuroprotective potential of this chemical class.[2][3] This guide focuses on a specific analogue, 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one, providing detailed protocols and application notes for its synthesis, characterization, and evaluation in medicinal chemistry research. The introduction of a chlorine atom at the meta-position of the phenyl ring is a strategic modification anticipated to modulate the compound's physicochemical and pharmacokinetic properties, potentially leading to enhanced biological activity.

Synthesis of this compound: A Step-by-Step Protocol

The classical and most direct route to synthesizing 1-substituted-3-methyl-5-pyrazolones is the Knorr pyrazolone synthesis, which involves the condensation of a substituted phenylhydrazine with a β-keto ester, typically ethyl acetoacetate.[1][4] This method is efficient and provides good yields of the desired product.

Protocol: Knorr Pyrazolone Synthesis

Materials:

  • 3-Chlorophenylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate (anhydrous)

  • Distilled water

  • Crushed ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-chlorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1.2 equivalents) in a mixture of ethanol and water. The sodium acetate acts as a base to liberate the free hydrazine from its hydrochloride salt.

  • Addition of β-Keto Ester: To the stirring solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

  • Precipitation and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with constant stirring. The product will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any unreacted starting materials and salts.

  • Drying and Recrystallization: Dry the crude product in an oven at 60-70°C. For further purification, recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid/Sodium Acetate: The reaction is typically carried out in the presence of a catalytic amount of acid or a basic buffer to facilitate the condensation reaction. The use of sodium acetate with the hydrochloride salt of the hydrazine is a common strategy to generate the free base in situ.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.

  • Recrystallization: This is a crucial step to remove impurities and obtain a highly pure compound, which is essential for accurate biological testing.

Anticipated Biological Activities and Mechanistic Insights

Based on the structure of this compound as an analogue of Edaravone, its primary biological activities are expected to be centered around its antioxidant and anti-inflammatory properties, which are often interconnected in the context of neurodegenerative and inflammatory diseases.

Antioxidant and Radical Scavenging Activity

The pyrazolone ring is known to be an effective scavenger of reactive oxygen species (ROS). The proposed mechanism involves the donation of a hydrogen atom from the active methylene group at the C4 position, leading to the formation of a stabilized radical. Studies on the closely related 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one have shown its ability to react with hydroxyl radicals (•OH), indicating that the phenyl ring is involved in the radical scavenging process.[5]

Signaling Pathway Implication:

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress induces Compound 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Compound->ROS scavenges CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) OxidativeStress->CellularDamage Inflammation Inflammation CellularDamage->Inflammation Neurodegeneration Neurodegeneration Inflammation->Neurodegeneration

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

Inflammation is a key pathological feature in many diseases. The anti-inflammatory effects of pyrazolone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, potent mediators of inflammation.[6][7] By inhibiting COX enzymes, pyrazolones can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Experimental Workflow for Evaluation:

G Compound 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one cluster_0 cluster_0 Compound->cluster_0 tested in cluster_1 cluster_1 Compound->cluster_1 tested in

Caption: Experimental workflow for the biological evaluation of the target compound.

Protocols for Biological Evaluation

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the free radical scavenging activity of a compound. DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a series of dilutions of the stock solution to obtain different concentrations of the test compound.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent (methanol or DMSO).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The inhibition of these enzymes leads to a reduction in the production of prostaglandins, which are key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme kits.

    • Prepare the substrate solution (arachidonic acid) as per the kit instructions.

  • Assay Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for a specified time at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specific time to allow for the enzymatic reaction.

  • Detection:

    • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 inhibition to assess the compound's potency and selectivity.

Data Presentation

While specific quantitative data for this compound is not yet extensively published, based on the activity of structurally similar pyrazolone derivatives, a hypothetical data summary is presented below for illustrative purposes. Researchers are encouraged to generate experimental data for this specific compound.

CompoundAntioxidant Activity (DPPH, IC50 in µM)Anti-inflammatory Activity (COX-2, IC50 in µM)Neuroprotective Activity (OGD/R, EC50 in µM)
This compound To be determinedTo be determinedTo be determined
Edaravone (Reference)~20-50-~1-10
Celecoxib (Reference)-~0.04-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutic agents, particularly in the areas of neuroprotection and anti-inflammatory therapy. Its structural similarity to Edaravone strongly suggests potent antioxidant and radical scavenging properties. The detailed protocols provided in this guide offer a framework for the synthesis, purification, and comprehensive biological evaluation of this compound. Future research should focus on obtaining precise quantitative data for its biological activities, elucidating its detailed mechanism of action, and exploring its efficacy in relevant animal models of disease. Structure-activity relationship (SAR) studies by synthesizing further analogues with modifications on the phenyl ring and the pyrazolone core could lead to the discovery of even more potent and selective drug candidates.

References

  • Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2018). Pyrazolone: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1279-1298.
  • El-Sayed, M. A. A., et al. (2017). Synthesis, biological evaluation and molecular docking of new pyrazole derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3449-3455.
  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
  • Gesi, M., et al. (2020). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. Chemical and Pharmaceutical Bulletin, 68(11), 1049-1063.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 10(9), 1162-1176.
  • Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Drug Development Research, 83(4), 935-949.
  • Hassan, A. S., et al. (2018). Facile synthesis of some pyrazoline-based compounds with promising anti-inflammatory activity. Future Medicinal Chemistry, 10(2), 181-197.
  • Abdel-Aziz, A. A.-M., et al. (2019). 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) has anti-inflammatory properties in microglial cells and prevents neuronal and behavioral deficits in MPTP mouse model of Parkinson's disease. Neuropharmacology, 166, 107928.
  • Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463.
  • Zhu, P., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983.
  • Hata, K., et al. (2011). Pulse radiolysis study on free radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). 2: A comparative study on edaravone derivatives.
  • Shah, S., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • PubChem. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link]

  • Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338.
  • Zamani, K., et al. (2018). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 130(1), 1-8.
  • Al-Ghorbani, M., et al. (2015). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 6(10), 4220-4225.
  • El-Gazzar, A. B. A., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(18), 3333.
  • Watanabe, T., et al. (2004). The novel antioxidant edaravone: from bench to bedside. Cardiovascular Therapeutics, 22(2), 109-120.

Sources

Application Notes and Protocols for the Analytical Quantification of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pyrazolone Quantification

Pyrazolone and its derivatives represent a cornerstone class of heterocyclic compounds with profound significance in the pharmaceutical and chemical industries. Renowned for their diverse pharmacological activities, these compounds are the active pharmaceutical ingredients (APIs) in a range of drugs exhibiting analgesic, anti-inflammatory, antipyretic, and antimicrobial properties.[1] The therapeutic efficacy and safety of these drugs are intrinsically linked to their concentration, making the development of robust and reliable analytical methods for their quantification a critical endeavor in drug discovery, quality control, and clinical monitoring.

This comprehensive guide provides a detailed exploration of various analytical methodologies for the quantification of pyrazolone compounds. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to implement accurate and validated analytical strategies. The methodologies discussed herein are grounded in established scientific principles and have been validated in accordance with international regulatory standards, ensuring the integrity and reliability of the generated data.

Core Principles of Analytical Method Validation

The foundation of any reliable quantitative analysis is a rigorously validated method. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the validation of analytical procedures.[2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for bioanalytical method validation.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_Planning Planning Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation & Reporting Define_Purpose Define Analytical Purpose (e.g., PK, QC) Select_Method Select Analytical Technique (e.g., LC-MS/MS, HPLC) Define_Purpose->Select_Method leads to Validation_Protocol Develop Validation Protocol (Parameters & Acceptance Criteria) Select_Method->Validation_Protocol informs Prepare_Standards Prepare Calibration Standards & Quality Controls (QCs) Validation_Protocol->Prepare_Standards guides Specificity Assess Specificity (Interference Check) Linearity Determine Linearity & Range (Calibration Curve) Prepare_Standards->Linearity Accuracy_Precision Evaluate Accuracy & Precision (Intra- & Inter-day) Prepare_Standards->Accuracy_Precision LOD_LOQ Establish LOD & LOQ Stability Investigate Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Data_Analysis Analyze Validation Data (Statistical Evaluation) Stability->Data_Analysis Compare_Criteria Compare Results with Acceptance Criteria Data_Analysis->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report documents

Caption: A generalized workflow for bioanalytical method validation.

Chromatographic Methods for Pyrazolone Quantification

Chromatographic techniques are the workhorses of modern analytical chemistry, offering high-resolution separation of complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for the quantification of pyrazolone compounds in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like pyrazolones. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

This protocol outlines a validated RP-HPLC method for the quantification of a synthesized pyrazolone derivative in a bulk drug substance.

Experimental Protocol:

  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25 °C.

    • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte (e.g., 237 nm).

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution: Accurately weigh and dissolve the pyrazolone reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

    • Sample Solution: Accurately weigh and dissolve the pyrazolone bulk drug sample in the mobile phase to obtain a final concentration within the calibration range.

  • Method Validation (as per ICH Q2(R2) guidelines):

    • Specificity: Inject the mobile phase, a blank solution (placebo), and the sample solution to ensure no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Data Presentation:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²)≥ 0.9990.9995
RangeDependent on application0.5 - 50 µg/mL
Accuracy (% Recovery)98.0 - 102.0%99.5 - 101.2%
Precision (RSD)≤ 2.0%< 1.5%
LOD-0.1 µg/mL
LOQ-0.5 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma and urine due to its exceptional sensitivity and selectivity.

Principle: LC-MS/MS combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are filtered in the first quadrupole (Q1) based on their mass-to-charge ratio (m/z). These precursor ions are then fragmented in the collision cell (q2), and the resulting product ions are detected in the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides a high degree of specificity.

This protocol describes a method for the quantification of a pyrazolone drug in human plasma, a common application in pharmacokinetic studies.

Experimental Protocol:

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC-MS/MS Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Flow Rate: 0.4 mL/min.

    • MS Detection: Positive or negative ESI mode, with MRM transitions optimized for the analyte and an internal standard (IS).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Objective: To remove proteins and other interfering matrix components and to concentrate the analyte.

    • Workflow:

      • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

      • Pre-treat 100 µL of plasma sample by adding the internal standard and a buffer to adjust the pH.

      • Load the pre-treated sample onto the SPE cartridge.

      • Wash the cartridge with a weak organic solvent to remove interferences.

      • Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness under a stream of nitrogen.

      • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5][6]

SPE_Workflow Solid-Phase Extraction (SPE) Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (IS) Start->Add_IS Load Load Sample onto Cartridge Add_IS->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Analyte & IS (e.g., Methanol) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: A typical workflow for solid-phase extraction of biological samples.

  • Method Validation (as per FDA and ICH M10 Bioanalytical Method Validation Guidelines):

    • In addition to the parameters for HPLC, bioanalytical method validation requires the assessment of:

      • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[7]

      • Recovery: The efficiency of the extraction procedure.

      • Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Data Presentation:

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
LLOQSignal-to-noise ≥ 5
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectFactor within 0.85 - 1.15
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many pyrazolones are not inherently volatile, they can often be derivatized to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

Principle: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase (an inert gas like helium) and the liquid or solid stationary phase coated on the inside of the column. The separated compounds are then detected by a mass spectrometer.

This protocol provides a general framework for the determination of pyrazolone-based pesticide residues in soil samples.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher selectivity).

  • GC-MS Conditions:

    • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points (e.g., initial temperature of 80 °C, ramped to 280 °C).

    • MS Detection: Electron Ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Sample Preparation (QuEChERS Method):

    • Objective: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely used for the extraction of pesticide residues from food and environmental matrices.[8][9]

    • Workflow:

      • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

      • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake for 1 minute.

      • Centrifuge at ≥ 3000 rcf for 5 minutes.

      • Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (dSPE) tube containing sorbents (e.g., PSA, C18) to remove interferences.

      • Vortex for 30 seconds and centrifuge.

      • The final extract is ready for GC-MS analysis.

  • Method Validation:

    • Validation should be performed according to relevant guidelines (e.g., SANTE/11312/2021 for pesticide residue analysis). Key parameters include linearity, LOD, LOQ, accuracy (recovery), and precision.

Data Presentation:

AnalyteLinearity Range (ng/g)LOD (ng/g)LOQ (ng/g)Recovery (%)RSD (%)
Pyrazolone Pesticide A1 - 1000.2185 - 110< 15
Pyrazolone Pesticide B1 - 1000.3190 - 105< 15

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantification of compounds that absorb light in the UV-Visible region.[10]

Principle: This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For pyrazolones that lack a strong chromophore or for enhanced selectivity, derivatization reactions are often employed to produce a colored complex that can be measured in the visible region.[11][12][13][14][15]

This protocol describes the quantification of a pyrazolone API in a pharmaceutical tablet formulation.

Experimental Protocol:

  • Instrumentation:

    • UV-Visible spectrophotometer.

  • Method:

    • Wavelength Selection: Dissolve the pure drug in a suitable solvent (e.g., methanol) and scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

    • Preparation of Standard Solutions: Prepare a stock solution of the reference standard and serially dilute to obtain calibration standards of known concentrations.

    • Preparation of Sample Solution:

      • Weigh and finely powder several tablets to get a representative sample.

      • Accurately weigh a portion of the powder equivalent to a known amount of the drug.

      • Dissolve the powder in the solvent, sonicate to ensure complete dissolution, and filter to remove insoluble excipients.

      • Dilute the filtrate to a final concentration within the linear range of the method.

    • Measurement: Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

    • Calculation: Calculate the concentration of the drug in the sample by comparing its absorbance with the calibration curve.

  • Validation:

    • Validate the method for linearity, accuracy, precision, and robustness as per ICH guidelines.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that is particularly useful for the analysis of charged molecules and for chiral separations.

Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different migration times.[16][17][18][19][20]

This protocol outlines a method for the separation of the enantiomers of a chiral pyrazolone drug.

Experimental Protocol:

  • Instrumentation:

    • Capillary electrophoresis system with a UV or PDA detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer at a specific pH) containing a chiral selector (e.g., a specific type and concentration of cyclodextrin).

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: At a suitable wavelength.

  • Method Development and Optimization:

    • The type and concentration of the chiral selector, the pH and concentration of the buffer, the applied voltage, and the temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers.

Chiral_Separation_CE Chiral Separation by Capillary Electrophoresis cluster_system CE System cluster_process Separation Process Capillary Capillary filled with BGE + Chiral Selector Racemic_Mixture Racemic Mixture (R & S Enantiomers) Complexation Transient Diastereomeric Complex Formation Racemic_Mixture->Complexation interacts with Chiral Selector Separation Differential Migration Complexation->Separation leads to Detection Detection of Separated Enantiomers Separation->Detection results in

Caption: Principle of chiral separation using capillary electrophoresis.

Conclusion

The selection of an appropriate analytical method for the quantification of pyrazolone compounds is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and the intended application. HPLC remains a robust and reliable technique for routine quality control in pharmaceutical manufacturing. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. GC-MS is a valuable tool for the analysis of volatile or derivatizable pyrazolones, particularly in environmental monitoring. Spectrophotometric methods offer a simple and cost-effective alternative for the analysis of pharmaceutical formulations, while capillary electrophoresis provides a powerful solution for chiral separations.

The protocols and application notes presented in this guide provide a solid foundation for the development and validation of analytical methods for pyrazolone quantification. Adherence to regulatory guidelines for method validation is paramount to ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • [UV-spectrophotometry in drug control. 41. Drug substances with chromophores and auxochromes in monocyclic compounds (pyrazolone, pyrazolidine, pyridazine, pyrimidine and pyrazine) and bicyclic compounds (benzoxazole, imidazole, benzthiazole and indene)]. (1988). Pharmazie, 43(10), 681-6. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Process flow diagram for analytical method validation. (n.d.). ResearchGate. Retrieved from [Link]

  • Workflow for evaluation and validation of standard methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS. (2021, May 6). LCGC International. Retrieved from [Link]

  • Sänger – van de Griend, C. E., Hedeland, Y., & Pettersson, C. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Uppsala University. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (n.d.). J-Stage. Retrieved from [Link]

  • SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. (2013, April 15). PubMed. Retrieved from [Link]

  • Görög, S. (Ed.). (2018). Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. CRC press.
  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Note Synthesis and bioactivity evaluation of pyrazolone derivatives. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

  • UCT, Inc. (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. Retrieved from [Link]

  • Chiral Separations by Capillary Electrophoresis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiageswaran, S. (2025, December 2). Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. Separation Science. Retrieved from [Link]

  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. (2021, May 15). ResearchGate. Retrieved from [Link]

  • The role of GC-MS/MS with triple quadrupole in pesticide residue analysis in food and the environment. (2013, November). Analytical Methods, 5(21), 5875. Retrieved from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Analysis of pesticide residues in strawberries and soils by GC-MS/MS, LC-MS/MS and two. (n.d.). CORE. Retrieved from [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022, May 20). PubMed Central. Retrieved from [Link]

  • analysis of drugs in pharmaceutical formulations by UV-visible spectrophotometric procedures. (n.d.). ResearchGate. Retrieved from [Link]

  • analytical process of drugs by ultraviolet (uv) spectroscopy. (n.d.). International Journal of Pharmaceutical Research & Analysis. Retrieved from [Link]

  • Gas chromatography-mass spectrometric method for the screening and quantification of illicit drugs and their metabolites in human urine using solid-phase extraction and trimethylsilyl derivatization. (2010, June). Journal of Separation Science, 33(12), 1767-78. Retrieved from [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). NIH. Retrieved from [Link]

  • LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. (2024, February 23). Protocols.io. Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent. Retrieved from [Link]

  • A sensitive and accurate vortex-assisted liquid-liquid microextraction-gas chromatography-mass spectrometry method for urinary triazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Analytical Research - UV Spectrophotometric method for quantitative determination of Agomelatine in coated tablets. (n.d.). Drug Analytical Research. Retrieved from [Link]

  • Solid-phase extraction and GC-MSD determination of amitraz and metabolites in urine. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024, November 15). NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies Using 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

<-previous_thought> I have performed the initial Google searches and gathered a significant amount of information. I found several resources on the antimicrobial activity of pyrazoline and pyrazolone derivatives. These articles confirm that this class of compounds is actively being investigated for antimicrobial properties.[1][2][3][4][5][6][7][8] I also found information regarding the synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and related compounds.[9][10][11][12] This will be useful for the 'Compound Preparation' section. Crucially, I have found numerous detailed protocols for standard antimicrobial susceptibility testing methods, including:

  • Broth microdilution for determining Minimum Inhibitory Concentration (MIC).[13][14][15][16][17][18][19][20][21][22]

  • Agar disk diffusion (Kirby-Bauer method).[17][23][24][25][26][27]

  • Determination of Minimum Bactericidal Concentration (MBC).[28][29][30][31][32] These resources provide the necessary step-by-step instructions and explain the principles behind the assays. I also found some information on the safety and handling of pyrazolone derivatives.[33][34] This will be essential for the 'Safety Precautions' section.

What I am missing is a direct study that specifically uses "this compound" in an antimicrobial study. While the antimicrobial potential of the general class of pyrazolones is well-documented, I don't have specific MIC or zone of inhibition data for this exact compound against common bacterial or fungal strains.

Therefore, the next steps will involve synthesizing the available information into a comprehensive application note. I will have to present the protocols as a guide for how to test this specific compound, rather than reporting existing results for it. The application note will be framed as a methodology for researchers to evaluate the antimicrobial properties of this compound.

I will now proceed with structuring and writing the application note based on the information I have gathered. I have enough information to create a detailed and scientifically sound document that fulfills all the user's requirements. I do not need to perform more searches at this stage. I will create the full response now.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new drug discovery. Pyrazolin-5-one derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial properties.[1] This document provides a comprehensive guide for the investigation of This compound as a potential antimicrobial agent. It outlines detailed, field-proven protocols for the systematic evaluation of its efficacy against a panel of pathogenic microorganisms. The methodologies described herein are based on internationally recognized standards and are designed to ensure data integrity and reproducibility. This guide is intended to empower researchers to accurately determine the compound's antimicrobial profile, including its minimum inhibitory and bactericidal concentrations, thereby facilitating its assessment as a potential therapeutic candidate.

Introduction: The Rationale for Investigating Pyrazolin-5-one Derivatives

Pyrazolin-5-ones are a well-established class of compounds in medicinal chemistry.[1][35] Their five-membered heterocyclic ring structure serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activities.[2] Numerous studies have highlighted the potential of pyrazoline-based molecules to combat various pathogens through mechanisms that may involve the disruption of microbial enzymes, DNA, or cellular membranes.[1][5] The specific compound, this compound, combines the pyrazolin-5-one core with a chlorophenyl group, a substitution known to modulate the biological activity of many therapeutic agents. The systematic evaluation of this compound is a logical step in the broader search for new antimicrobial drugs to address the critical challenge of resistance.[1][5]

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-(3-chlorophenyl)-5-methyl-4H-pyrazol-3-one[11]
CAS Number 90-31-3[11]
Molecular Formula C₁₀H₉ClN₂O[11]
Molecular Weight 208.64 g/mol [11]
Appearance Solid (Crystalline powder)
Melting Point 128-131 °C[12]

Experimental Workflow for Antimicrobial Evaluation

This section details the overarching experimental strategy for assessing the antimicrobial potential of this compound. The workflow is designed to progress from qualitative screening to quantitative determination of inhibitory and cidal concentrations.

Antimicrobial_Evaluation_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock Solution Preparation & Sterilization Disk_Diffusion Qualitative Screening: Agar Disk Diffusion Compound_Prep->Disk_Diffusion MIC_Determination Quantitative Analysis: Broth Microdilution (MIC) Compound_Prep->MIC_Determination Inoculum_Prep Microbial Culture & Standardized Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->MIC_Determination Disk_Diffusion->MIC_Determination Inform concentration range MBC_Determination Bactericidal/Fungicidal Activity (MBC/MFC) MIC_Determination->MBC_Determination Determine subculture concentrations Data_Analysis Data Interpretation & Comparison with Controls MIC_Determination->Data_Analysis MBC_Determination->Data_Analysis

Figure 1: Overall experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocols

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungal Strains: Candida albicans (e.g., ATCC 90028)

  • Growth Media:

    • Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacteria.[26][36]

    • Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungi.

  • Reagents:

    • 0.9% Sterile Saline

    • McFarland Turbidity Standards (0.5)

  • Apparatus:

    • Sterile 96-well microtiter plates[14]

    • Sterile Petri dishes (90 mm and 150 mm)

    • Sterile paper disks (6 mm diameter)

    • Micropipettes and sterile tips

    • Incubator (35 ± 2°C)

    • Spectrophotometer or nephelometer

    • Sterile swabs, loops, and spreaders

Protocol 1: Agar Disk Diffusion (Kirby-Bauer Method)

This method serves as an initial qualitative screen to assess if the test compound has any inhibitory activity against the selected microorganisms.[23][24]

Causality: The principle is based on the diffusion of the antimicrobial agent from a saturated disk into the agar, creating a concentration gradient.[26] If the microorganism is susceptible, a clear zone of no growth will form around the disk. The size of this "zone of inhibition" provides a preliminary indication of the compound's potency.[27]

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[21]

  • Agar Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth. Rotate the plate by 60 degrees and repeat the streaking two more times.[25]

  • Disk Preparation and Placement:

    • Prepare a stock solution of this compound in DMSO.

    • Impregnate sterile paper disks with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure disks are at least 24 mm apart.[25]

    • Include a positive control disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk (impregnated with DMSO only).

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[27]

  • Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone around the test compound disk indicates antimicrobial activity. The DMSO-only disk should show no zone of inhibition.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[14][15] This quantitative method is considered a gold standard for susceptibility testing.[13]

Causality: This assay exposes the standardized microbial inoculum to a series of two-fold serial dilutions of the test compound in a liquid growth medium.[18] By identifying the lowest concentration at which no turbidity (growth) is observed, the precise inhibitory potency of the compound is determined.

Step-by-Step Procedure:

  • Compound Dilution Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells of columns 2 through 12 of a 96-well microtiter plate.

    • Prepare a starting solution of the test compound in MHB at twice the highest desired final concentration.

    • Add 100 µL of this starting solution to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (broth only, no inoculum).[14]

  • Inoculum Preparation:

    • Prepare a standardized inoculum as described in Protocol 1 (0.5 McFarland).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[15]

  • Plate Inoculation:

    • Inoculate each well (columns 1 through 11) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[13]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well also indicates growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

    • The sterility control (column 12) should remain clear, and the growth control (column 11) should be turbid.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[28][32] This test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality: By subculturing the contents of the clear wells from the MIC assay onto a compound-free agar medium, we can determine if the bacteria were merely inhibited or actually killed.[29][30] Growth on the agar indicates a bacteriostatic effect at that concentration, while no growth indicates a bactericidal effect.

Step-by-Step Procedure:

  • Subculturing:

    • Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these selected wells.

    • Spot-plate or streak the aliquot onto a fresh, compound-free Mueller-Hinton Agar plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation:

    • After incubation, count the number of colonies (CFU) on each spot.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[28]

    • The relationship between MBC and MIC can be used to classify the compound's activity:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[28]

      • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .[28]

Data Presentation and Interpretation

Results should be tabulated for clarity and easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismDisk DiffusionMICMBCMBC/MIC RatioInterpretation
S. aureus ATCC 2921318 mm16 µg/mL32 µg/mL2Bactericidal
E. coli ATCC 2592212 mm64 µg/mL>256 µg/mL>4Bacteriostatic
P. aeruginosa ATCC 278530 mm>256 µg/mL>256 µg/mL-Resistant
C. albicans ATCC 9002815 mm32 µg/mL128 µg/mL4Fungicidal
Ciprofloxacin30 mm0.5 µg/mL1 µg/mL2Bactericidal
DMSO Control0 mm---No activity

Note: The data above are for illustrative purposes only and do not represent actual experimental results.

Potential Mechanism of Action Pathway

While the exact mechanism for this specific compound is yet to be elucidated, pyrazole derivatives have been shown to target various bacterial pathways. One potential hypothesis involves the inhibition of essential enzymes like DNA gyrase.[5]

Mechanism_of_Action cluster_pathway Hypothesized Pathway Compound This compound Enzyme Bacterial DNA Gyrase Compound->Enzyme Inhibition DNA_Supercoiling DNA Supercoiling Enzyme->DNA_Supercoiling Catalyzes Cell_Death Inhibition of Growth & Cell Death Replication DNA Replication DNA_Supercoiling->Replication Transcription Transcription DNA_Supercoiling->Transcription Replication->Cell_Death Transcription->Cell_Death

Figure 2: Hypothesized mechanism involving DNA gyrase inhibition.

Safety Precautions

Researchers must adhere to standard laboratory safety protocols when handling chemical and biological materials.

  • Chemical Safety: this compound should be handled with care. Consult the Safety Data Sheet (SDS) before use.[34]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[33]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Use a chemical fume hood when preparing stock solutions.

  • Biological Safety: All work with microorganisms should be performed in a biosafety cabinet (BSC) using aseptic techniques to prevent contamination and exposure. All microbial cultures and contaminated materials must be decontaminated, typically by autoclaving, before disposal.

References

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Modern Medical Laboratory Journal. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Wolska, K., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Postepy mikrobiologii, 55(3), 275–286.
  • Stark, C. I., & Ost, M. W. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), 50899.
  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512.
  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD.
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
  • Clinical Microbiology and Antimicrobial Chemotherapy. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025).
  • Mostafa, M. S., Abd El-Salam, N. M., & Alothman, O. Y. (2014).
  • Molecules. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • Future Medicinal Chemistry. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US4081597A - Process for the manufacture of pyrazolones from pyrazolidones.
  • European Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of some new pyrazoline derivatives bearing sulfanilamido moiety. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • Molecules. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation. Retrieved from [Link]

Sources

Application Notes & Protocols: Pyrazolone Derivatives as Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Control

Corrosion, the electrochemical degradation of materials due to their reaction with the environment, represents a significant global economic and safety challenge.[1] Industries ranging from oil and gas to infrastructure and transportation rely on metal alloys, particularly steel, which are susceptible to aggressive corrosive environments like acidic solutions used in industrial cleaning, pickling, and oil well acidizing.[1][2] The use of corrosion inhibitors is one of the most practical and effective methods to combat this degradation.[1] These chemical compounds, when added in small concentrations to the corrosive medium, adsorb onto the metal surface and form a protective barrier, thereby slowing down the corrosion process.

Among the vast array of organic compounds studied, heterocyclic molecules containing nitrogen, oxygen, and sulfur atoms have proven to be exceptionally effective.[3] This guide focuses on a particularly promising class: pyrazolone derivatives . Their unique electronic structure, rich in heteroatoms and π-electrons, makes them highly efficient in protecting metals, especially mild steel and copper, in acidic media.[4][5][6] This document provides a detailed overview of their mechanism of action, comprehensive protocols for evaluating their performance, and insights into the theoretical underpinnings of their inhibitory effects.

Part 1: The Scientific Basis of Pyrazolone Inhibition

Mechanism of Action: Adsorption and Barrier Formation

The effectiveness of pyrazolone derivatives stems from their molecular structure. The presence of nitrogen and oxygen heteroatoms, which have lone pairs of electrons, and delocalized π-electrons in the pyrazole ring and associated substituents, allows these molecules to act as potent corrosion inhibitors.[7][8] The inhibition mechanism is primarily based on the adsorption of these molecules onto the metal surface, creating a protective film that isolates the metal from the corrosive environment.[9]

This adsorption process can occur through two main pathways:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with pre-adsorbed anions (like Cl⁻) from the acid.

  • Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, can be donated to the vacant d-orbitals of iron atoms on the metal surface.[8]

Often, the adsorption is a combination of both physisorption and chemisorption.[4] The strength and mode of this adsorption, which dictate the inhibitor's efficiency, can be studied using adsorption isotherms, with the Langmuir adsorption isotherm frequently providing the best fit for pyrazolone derivatives, indicating the formation of a monolayer on the metal surface.[1][5][10] Studies have shown that these compounds often act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][10]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_interface Metal-Solution Interface Pyrazolone Pyrazolone Derivative (Inhibitor) Metal Metal Surface (e.g., Fe) Pyrazolone->Metal Adsorption (Physisorption & Chemisorption) Protective_Layer Formation of Protective Inhibitor Film H_plus H+ H_plus->Metal Cathodic Reaction (H₂ evolution) Cl_minus Cl⁻ Metal->Metal

Caption: Corrosion inhibition mechanism of pyrazolone derivatives.

The Role of Molecular Structure

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into how an inhibitor's molecular structure correlates with its performance.[11][12] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency.[8]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally leads to better inhibition performance.[4]

These theoretical studies help in designing and synthesizing novel pyrazolone derivatives with enhanced inhibitory properties by strategically adding different functional groups.[8][13]

Part 2: Experimental Evaluation Protocols

A multi-faceted approach is essential for the robust evaluation of corrosion inhibitors. The following protocols outline the key experimental techniques used to quantify the performance of pyrazolone derivatives.

G cluster_testing Performance Evaluation start Synthesize & Characterize Pyrazolone Derivative prep Prepare Metal Coupons & Corrosive Media start->prep weight_loss Weight Loss Measurements prep->weight_loss electrochem Electrochemical Tests (PDP & EIS) prep->electrochem analysis Data Analysis & Mechanism Interpretation weight_loss->analysis electrochem->analysis surface_analysis Surface Analysis (SEM & XPS) surface_analysis->analysis analysis->surface_analysis Confirm Film Formation conclusion Final Report analysis->conclusion

Caption: General workflow for evaluating pyrazolone corrosion inhibitors.

Protocol: Gravimetric (Weight Loss) Method

This fundamental method provides a direct measure of metal loss over time.

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons after immersion in a corrosive solution with and without the inhibitor.

Methodology:

  • Sample Preparation: Mechanically polish mild steel coupons using a series of abrasive papers (e.g., from 120 to 1200 grit) to achieve a uniform, mirror-like surface.[4]

  • Cleaning: Degrease the polished coupons with acetone, rinse thoroughly with distilled water, and dry completely with a stream of hot air.[4]

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium (e.g., 1.0 M HCl) with various concentrations of the pyrazolone inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).[4] Include a "blank" beaker with no inhibitor as a control.

  • Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) for a fixed duration (e.g., 6 hours).[10]

  • Final Weighing: After the immersion period, carefully remove the coupons. Clean them with a brush in running water to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W_final).

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W_initial - W_final) / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]

Causality: The reduction in mass loss in the presence of the inhibitor is directly proportional to its ability to form a protective barrier on the metal surface. This method, while simple, provides a reliable, time-averaged measure of inhibitor performance.

Protocol: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed mechanistic information about the corrosion process.[14] A standard three-electrode cell is used, comprising the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[6][15]

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to identify the inhibitor type (anodic, cathodic, or mixed).

Methodology:

  • Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[16]

  • Data Analysis: Plot the potential (E) versus the logarithm of the current density (log i). This generates Tafel plots.

  • Extrapolation: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point. The potential at this point is E_corr, and the current density is i_corr.

  • Calculation:

    • The corrosion rate is directly proportional to i_corr.

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.[17]

Trustworthiness: A significant decrease in i_corr in the presence of the inhibitor provides strong evidence of effective corrosion protection. If both the anodic and cathodic branches of the curve are shifted to lower current densities, the inhibitor is classified as mixed-type.[10][17]

Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal-solution interface.[18][19]

Methodology:

  • Stabilization: As with PDP, allow the system to stabilize at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[15][19]

  • Data Presentation: The data is typically plotted in two ways:

    • Nyquist Plot: A plot of the imaginary impedance (-Z_im) versus the real impedance (Z_re). For a simple corrosion system, this appears as a semicircle.

    • Bode Plot: Plots of the impedance modulus (|Z|) and the phase angle versus frequency.

  • Equivalent Circuit Modeling: Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC).[20][21] The key parameter obtained is the charge transfer resistance (R_ct) or polarization resistance (R_p), which corresponds to the diameter of the semicircle in the Nyquist plot.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.[18]

Expertise: An increase in the R_ct value (a larger semicircle diameter) signifies a slowing of the corrosion process due to the formation of the inhibitor film.[18] A decrease in the double-layer capacitance (C_dl) value often indicates that the inhibitor molecules are adsorbing on the surface and displacing water molecules.[11]

Protocol: Surface Analysis Techniques

These methods provide visual and chemical confirmation of the protective film formed by the inhibitor.

Objective: To visually inspect the surface morphology of the metal after corrosion testing.

Methodology:

  • Sample Exposure: Immerse metal coupons in the corrosive solution with (inhibited) and without (uninhibited) the pyrazolone derivative for a set period (e.g., 6 hours).[22]

  • Sample Preparation: After immersion, gently rinse the coupons with distilled water and dry them carefully to preserve the surface film.[23] Avoid aggressive cleaning that might remove the adsorbed inhibitor layer.

  • Imaging: Mount the samples and acquire high-resolution images of the surface using an SEM.

Interpretation: The uninhibited sample will typically show a rough, damaged surface with pits and cracks. In contrast, the surface of the effectively inhibited sample will appear much smoother and more uniform, providing clear visual evidence of protection.[5][24]

Objective: To determine the elemental and chemical composition of the surface, confirming the presence and binding state of the inhibitor.[25][26]

Methodology:

  • Sample Exposure: Prepare inhibited samples as described for SEM. The preservation of the surface layer is critical.[27]

  • Analysis: Place the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

  • Data Analysis: The resulting spectrum shows peaks corresponding to the elements present on the very near-surface (top 5-10 nm). High-resolution scans of specific peaks (e.g., N 1s, O 1s, Fe 2p) can reveal the chemical bonding states.[27]

Authoritative Grounding: The detection of nitrogen (from the pyrazolone ring) on the surface of the steel sample immersed in the inhibited solution is direct proof of the inhibitor's adsorption.[25][28] Analysis of the Fe 2p and O 1s spectra can confirm whether the inhibitor adsorbs on a bare metal surface or an oxide layer.[27]

Part 3: Quantitative Data Summary

The performance of pyrazolone derivatives is highly dependent on their specific structure, concentration, and the corrosive environment. The table below summarizes reported inhibition efficiencies for various derivatives.

Inhibitor Name/CodeMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)MethodReference
P1 (a pyrazoline derivative)Mild Steel1.0 M HCl5 x 10⁻³ M93%Weight Loss[10]
P2 (a pyrazoline derivative)Mild Steel1.0 M HCl5 x 10⁻³ M96%Weight Loss[10]
MZZ1Mild Steel15% HCl10⁻³ M95.5%Weight Loss[4]
L6 (a pyrazole derivative)Carbon Steel1.0 M HCl10⁻³ M91.8%Weight Loss[29]
Py I (a pyrazolone derivative)Copper0.5 M H₂SO₄10 mM90.1%Electrochemical[5][24]
APPC (pyran-pyrazole)Carbon Steel1.0 M HCl10⁻³ M91.8%Electrochemical[30]

Conclusion

Pyrazolone derivatives have demonstrated exceptional performance as corrosion inhibitors for various metals in acidic environments. Their efficacy is rooted in their molecular structure, which facilitates strong adsorption onto the metal surface to form a durable protective barrier. A comprehensive evaluation, combining classical weight loss methods with advanced electrochemical (PDP, EIS) and surface-sensitive (SEM, XPS) techniques, is crucial for understanding their inhibition mechanism and quantifying their performance. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively screen, characterize, and apply these promising compounds in the ongoing effort to mitigate corrosion.

References

  • Lgaz, H., Salghi, R., Jodeh, S., & Bhat, K. S. (2018). Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach. Cogent Engineering, 5(1), 1441585. [Link]

  • Khudhair, Z. T., & Shihab, M. S. (2016). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Al-Nahrain Journal of Science, 19(3), 8-16. [Link]

  • SciSpace. (2018). Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach. [Link]

  • An-Najah Staff. (2018). Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media. [Link]

  • ResearchGate. (n.d.). The relationship between the inhibition efficiency of pyrazolone derivatives and quantum parameters in the neutral form. [Link]

  • Bentrah, H., et al. (2023). Performance evaluation of pyrazolone derivatives as corrosion inhibitors for mild steel in acidic environments: experimental and computational studies. Corrosion Engineering, Science and Technology. [Link]

  • Azooz, R. E., Abd El-Haleem, S. M., & Diab, A. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering. [Link]

  • ResearchGate. (2018). Pyrazoline derivatives as possible corrosion inhibitors for mild steel in acidic media: A combined experimental and theoretical approach. [Link]

  • Journal of Electrochemical Science and Engineering. (2025). View of Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. [Link]

  • International Journal of Corrosion and Scale Inhibition. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels. [Link]

  • ResearchGate. (2021). Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies. [Link]

  • El-Haddad, M. N., et al. (2022). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. Molecules, 27(15), 4983. [Link]

  • International Journal of Chemistry. (2017). Pyrazolones used as corrosion inhibitors for mild steel in hydrochloric acid solution. [Link]

  • ResearchGate. (n.d.). Pyrazolone derivatives as corrosion inhibitors for C-steel in hydrochloric acid solution. [Link]

  • Journal of Electrochemical Science and Engineering. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. [Link]

  • NACE International. (n.d.). Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. [Link]

  • Boujakhrout, A., et al. (2024). Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies. RSC Advances, 14, 32174-32188. [Link]

  • Chen, Y., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15228. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild... [Link]

  • ResearchGate. (n.d.). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. [Link]

  • ResearchGate. (2016). Quantum Chemical Studies on N-Donors Based-Pyrazole Compounds as Corrosion Inhibitors for Steel in Acidic Media. [Link]

  • ResearchGate. (n.d.). Pyrazolone derivatives applied as inhibitors against metallic corrosion. [Link]

  • Morales-Gil, P., et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments, (121), 55358. [Link]

  • NACE International. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). [Link]

  • ResearchGate. (n.d.). A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption. [Link]

  • VLCI. (n.d.). Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [Link]

  • Surface Technology Journal. (2022). Corrosion testing: what is potentiodynamic polarization? [Link]

  • ACS Omega. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. [Link]

  • Emerald Publishing. (2016). Quantum chemical studies on some new bipyrazole derivatives as corrosion inhibitors for steel materials. [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. [Link]

  • University of Manchester. (2022). Introducing X-ray photoelectron spectroscopy for corrosion studies: A tool for elucidating interfacial composition and chemistry. [Link]

  • ResearchGate. (n.d.). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? [Link]

  • Zerust Excor. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. [Link]

  • Oriental Journal of Chemistry. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. [Link]

  • Der Chemica Sinica. (2015). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. [Link]

  • ResearchGate. (2015). Interpretation of Cyclic Potentiodynamic Polarization Test Results for Study of Corrosion Behavior of Metals: A Review. [Link]

Sources

Application Note & Protocol: Synthesis of Fused Pyrazole Heterocycles from Pyrazolone Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: Fused pyrazole scaffolds are cornerstones in modern medicinal chemistry, constituting the core of numerous therapeutic agents.[1][2] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them high-value targets in drug discovery.[2][3][4] Pyrazolones, readily accessible and highly versatile building blocks, offer an efficient and modular entry point for the synthesis of these complex heterocyclic systems. This document provides an in-depth guide to the experimental procedures for synthesizing fused pyrazoles, with a focus on explaining the underlying chemical principles, providing detailed, field-tested protocols, and offering insights into characterization and troubleshooting.

The Pyrazolone Synthon: A Hub of Reactivity

The synthetic versatility of pyrazolone originates from its unique structural features. It exists as a mixture of three tautomeric forms: the CH-form (pyrazol-5-one), the OH-form (5-hydroxypyrazole), and the NH-form (a pyrazolidinone variant).[5] For synthetic purposes, the most significant feature is the active methylene group at the C4 position, which is flanked by two carbonyl groups (or their enol equivalents), rendering its protons acidic and the carbon nucleophilic. This nucleophilicity is the key to initiating many condensation and addition reactions that lead to ring fusion.

G cluster_0 Pyrazolone Tautomers CH_form CH-Form (Active Methylene) OH_form OH-Form (Hydroxypyrazole) CH_form->OH_form NH_form NH-Form OH_form->NH_form

Caption: Tautomeric equilibrium of the pyrazolone ring system.

Synthetic Strategies for Ring Fusion

The construction of fused pyrazoles from pyrazolones can be broadly categorized into several powerful strategies. We will focus on two of the most robust and widely adopted methods: multicomponent synthesis of pyranopyrazoles and the construction of pyrazolopyridines.

Strategy I: Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[6] The synthesis of pyrano[2,3-c]pyrazoles is a classic example, valued for its atom economy and operational simplicity.[7]

Causality and Mechanism: This reaction proceeds through a domino sequence initiated by a Knoevenagel condensation .[8] An aldehyde reacts with an active methylene compound (e.g., malononitrile) to form an electron-deficient alkene (a Michael acceptor). The pyrazolone, acting as a nucleophile, then attacks this alkene via a Michael addition . The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the stable pyranopyrazole ring system.[8]

// Nodes Start [label="Pyrazolone + Aldehyde +\nMalononitrile + Catalyst"]; Knoevenagel [label="Step 1: Knoevenagel Condensation\n(Aldehyde + Malononitrile)"]; MichaelAcceptor [label="Intermediate:\nArylidene Malononitrile\n(Michael Acceptor)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; MichaelAddition [label="Step 2: Michael Addition\n(Pyrazolone attacks Intermediate)"]; Adduct [label="Intermediate Adduct", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Step 3: Intramolecular\nO-Cyclization"]; FinalProduct [label="Fused Pyrano[2,3-c]pyrazole", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel; Knoevenagel -> MichaelAcceptor [label=" Forms"]; MichaelAcceptor -> MichaelAddition [label=" Reacts with\nPyrazolone"]; MichaelAddition -> Adduct; Adduct -> Cyclization; Cyclization -> FinalProduct; }

Caption: Workflow for the multicomponent synthesis of pyranopyrazoles.

Protocol 1: One-Pot, Four-Component Synthesis of 6-amino-4-phenyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol details a green, efficient synthesis using water as a solvent, which often simplifies workup and reduces environmental impact.[9][10]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
Ethyl Acetoacetate130.141.30 g (1.27 mL)10
Hydrazine Hydrate (~64%)50.060.50 g (0.49 mL)10
Benzaldehyde106.121.06 g (1.02 mL)10
Malononitrile66.060.66 g10
Piperidine (Catalyst)85.15~0.1 mL~1 (10 mol%)
Ethanol46.0720 mL-
Distilled Water18.0210 mL-

Step-by-Step Procedure:

  • In Situ Pyrazolone Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (10 mmol) and hydrazine hydrate (10 mmol) in ethanol (20 mL).

  • Stir the mixture at room temperature for 30-45 minutes. A white precipitate of 3-methyl-1H-pyrazol-5(4H)-one may form. This step generates the pyrazolone in situ.[7]

  • Addition of Reagents: To this mixture, add benzaldehyde (10 mmol), malononitrile (10 mmol), and piperidine (10 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid product will precipitate.

  • Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot ethanol.

  • Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight. Expected yield: 80-95%.

Strategy II: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are recognized as important pharmacophores, acting as bioisosteres of purines.[11] Their synthesis often involves the construction of the pyridine ring onto a pre-existing pyrazole core. A common and effective method utilizes 5-aminopyrazoles as the key starting material.

Causality and Mechanism: The synthesis typically involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[12] The amino group of the pyrazole acts as a nucleophile, initiating a sequence of condensation and cyclization reactions to form the fused pyridine ring. Using a three-component approach with an aldehyde, an active methylene compound, and 5-aminopyrazole provides a highly convergent route.[13]

// Nodes Start [label="5-Aminopyrazole + Aldehyde +\n1,3-Dicarbonyl Compound"]; Condensation1 [label="Initial Condensation\n(e.g., Knoevenagel)"]; Intermediate [label="Reactive Intermediate", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Nucleophilic Attack\nby Aminopyrazole"]; Cyclization [label="Intramolecular Cyclization\n& Dehydration/Aromatization"]; FinalProduct [label="Fused Pyrazolo[3,4-b]pyridine", shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Condensation1; Condensation1 -> Intermediate; Intermediate -> Addition; Addition -> Cyclization; Cyclization -> FinalProduct; }

Caption: General synthetic pathway to pyrazolo[3,4-b]pyridines.

Protocol 2: Synthesis of 4-Aryl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This protocol describes a three-component reaction in a recyclable solvent, polyethylene glycol (PEG)-400, highlighting a greener chemistry approach.[13]

Reagents and Materials

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)
3-Methyl-1H-pyrazol-5-amine97.120.97 g10
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)140.571.41 g10
Meldrum's Acid144.121.44 g10
Polyethylene Glycol (PEG)-400~40015 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 3-methyl-1H-pyrazol-5-amine (10 mmol), 4-chlorobenzaldehyde (10 mmol), and Meldrum's acid (10 mmol) in PEG-400 (15 mL).

  • Reaction: Heat the mixture with stirring in a preheated oil bath at 100°C. Monitor the reaction by TLC. The reaction is generally complete within 1-2 hours.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature.

  • Add 30 mL of a water/ethanol mixture (1:1) to the flask. The product will precipitate out of the solution.

  • Stir the slurry for 20 minutes, then collect the solid by vacuum filtration.

  • Wash the collected solid with diethyl ether (2 x 15 mL) to remove the PEG-400.

  • Purification and Drying: The crude product is typically pure enough for most applications. If needed, recrystallize from ethanol. Dry the final product under vacuum.

Product Characterization

Confirming the structure of the newly synthesized fused pyrazole is critical. A combination of spectroscopic techniques is required for unambiguous characterization.

Expected Spectroscopic Data for a Pyrano[2,3-c]pyrazole Derivative (from Protocol 1):

TechniqueCharacteristic SignalInterpretation
FT-IR (cm⁻¹)3400-3200 (broad), 2195, 1660N-H and NH₂ stretching, C≡N stretching, C=N stretching
¹H NMR (δ, ppm)12.1 (s, 1H), 7.2-7.4 (m, 5H), 6.8 (s, 2H), 4.6 (s, 1H), 2.1 (s, 3H)Pyrazole N-H, Aromatic protons (Ar-H), Amino protons (NH₂), C4-H (methine), Methyl protons (CH₃)
¹³C NMR (δ, ppm)160, 155, 145, 126-129, 119, 97, 58, 36, 11C=N, C-O, Aromatic carbons, C≡N, C5-C, C3-C, C4 (methine), CH₃
Mass Spec (HRMS) [M+H]⁺Confirms the molecular weight and elemental composition.

Note: Exact chemical shifts (δ) may vary depending on the solvent and specific substituents.[14][15][16]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield • Inactive catalyst• Low reaction temperature• Impure starting materials• Incorrect stoichiometry• Use fresh catalyst (e.g., freshly opened piperidine)• Ensure the reaction reaches the target temperature• Purify starting materials (e.g., distill aldehyde)• Double-check all measurements
Formation of Side Products • Reaction run for too long• Temperature too high• Self-condensation of starting materials• Monitor closely with TLC and stop when the main product is maximized• Lower the reaction temperature slightly• For MCRs, ensure all components are added in the correct sequence if specified
Purification Issues • Product is an oil• Product co-elutes with impurities during chromatography• Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization• Optimize the TLC solvent system before attempting column chromatography; try different solvent polarities

References

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]

  • Plausible mechanism for the synthesis of pyranopyrazole derivatives using baker's yeast. ScienceDirect. [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. Springer. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed. [Link]

  • EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Journal of Advanced Scientific Research. [Link]

  • A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. [Link]

  • Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones. PMC - PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines. ResearchGate. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. ResearchGate. [Link]

  • SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

Sources

Application Notes and Protocols: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini

Introduction: The Pyrazolone Scaffold in Modern Drug Discovery

The five-membered diazole ring system, particularly the pyrazole and its pyrazolone analogues, represents a "privileged scaffold" in medicinal chemistry.[1][2] Since the synthesis of the first biologically active pyrazolone, Antipyrine, by Knorr in 1883, this structural motif has been a cornerstone in the development of therapeutic agents.[3][4] Molecules incorporating the pyrazolone core exhibit an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, anticonvulsant, and antioxidant properties.[3][4][5][6]

This guide focuses on a key intermediate, 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one . The strategic placement of a 3-chlorophenyl group at the N1 position and a methyl group at the C3 position creates a molecule with tailored electronic properties and lipophilicity. More importantly, its structure contains a highly reactive C4-methylene position, making it an exceptionally versatile precursor for synthesizing diverse libraries of novel bioactive compounds.

These application notes provide a comprehensive overview, including detailed synthesis protocols and the scientific rationale behind the experimental choices, to empower researchers in leveraging this precursor for drug discovery and development programs.

Part 1: Synthesis of the Precursor: this compound

Principle of Synthesis

The most reliable and classical approach for synthesizing 5-pyrazolone derivatives is the Knorr pyrazolone synthesis.[4] This method involves the condensation reaction between a β-ketoester and a hydrazine derivative. For our target molecule, the reaction proceeds via the cyclocondensation of (3-chlorophenyl)hydrazine with ethyl acetoacetate . The reaction is typically catalyzed by an acid and involves the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final pyrazolinone ring.

Experimental Workflow: Knorr Pyrazolone Synthesis

reagents Reagents: (3-chlorophenyl)hydrazine Ethyl Acetoacetate Glacial Acetic Acid Ethanol reaction Reaction Setup Combine reagents in ethanol. Add glacial acetic acid as catalyst. reagents->reaction reflux Reflux Heat the mixture at reflux for 2-4 hours. reaction->reflux monitoring TLC Monitoring Monitor reaction completion. reflux->monitoring workup Work-up Cool reaction mixture. Pour into ice-water to precipitate solid. monitoring->workup purify Purification Filter the crude product. Recrystallize from ethanol. workup->purify characterize Characterization MP, IR, ¹H NMR, ¹³C NMR purify->characterize

Caption: Workflow for the synthesis of the pyrazolinone precursor.

Detailed Synthesis Protocol

Materials:

  • (3-chlorophenyl)hydrazine hydrochloride

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Standard laboratory glassware, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Preparation of Hydrazine Base: In a 250 mL round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (0.1 mol) in a minimal amount of warm water. Add a solution of sodium acetate (0.1 mol) in water to neutralize the hydrochloride and liberate the free hydrazine base. Expertise & Experience: While direct use of the hydrochloride salt in an acidic medium works, pre-neutralization can sometimes lead to cleaner reactions by avoiding high concentrations of HCl.

  • Reaction Initiation: To the flask containing the hydrazine, add ethanol (100 mL) followed by the slow, dropwise addition of ethyl acetoacetate (0.1 mol) while stirring.

  • Catalysis and Reflux: Add glacial acetic acid (5-10 mL) to the mixture. The acid catalyzes both the initial condensation and the final cyclization. Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane 3:7). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the starting hydrazine spot and the appearance of a single major product spot.

  • Product Isolation: After completion, cool the reaction mixture to room temperature, then chill it further in an ice bath. A solid precipitate should form. For complete precipitation, slowly pour the reaction mixture into 500 mL of crushed ice-water with constant stirring.

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and inorganic salts. The product is then purified by recrystallization from hot ethanol to yield colorless needles. Dry the purified product in a vacuum oven.

Precursor Characterization Data
PropertyValueReference
Molecular Formula C₁₀H₉ClN₂O[7][8]
Molecular Weight 208.64 g/mol [7]
Appearance Colorless needles / White solid[3]
Melting Point 118-120 °C[3]
IR (KBr, cm⁻¹) 3101 (Ar-H), 2948 (CH₃), 1654 (C=O), 1600 (C=N)[3]
¹H NMR (DMSO-d₆, δ ppm) 7.4-7.95 (m, 4H, Ar-H), 2.29 (s, 2H, CH₂), 0.9 (s, 3H, CH₃)[3]

Part 2: Application in the Synthesis of Bioactive Derivatives

The true utility of this compound lies in the reactivity of its C4-methylene position. The protons on this carbon are acidic due to the adjacent electron-withdrawing carbonyl group, making this site a prime target for electrophilic substitution and condensation reactions.

A. Synthesis of 4-Arylidene Derivatives (Schiff Bases) with Antimicrobial and Anticonvulsant Potential

Principle: The Knoevenagel condensation reaction between the active methylene group of the pyrazolinone precursor and various aromatic aldehydes is a cornerstone derivatization strategy. This reaction creates an exocyclic double bond at the C4 position, extending the conjugation of the system and introducing diverse functionalities based on the chosen aldehyde.

Reaction Scheme: Knoevenagel Condensation

cluster_0 Reactants cluster_1 Reaction Conditions Precursor This compound C4 Active Methylene Catalyst Catalyst/Solvent Glacial Acetic Acid Anhydrous Sodium Acetate Precursor->Catalyst Aldehyde Aromatic Aldehyde (R-CHO) e.g., Benzaldehyde, 4-Nitrobenzaldehyde Aldehyde->Catalyst Heat Heat Reflux (2-6 hours) Catalyst->Heat Product {4-Arylidene-pyrazolin-5-one Derivative | Bioactive Schiff Base} Heat->Product

Caption: Synthesis of 4-arylidene derivatives from the precursor.

Detailed Protocol: Synthesis of 4-(4-Nitrobenzylidene)-1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one

Materials:

  • This compound (1 mmol)

  • 4-Nitrobenzaldehyde (1 mmol)

  • Anhydrous Sodium Acetate (0.082 g, 1 mmol)[3]

  • Glacial Acetic Acid (10 mL)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in glacial acetic acid (10 mL).

  • Catalysis: Add anhydrous sodium acetate (1 mmol) to the mixture. Authoritative Grounding: Sodium acetate acts as a base to facilitate the deprotonation of the C4-methylene group, forming a nucleophilic enolate that attacks the aldehyde carbonyl.

  • Reflux: Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress via TLC until the starting materials are consumed.

  • Isolation and Purification: Cool the flask to room temperature and pour the contents into 100 mL of ice-cold water. The solid product will precipitate out. Collect the precipitate by vacuum filtration, wash with copious amounts of water, and then a small amount of cold ethanol. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure 4-arylidene derivative.

B. Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles with Anticancer Potential

Principle: Multicomponent reactions (MCRs) offer a powerful, efficient, and atom-economical route to complex molecular architectures in a single synthetic step.[1][6] The pyrazolinone precursor is an excellent substrate for MCRs. A common example is the three-component reaction with an aromatic aldehyde and an active methylene nitrile (e.g., malononitrile) to construct the fused pyranopyrazole system.

Workflow: Three-Component Synthesis of Pyranopyrazoles

cluster_reactants Reactants Precursor Pyrazolinone Precursor Reaction One-Pot Reaction Solvent: Ethanol Catalyst: Piperidine Stir at Room Temp. Precursor->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Nitrile Malononitrile Nitrile->Reaction Product Fused Pyrano[2,3-c]pyrazole (High Yield) Reaction->Product

Caption: Efficient one-pot synthesis of pyranopyrazoles via MCR.

Detailed Protocol: Synthesis of a Pyrano[2,3-c]pyrazole Derivative

Materials:

  • This compound (1 mmol)

  • An aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine (5 mol%)

  • Ethanol (15 mL)

Procedure:

  • Reaction Setup: In a 50 mL flask, combine the pyrazolinone precursor (1 mmol), the selected aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

  • Catalysis: Add a catalytic amount of piperidine (5 mol%) to the stirring suspension. Expertise & Experience: Piperidine is a highly effective base catalyst for the initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolinone enolate.

  • Reaction: Stir the mixture vigorously at room temperature for 2-5 hours. The reaction often results in the precipitation of the product directly from the reaction medium.

  • Self-Validating System: The high efficiency and yield of this MCR serve as a self-validating system.[1] The formation of a stable, crystalline product in a single step confirms the successful orchestration of the reaction cascade (Knoevenagel-Michael-Cyclization).

  • Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification by recrystallization is typically not required but can be performed if necessary.

Summary of Bioactivities and Derivative Classes

The versatility of the this compound precursor allows for the generation of diverse molecular families with a wide spectrum of biological activities.

Derivative ClassSynthetic StrategyAssociated Biological Activities
4-Arylidene (Schiff Bases) Knoevenagel CondensationAntimicrobial, Anticonvulsant, Anti-inflammatory, Antioxidant[3][9][10]
Pyrano[2,3-c]pyrazoles Multicomponent Reaction (MCR)Anticancer, Antimicrobial, α-glucosidase inhibitory[1][5][6]
Acyl/Thioacyl Derivatives Acylation at C4Antitumor, Antimicrobial[4]
Spiro-heterocycles Reaction with bifunctional reagentsCNS agents, Antimicrobial[4]

Conclusion and Future Outlook

This compound is a high-value, readily accessible precursor for the synthesis of pharmacologically relevant molecules. The protocols detailed herein demonstrate straightforward and efficient pathways to generate diverse chemical libraries. The reactivity of the C4-position enables a multitude of chemical transformations, from classical condensations to modern multicomponent reactions.

Future research should focus on expanding the library of derivatives through novel synthetic methodologies, exploring their potential as inhibitors of specific enzymes or protein targets, and conducting comprehensive Structure-Activity Relationship (SAR) studies to optimize potency and minimize toxicity, thereby accelerating the journey from a versatile precursor to a potential clinical candidate.

References

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4733. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Institutes of Health. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(12), 2859. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. (n.d.). PubChem. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Institutes of Health. [Link]

  • Synthesis route for the preparation of pyrazoline-based compounds 12–24. (n.d.). ResearchGate. [Link]

  • Reported synthetic pathway for pyrazoline synthesis. (n.d.). ResearchGate. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2019). European Journal of Medicinal Chemistry, 166, 389-403. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). Molecules, 26(23), 7338. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences, 7(2), 86-94. [Link]

  • Process for the manufacture of pyrazolones from pyrazolidones. (1978).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of Chemical Sciences, 133(2), 40. [Link]

  • Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. (2013). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. We have structured this guide in a practical, question-and-answer format based on real-world laboratory issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method is the Knorr pyrazole synthesis, which involves the condensation reaction between 3-chlorophenylhydrazine (or its hydrochloride salt) and a β-ketoester, typically ethyl acetoacetate.[1][2] The reaction is usually performed in a suitable solvent like ethanol or glacial acetic acid.[3][4]

Q2: What is the general reaction mechanism?

The synthesis proceeds via a two-stage condensation-cyclization mechanism:

  • Hydrazone Formation: The more nucleophilic nitrogen of 3-chlorophenylhydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate, forming a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the ester carbonyl group in an intramolecular fashion.

  • Elimination: The process concludes with the elimination of an ethanol molecule to form the stable five-membered pyrazolinone ring.[5]

A diagram of the plausible reaction mechanism is provided below.

G cluster_legend Legend react1 Ethyl Acetoacetate inter1 Hydrazone Intermediate react1->inter1 Nucleophilic Attack (Ketone Carbonyl) react2 3-Chlorophenylhydrazine react2->inter1 inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization product 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one inter2->product Elimination etoh Ethanol inter2->etoh key1 Reactant/Product key2 Intermediate

Caption: Reaction mechanism for pyrazolinone synthesis.

Q3: Does the final product exhibit tautomerism?

Yes, this is a critical point. Pyrazolin-5-ones can exist in three principal tautomeric forms: the CH-form, the OH-form (aromatic), and the NH-form (zwitterionic).[5][6] The predominant form depends on the solvent, pH, and whether the compound is in a solid or solution state. This is important for characterization, as techniques like NMR spectroscopy will show different signals depending on the solvent used (e.g., CDCl3 vs. DMSO-d6).[5]

Troubleshooting Guide: Maximizing Yield

Problem Area 1: Low or No Product Formation

Q: My reaction has run for several hours, but TLC shows only starting materials, and the final isolated yield is less than 20%. What are the most likely causes?

A: This issue typically points to fundamental problems with the reactants or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: This is the most common culprit.[7]

    • 3-Chlorophenylhydrazine: This reactant can degrade over time, especially if exposed to air and light, turning dark and oily. Use of the more stable hydrochloride salt is often recommended. If using the free base, ensure it is a light-colored solid.

    • Ethyl Acetoacetate: While generally stable, it can hydrolyze if exposed to moisture. Use a freshly opened bottle or distill it under vacuum if its purity is questionable.

    • Validation: Always check the melting point of solid reactants and the refractive index of liquids against literature values before use.

  • Reaction Solvent and Catalyst:

    • Ethanol: When using ethanol as a solvent, the reaction is often slower and may require extended refluxing. It is a neutral medium.

    • Glacial Acetic Acid: Using glacial acetic acid as the solvent often provides higher and faster yields.[3] The acid acts as a catalyst by protonating the carbonyl groups of the ethyl acetoacetate, increasing their electrophilicity and accelerating both the initial hydrazone formation and the final cyclization step.[2]

    • Recommendation: If your yield in ethanol is low, switch to glacial acetic acid. A typical ratio is 5 mL of acetic acid per ~15 mmol of the limiting reactant.[2]

  • Temperature and Reaction Time:

    • The condensation requires thermal energy. Room temperature reactions are generally incomplete.[7]

    • Recommendation: The reaction mixture should be heated, typically to reflux (in ethanol) or around 100-120°C (in acetic acid), for a duration of 2 to 6 hours.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.

Problem Area 2: Impure Crude Product (Oily or Discolored)

Q: After the work-up, I obtained a dark, viscous oil instead of a solid precipitate. It is very difficult to purify. What went wrong?

A: The formation of an oily or discolored product suggests the presence of significant impurities, which can inhibit crystallization.

  • Cause - Degradation: Overheating or extending the reaction time unnecessarily can lead to the degradation of reactants or the product, forming tarry side-products.

    • Solution: Monitor the reaction closely with TLC. Once the starting material is consumed, proceed immediately to the work-up. Do not reflux for an arbitrary "overnight" period without justification.

  • Cause - Incomplete Reaction: A mixture of product and unreacted starting materials (especially the liquid ethyl acetoacetate and potentially oily 3-chlorophenylhydrazine) can result in an oil.

    • Solution: Ensure the reaction goes to completion as described above. A simple purification technique is to triturate the oil with a solvent in which the product is poorly soluble but the impurities are, such as cold diethyl ether or a petroleum ether/ethyl acetate mixture.[3] This can often induce crystallization of the desired product.

  • Cause - Improper Work-up: The standard work-up involves pouring the reaction mixture into cold water or onto crushed ice to precipitate the product.[3] If the product is still soluble or forms an oil, the work-up needs optimization.

    • Solution: After pouring into ice water, stir vigorously for 30-60 minutes. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If it remains oily, extract the aqueous mixture with an organic solvent (like ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and then concentrate it under vacuum.[7] The resulting residue can then be subjected to recrystallization.

Problem Area 3: Difficulty with Purification and Recrystallization

Q: My crude solid product is off-color, and I'm losing a significant amount during recrystallization, which is severely impacting my final yield. How can I improve the purification step?

A: High product loss during recrystallization is a common challenge. The key is selecting the right solvent system and using proper technique.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.

    • Commonly Used Solvents: For pyrazolones, a mixture of ethanol and water is often effective.[3] Other options include methanol, isopropanol, or ethyl acetate/hexane.

    • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Quantitative Data on Solvent Effects: The choice of solvent can significantly impact reaction outcomes. While specific data for this compound is distributed across various sources, general trends in pyrazolone synthesis provide a useful guide.

ParameterConventional (Ethanol Reflux)Acid-Catalyzed (Acetic Acid)Green Chemistry (Microwave)
Reaction Time 4-8 hours2-4 hours5-15 minutes
Typical Yield <70%[8]Often >80%[2][3]Can be >90%
Purity Good, but may require more effortGenerally highHigh, often with minimal work-up
Notes Simple setup, but can be slow.Acetic acid acts as both solvent and catalyst.Requires specialized equipment.

Optimized Experimental Protocol

This protocol is a synthesis of best practices derived from established literature for pyrazolone synthesis.[2][3][4]

Materials:

  • 3-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Sodium Acetate (optional, 1.0 eq, if using hydrazine salt)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chlorophenylhydrazine hydrochloride (e.g., 1.79 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).

    • Rationale: If using the hydrochloride salt of the hydrazine, a base like sodium acetate is added to liberate the free hydrazine in situ. If you are using the free base of 3-chlorophenylhydrazine, this step is unnecessary.

  • Add glacial acetic acid (20 mL). Stir the mixture for 10-15 minutes at room temperature.

  • Add ethyl acetoacetate (e.g., 1.27 mL, 1.30 g, 10 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 110-120°C and maintain this temperature for 3 hours, with continuous stirring.

    • Monitoring: Check the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The starting materials should be consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture slowly into a beaker containing 200 mL of crushed ice and water, while stirring vigorously.

  • A solid precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with two portions of cold water (2x 25 mL) to remove any residual acetic acid and salts.

  • Purification (Recrystallization): Transfer the crude solid to a new flask. Add a minimal amount of hot ethanol to dissolve it completely. Add hot water dropwise until persistent cloudiness appears. Add a few drops of hot ethanol to clarify the solution. Allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes.

  • Filter the purified crystals, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum. The expected product is a pale yellow or off-white solid.

Troubleshooting Workflow

G start Low Yield Observed (<70%) q1 Is the crude yield low or is loss occurring during purification? start->q1 p1 Problem: Low Crude Yield q1->p1 Low Crude Yield p2 Problem: High Loss During Purification q1->p2 Loss on Purification check1 Check Purity of Reactants p1->check1 check2 Review Reaction Conditions p1->check2 sol1 Use fresh/purified 3-chlorophenylhydrazine and ethyl acetoacetate. check1->sol1 sol2 Switch solvent to glacial acetic acid. Ensure temperature is 110-120°C. Monitor with TLC. check2->sol2 check3 Optimize Recrystallization Solvent p2->check3 check4 Improve Work-up Technique p2->check4 sol3 Use minimal hot solvent. Try Ethanol/Water system. Allow for slow cooling. check3->sol3 sol4 Ensure complete precipitation by stirring in ice water. Wash filter cake with COLD solvent. check4->sol4

References

Technical Support Center: Purification of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. This document is designed for researchers, chemists, and drug development professionals who require a high-purity final compound for their work. As a crucial intermediate in the synthesis of dyes and potentially bioactive molecules, achieving high purity of this pyrazolinone derivative is paramount for reliable downstream applications and data.[1]

This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and adapt methodologies to your specific experimental context.

Initial Assessment of the Crude Product

Before attempting any purification, a preliminary analysis of your crude material is essential. This initial assessment will inform your choice of purification strategy.

  • Visual Inspection: The pure compound is typically a creamish to yellow powder.[1] Significant color deviations (e.g., dark brown, black, or tar-like appearance) suggest the presence of substantial polymeric or degradation impurities.

  • Solubility Test: Test the solubility of a small amount of crude material in various solvents at room temperature and upon heating. This provides clues for selecting an appropriate recrystallization solvent. Based on its structure, solvents like ethanol, methanol, ethyl acetate, and acetone are good starting points.[2][3] It is also known to have clear solubility in alkaline solutions.[1]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity assessment.[4][5] Spot your crude material alongside the starting materials (e.g., 3-chlorophenylhydrazine and ethyl acetoacetate) if available. This will help you identify the number of components and the presence of unreacted starting materials. A common mobile phase for pyrazoles is a mixture of hexane and ethyl acetate.[6]

Primary Purification Techniques: A Head-to-Head Comparison

The two most effective and widely used techniques for purifying solid organic compounds like this compound are Recrystallization and Column Chromatography. The choice between them depends on the nature and quantity of impurities.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities at different temperatures.Differential partitioning of components between a stationary phase and a mobile phase.
Best For Removing small to moderate amounts of impurities that have different solubility profiles from the main product.Separating complex mixtures, including regioisomers and impurities with similar solubility to the product.[7]
Scalability Excellent for large quantities of material.Can be tedious and resource-intensive for very large scales (>10-20g).
Solvent Usage Moderate.High.
Time & Labor Generally faster and less labor-intensive.Slower and requires more hands-on time.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method if a suitable solvent is identified that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.[8] Ethanol is often a good starting point for pyrazolinone derivatives.[3][9]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add the solvent dropwise from a Pasteur pipette until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing crystal formation and yield.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This technique is necessary when recrystallization fails to remove impurities, particularly those with similar solubility or when separating regioisomers.[6][11]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good eluent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[5] A gradient of hexane/ethyl acetate is a common starting point.

  • Column Packing: Pack a glass column with silica gel (200-300 mesh is standard) as a slurry in the initial, least polar eluent.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully load this dry silica onto the top of the packed column. Causality: Dry loading prevents dissolution artifacts and ensures a narrow, even band at the start of the separation, leading to better resolution.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
During Recrystallization:
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated with impurities.1. Re-heat the solution to dissolve the oil. 2. Add more of the same solvent or a small amount of a "better" solvent to reduce supersaturation. 3. Try a lower-boiling point solvent.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was added). 2. The solution is supersaturated but requires nucleation.1. Boil off some of the solvent to increase concentration and cool again. 2. Try scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. 3. Add a "seed crystal" of the pure compound.[10]
Yield is very low. 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the solvent even when cold. 3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent needed for dissolution.[10] 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Consider a mixed-solvent system where the compound is less soluble when cold.
Product is still colored after recrystallization. The colored impurity has a similar solubility profile to the product.Add a small amount (spatula tip) of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Be aware this may slightly reduce the yield.[10]
During Column Chromatography:
Poor separation of spots (overlapping bands). The chosen eluent is too polar, causing all compounds to move too quickly.Decrease the polarity of the eluent (e.g., increase the proportion of hexane relative to ethyl acetate). Run a new TLC to confirm better separation before running the column.
Compound is stuck at the top of the column. The chosen eluent is not polar enough to move the compound.Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate). A gradient elution (gradually increasing polarity) may be necessary.
Cracked or channeled column bed. Improper packing of the silica gel.This is difficult to fix once the column is running. The column must be repacked carefully, ensuring the silica is evenly settled without any air gaps.

Purity Assessment of the Final Product

After purification, you must verify the purity of this compound.

  • TLC: The purified compound should appear as a single spot on the TLC plate. Run it alongside the crude material to confirm the removal of impurities.

  • Melting Point: A sharp melting point range close to the literature value (128-131 °C) is a strong indicator of high purity.[12] Impurities typically depress and broaden the melting range.

  • HPLC: High-Performance Liquid Chromatography provides a quantitative measure of purity. A reverse-phase HPLC method can be developed for pyrazolone derivatives.[13][14] The pure compound should show a single major peak.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[15] The spectrum of the pure compound should show sharp signals corresponding to the expected structure, with minimal or no peaks attributable to impurities.[16][17][18]

Visualizing the Workflow

Purification & Verification Workflow

The following diagram illustrates the logical flow from crude product to a verified pure compound.

G cluster_purify Purification Stage cluster_verify Verification Stage Crude Crude Product Assess Initial Assessment (TLC, Solubility) Crude->Assess Choose Impurity Profile? Assess->Choose Recryst Recrystallization Choose->Recryst Simple Column Column Chromatography Choose->Column Complex Purified Purified Solid Recryst->Purified Column->Purified Verify Purity Assessment (TLC, MP, HPLC, NMR) Purified->Verify Final Pure Compound (>98%) Verify->Final

Caption: Workflow from crude product assessment to final purity verification.

Troubleshooting Recrystallization

This decision tree provides a logical path for troubleshooting common recrystallization problems.

G cluster_solutions Potential Solutions Start Recrystallization Issue Issue What is the problem? Start->Issue OilingOut Product 'Oiled Out' Issue->OilingOut Oiling NoCrystals No Crystals Formed Issue->NoCrystals No Formation LowYield Yield is Very Low Issue->LowYield Low Yield Sol_Oil 1. Re-heat and add more solvent. 2. Try a lower boiling point solvent. OilingOut->Sol_Oil Sol_NoCry 1. Boil off excess solvent. 2. Scratch flask or add seed crystal. NoCrystals->Sol_NoCry Sol_Yield 1. Use minimum hot solvent. 2. Cool thoroughly in ice bath. 3. Change solvent system. LowYield->Sol_Yield

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My crude product is a sticky tar. Can I still purify it? A1: Yes. A tar-like consistency usually indicates the presence of significant impurities or residual high-boiling solvent. Attempting direct recrystallization may lead to oiling out. The best approach is often to dissolve the entire crude mass in a solvent like dichloromethane, adsorb it onto silica gel, and purify it via column chromatography as the first step.

Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization? A2: You should opt for a single-solvent recrystallization if you can find one solvent that provides a large difference in the compound's solubility between hot and cold temperatures. If no single solvent is ideal (e.g., one solvent dissolves it too well even when cold, and another doesn't dissolve it at all even when hot), a mixed-solvent system is appropriate.[8] A common pair is a "good" solvent in which the compound is soluble (like ethanol) and a "poor" solvent in which it is insoluble (like water or hexane).

Q3: Can I reuse the mother liquor from recrystallization to get more product? A3: Yes, this is a common practice to improve overall yield. You can concentrate the mother liquor by boiling off some solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining mother liquor. Always check the purity of the second crop by TLC and melting point.

Q4: What safety precautions should I take? A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When heating flammable organic solvents, always use a heating mantle or a steam bath, never an open flame. Consult the Safety Data Sheet (SDS) for this compound and all solvents used. The compound is noted as being toxic to aquatic life with long-lasting effects.[19]

References

  • Sarsúnová, M., & Kakác, B. (1972). Thin layer chromatography of derivatives of pyrazolone. Pharmazie, 27(7), 447-8. [Link]

  • University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • SpectraBase. (n.d.). 1-(p-chlorophenyl)-3-methyl-2-pyrazolin-5-one - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. (n.d.).
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • Modern Chemistry. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Shree Sidhdhanath Industries. (n.d.). 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • Gümüş, M., Ceylan, Ş., & Ceylan, S. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 19(12), 21087–21098. [Link]

  • Kumar, A., et al. (2019). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 21(20), 5648-5653. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(7). [Link]

  • Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 10(3), 80-84. [Link]

  • Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 29(3), 73. [Link]

  • Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]

  • Google Patents. (n.d.).
  • Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • ResearchGate. (2022). Measured TLC Rf values for conventional run 1 crude reaction mixture. [Link]

  • Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 622-628. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26383–26393. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Recent Scientific Research, 11(01), pp.36860-36863. [Link]

  • SpectraBase. (n.d.). 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

  • Koci, J., et al. (2017). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 22(12), 2095. [Link]

  • Jurnal Universitas Padjadjaran. (n.d.). Chimica et Natura Acta. [Link]

  • SIELC Technologies. (2018). 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Honda, S., et al. (2003). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. Journal of Chromatography B, 793(1), 159-165. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

  • Indian Academy of Sciences. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [Link]

  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]

Sources

common side reactions in the synthesis of pyrazolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazolones are a core scaffold in numerous pharmaceuticals, agrochemicals, and dyes, making their efficient and clean synthesis a critical endeavor.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during pyrazolone synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for pyrazolone derivatives, and what are its key challenges?

The Knorr pyrazolone synthesis and its variations are the most prevalent methods for preparing pyrazolone derivatives.[3] This typically involves the condensation of a β-ketoester with a hydrazine derivative.[3] While robust, the primary challenges include:

  • Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, controlling which carbonyl group reacts first with the hydrazine can be difficult, leading to a mixture of regioisomers.[4]

  • Reaction Conditions: The reaction can be exothermic, and poor temperature control, especially during scale-up, can lead to the formation of impurities and product degradation.[4]

  • Side Reactions: Several side reactions can occur, leading to byproducts that complicate purification and reduce the overall yield.

Q2: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I control the selectivity?

This is a common issue, particularly during subsequent modification of the pyrazolone ring. The pyrazolone core exists in tautomeric forms, which can lead to alkylation at either a nitrogen or an oxygen atom.

For instance, the alkylation of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazol-5(4H)-one with dimethylsulfate (DMS) can yield a mixture of O-methyl and N-methyl derivatives.[5]

Troubleshooting Steps:

  • Solvent and Base Selection: The choice of solvent and base can significantly influence the N- versus O-alkylation ratio. Aprotic polar solvents and a milder base may favor N-alkylation.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable N-alkylated product.

  • Alkylating Agent: The nature of the alkylating agent can also play a role. Harder alkylating agents might favor O-alkylation, while softer ones could favor N-alkylation.

Q3: I am observing an unexpected byproduct that is difficult to separate from my desired pyrazolone derivative. What could it be?

Unexpected byproducts can arise from various side reactions. One possibility is the formation of a di-addition intermediate, where two molecules of the hydrazine react with one molecule of the dicarbonyl compound.[6] Other potential side products can result from self-condensation of the starting materials or degradation of the product under harsh reaction conditions.

Identification and Mitigation:

  • Characterization: Utilize analytical techniques such as HPLC-MS, NMR, and IR spectroscopy to identify the structure of the byproduct.[7]

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slow, controlled addition of the hydrazine derivative can minimize the formation of di-addition products.[4]

  • Purification: If the byproduct has different solubility or polarity, techniques like recrystallization from a suitable solvent or column chromatography can be effective for separation.[1][7] The formation of acid addition salts can also be a useful purification strategy.[8]

II. Troubleshooting Guide: Common Side Reactions

This section provides a more detailed look at specific side reactions and offers step-by-step guidance to troubleshoot and mitigate these issues.

Issue 1: Poor Yield and Formation of Unidentified Impurities

Potential Cause: Inadequate control over reaction parameters, especially temperature and mixing, can lead to a cascade of side reactions. The condensation reaction is often exothermic, and localized "hot spots" can promote the formation of byproducts and degradation of the desired product.[4]

Troubleshooting Protocol:

  • Optimize Reagent Addition:

    • Add the hydrazine derivative dropwise to the solution of the β-dicarbonyl compound.

    • Utilize an addition funnel for controlled, slow addition.

    • Monitor the internal reaction temperature with a probe throughout the addition.

  • Ensure Efficient Mixing:

    • Use a magnetic stirrer or overhead stirrer appropriate for the scale of the reaction.

    • Ensure the reaction mixture is homogenous to avoid localized high concentrations of reactants.[4]

  • Precise Temperature Control:

    • Conduct the reaction in an ice bath or with a cooling system to dissipate the heat generated.

    • Maintain a consistent internal temperature throughout the reaction.

Workflow for Optimizing Reaction Conditions:

G cluster_0 Problem: Low Yield & Impurities cluster_1 Troubleshooting Steps cluster_2 Outcome A Initial Observation: Low yield and multiple spots on TLC B Step 1: Control Reagent Addition - Slow, dropwise addition of hydrazine - Monitor internal temperature A->B Investigate Reaction Parameters C Step 2: Improve Mixing - Use appropriate stirring method - Ensure homogeneity B->C D Step 3: Maintain Temperature - Use cooling bath - Keep temperature constant C->D E Improved Yield & Purity D->E Optimized Protocol G cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product A Crude Reaction Mixture B Step 1: Filtration & Washing - Isolate solid product - Wash with cold solvent A->B C Step 2: Recrystallization - Dissolve in hot solvent - Cool to form crystals B->C Further Purification D Step 3: Acid-Base Extraction - Exploit acidic/basic properties C->D If impurities remain F Pure Pyrazolone Derivative C->F If pure E Step 4: Chromatography - For difficult separations D->E If still impure D->F If pure E->F

Sources

Technical Support Center: Optimizing N-Aryl Pyrazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-aryl pyrazolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important reaction. The synthesis of N-aryl pyrazolinones, often achieved through the Knorr pyrazole synthesis or variations thereof, is a cornerstone for creating a wide range of biologically active compounds.[1][2][3][4][5][6] However, optimizing reaction conditions to achieve high yields and purity can be challenging. This guide offers practical, experience-driven insights to help you overcome common hurdles in your experiments.

I. Reaction Fundamentals: The Knorr Synthesis of Pyrazolones

The synthesis of N-aryl pyrazolinones typically involves the condensation reaction between an arylhydrazine and a β-ketoester.[1][6][7][8] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolone ring.[7][9][10][11]

G A Arylhydrazine C Hydrazone Intermediate A->C Condensation B β-Ketoester B->C D N-Aryl Pyrazolinone C->D Intramolecular Cyclization

Caption: General workflow for N-aryl pyrazolinone synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of N-aryl pyrazolinones in a question-and-answer format.

A. Low or No Product Yield

Question: I am getting a very low yield, or no product at all. What are the most likely causes and how can I fix this?

Answer: Low or non-existent yields are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Arylhydrazine Stability: Arylhydrazines can degrade over time, especially if exposed to air and light. Use freshly opened or purified arylhydrazine. Consider using the hydrochloride salt of the arylhydrazine, which is often more stable, though this may require neutralization or specific pH control during the reaction.[1]

    • β-Ketoester Purity: Ensure the β-ketoester is pure and free from hydrolysis products (the corresponding β-keto acid and alcohol).

    • Molar Ratios: A common starting point is a 1:1 molar ratio of the arylhydrazine and β-ketoester. However, a slight excess of one reagent (e.g., 1.1 to 1.2 equivalents of the hydrazine) can sometimes drive the reaction to completion.

  • Reaction Conditions: Temperature and Time

    • Insufficient Heat: The condensation and cyclization steps often require heating. Typical reaction temperatures range from 50-100°C.[12][13] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

    • Reaction Time: These reactions can take anywhere from a few hours to overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Microwave-Assisted Synthesis: For rapid optimization and often improved yields, consider microwave-assisted synthesis.[14][15][16][17] Microwave irradiation can significantly reduce reaction times, often to just a few minutes, and can lead to cleaner reactions.[15]

  • Catalyst and Solvent Effects:

    • Acid Catalysis: The Knorr pyrazole synthesis is often acid-catalyzed.[9][10][11] A few drops of glacial acetic acid can significantly improve the reaction rate.[7] Other acids, such as hydrochloric acid, have also been used to adjust the initial pH of the reaction mixture.[12][13]

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and generally effective.[12][13] In some cases, a higher boiling point solvent like n-propanol or a solvent-free approach may be beneficial.[7][14] The solubility of your starting materials in the chosen solvent is a key consideration.

G Start Low/No Yield Q1 Check Reagent Quality and Stoichiometry Start->Q1 A1_1 Use fresh/purified reagents Q1->A1_1 Yes Q2 Optimize Reaction Temperature and Time Q1->Q2 No A1_1->Q2 A1_2 Optimize molar ratios A1_2->Q2 A2_1 Increase temperature Q2->A2_1 Yes Q3 Evaluate Catalyst and Solvent Q2->Q3 No A2_1->Q3 A2_2 Monitor with TLC for optimal time A2_2->Q3 A2_3 Consider microwave synthesis A2_3->Q3 A3_1 Add catalytic acid (e.g., acetic acid) Q3->A3_1 Yes End Improved Yield Q3->End No A3_1->End A3_2 Test different solvents (e.g., ethanol, methanol) A3_2->End

Caption: Troubleshooting workflow for low product yield.

B. Formation of Multiple Products and Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is a common issue, often arising from side reactions or the presence of regioisomers.

  • Regioisomer Formation:

    • When using an unsymmetrical β-ketoester, two different regioisomers of the pyrazolinone can be formed.[18] The regioselectivity can be influenced by the steric and electronic properties of the substituents on the β-ketoester and the reaction conditions. Careful analysis of your product mixture by NMR or other spectroscopic techniques is necessary to identify the major and minor isomers.

  • Common Side Reactions:

    • Hydrazone Formation without Cyclization: The intermediate hydrazone may be stable under your reaction conditions and fail to cyclize. This can often be addressed by increasing the reaction temperature or adding a catalytic amount of acid.

    • Dimerization and Polymerization: Arylhydrazines can undergo self-condensation or other side reactions, particularly at high temperatures. Using a slight excess of the β-ketoester can sometimes mitigate this.

    • Oxidation: The pyrazolinone product can be susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Table 1: Common Reaction Conditions for N-Aryl Pyrazolinone Synthesis

ParameterConventional HeatingMicrowave-Assisted
Temperature 50-100 °C[12][13]100-150 °C[16]
Reaction Time 1-6 hours[13]2-15 minutes[15][16]
Solvent Ethanol, Methanol, Acetic Acid[7][12][13]Water, Ethanol, or solvent-free[14][16]
Catalyst Acetic Acid, HCl[7][9][13]Often catalyst-free, or with acid/base catalysis
Typical Yields 70-98%[1]70-98%[14][16]
C. Product Purification and Characterization

Question: I have a crude product, but I'm struggling to purify it. What are the best methods for purification?

Answer: Effective purification is crucial for obtaining a high-quality final product.

  • Crystallization:

    • This is the most common and often most effective method for purifying solid pyrazolinones.

    • Solvent Selection: A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethanol/water or acetone/methanol.[13]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Column Chromatography:

    • If crystallization is ineffective or if you have a mixture of regioisomers, column chromatography is a powerful purification technique.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Acid-Base Extraction:

    • Pyrazolinones have acidic protons and can be deprotonated with a base to form a salt. This property can be exploited for purification.

    • Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH solution). The pyrazolinone will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, acidify the aqueous layer to precipitate the purified pyrazolinone, which can then be collected by filtration.

III. Experimental Protocols

A. General Procedure for the Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is a representative example and may require optimization for different substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (0.1 mol) and methanol (50 mL).

    • Stir the mixture and adjust the pH to approximately 5.0-6.5 by the dropwise addition of concentrated hydrochloric acid.[13]

  • Addition of β-Ketoester:

    • Slowly add ethyl acetoacetate (0.1 mol) dropwise to the stirred solution.

    • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain this temperature for 2-4 hours.[12][13] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure.

    • Adjust the pH of the remaining solution to neutral with a suitable base (e.g., sodium bicarbonate solution).

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.

B. Microwave-Assisted Synthesis Protocol
  • Reaction Setup:

    • In a microwave reaction vial, combine the arylhydrazine (1 mmol), β-ketoester (1 mmol), and a few drops of glacial acetic acid in a minimal amount of a suitable solvent like ethanol or perform the reaction neat.

    • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation:

    • Heat the reaction mixture to 120-150°C for 5-15 minutes with stirring.[16]

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • If the product has precipitated, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by crystallization or column chromatography as described above.

IV. Concluding Remarks

The synthesis of N-aryl pyrazolinones is a versatile and widely used reaction in medicinal and materials chemistry. While challenges such as low yields, side product formation, and purification difficulties can arise, a systematic and informed approach to optimizing reaction conditions can lead to successful outcomes. This guide provides a foundation for troubleshooting and refining your experimental procedures. Remember that each substrate may require specific optimization, and careful monitoring of the reaction is key to achieving your desired results.

V. References

  • CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. Available at:

  • Knorr pyrazole synthesis - Name-Reaction.com. Available at: [Link]

  • A proposed mechanism for the synthesis of N‐arylpyrazoles. - ResearchGate. Available at: [Link]

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. Available at:

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone - Indian Academy of Sciences. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]

  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Synthesis of 1-phenyl-3-methyl-pyrazolone derivatives and complex with Rb (I) - RJPN. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. Available at: [Link]

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. Available at: [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | Request PDF - ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC - NIH. Available at: [Link]

  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems - MDPI. Available at: [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. | Semantic Scholar. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. Available at: [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. Available at: [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview - YouTube. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a - ResearchGate. Available at: [Link]

  • Microwave-‐assisted synthesis of N-‐heterocycles in medicinal chemistry - IRIS-AperTO. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at:

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions - JOCPR. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. Available at: [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the synthesis of pyrazole... - ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. Available at: [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. Available at: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

Sources

stability and degradation of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Welcome to the technical support guide for this compound (CAS No. 90-31-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability and degradation of this compound. Our goal is to help you anticipate and troubleshoot potential issues in your experiments, ensuring the integrity and reproducibility of your results.

The pyrazolin-5-one core is a privileged scaffold in medicinal chemistry, but its reactivity can present challenges. This guide explains the causal factors behind its degradation and provides actionable protocols for its handling and analysis.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

Q1: How should I properly store solid this compound to ensure long-term stability?

A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen). The key degradation factors for solid pyrazolinones are exposure to light, atmospheric oxygen, and humidity. Storing it cold and in the dark minimizes thermal and photolytic degradation, while an inert atmosphere prevents slow oxidation that can occur over time.

Q2: I've noticed my stock solution in DMSO turning a faint yellow over a few weeks. Is this degradation?

A2: Yes, a color change, typically to yellow or brown, is a common indicator of degradation for pyrazolinone derivatives. This is often due to oxidation. The pyrazolinone ring is susceptible to oxidation, which can be accelerated by air and light.[1] For routine use, we recommend preparing fresh solutions. If you must store solutions, use an amber vial, purge the headspace with an inert gas, and store at -20°C or -80°C for no more than 1-2 weeks. Always perform a quality control check (e.g., HPLC-UV) if a stored solution is used in a critical experiment.

Q3: What are the primary degradation pathways I should be aware of for this compound?

A3: The 2-pyrazolin-5-one ring system is susceptible to two main degradation pathways:

  • Oxidation: This is the most common pathway. The C4 position of the pyrazolinone ring is electron-rich and can be oxidized, potentially leading to the formation of 4-hydroxy derivatives or dimeric structures (bis-pyrazolones).[1] This process can be catalyzed by light, atmospheric oxygen, and trace metal ions.

  • Hydrolysis: The amide (or lactam) bond within the pyrazolinone ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.[2] While the ring is relatively stable under neutral conditions, prolonged exposure to pH extremes, especially at elevated temperatures, will cause significant degradation.[2]

Q4: How does the 3-chlorophenyl substituent affect the stability of the molecule compared to other pyrazolinones like Edaravone?

A4: The 3-chloro substituent is an electron-withdrawing group. This has two potential effects:

  • Electronic Stabilization: It can slightly decrease the electron density of the phenyl ring, making it less susceptible to electrophilic attack or oxidation compared to an unsubstituted phenyl ring (like in Edaravone).

  • Negligible Impact on Core Reactivity: The primary sites of instability (the C4 position and the lactam bond) are part of the pyrazolinone core. The electronic effect of a substituent on a distant phenyl ring has a relatively minor influence on these core degradation pathways compared to factors like pH, oxygen, and light. Therefore, you should assume its stability profile is broadly similar to other N-phenyl pyrazolinones.

Section 2: Troubleshooting Guide - Experimental Issues

This section addresses specific problems you may encounter during your research.

Problem 1: I am seeing a loss of my compound's activity in my cell-based assay over the 48-hour incubation period.

  • Likely Cause: Solution instability in the cell culture medium. Cell culture media are aqueous, buffered solutions (typically pH 7.2-7.4), incubated at 37°C, and contain various components that can react with your compound. The compound may be degrading due to oxidation or hydrolysis under these conditions.

  • Troubleshooting Workflow:

    G A Inconsistent Assay Results / Loss of Potency B Perform Solution Stability Test in Assay Medium A->B C Incubate Compound in Medium (37°C, 48h) without Cells B->C D Analyze Samples by HPLC-UV at t=0 and t=48h C->D E Is Parent Peak Area >90% of t=0? D->E F YES: Compound is stable. Investigate other assay variables (cell health, reagent stability). E->F  Yes G NO: Compound is unstable. E->G  No H Troubleshoot Instability G->H I Add antioxidant (e.g., N-acetylcysteine)? Shorten incubation time? Redose compound during assay? H->I

    Caption: Troubleshooting workflow for loss of compound activity.

  • Actionable Solution:

    • Confirm Instability: Follow the workflow above. Prepare a solution of your compound in the complete cell culture medium at the final assay concentration. Incubate it under the same conditions as your experiment (37°C, 5% CO2) but without cells.

    • Analyze: Take samples at time zero and after 24 and 48 hours. Analyze them using a suitable HPLC method to quantify the amount of remaining parent compound. A decrease of >10-15% indicates significant instability.

    • Mitigate: If instability is confirmed, consider shortening the assay duration, adding fresh compound at an intermediate time point (e.g., 24 hours), or including a mild antioxidant in your medium if compatible with your assay.

Problem 2: My HPLC chromatogram shows multiple new peaks after subjecting my compound to stress conditions. How do I know what they are?

  • Likely Cause: You have successfully generated degradation products. The challenge now is identification.

  • Systematic Approach:

    • LC-MS/MS Analysis: This is the most powerful technique for initial identification.[2] It will provide the molecular weights of the degradation products. An increase of 16 Da often suggests oxidation (addition of an oxygen atom), while an increase of 18 Da can indicate hydrolysis.

    • Fragmentation Analysis: The MS/MS fragmentation pattern can provide structural clues. Compare the fragmentation of the degradant peaks to that of the parent compound to see which parts of the molecule have changed.

    • Forced Degradation Profiling: The conditions under which a particular degradant is formed provide strong clues to its identity. For example, a peak that appears only under oxidative stress (H₂O₂) is almost certainly an oxidation product. A peak that forms under both acidic and basic hydrolysis is likely a product of ring-opening.[2]

    • Definitive Identification: For critical degradants, isolation via preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[2]

Section 3: Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its liabilities and to generate degradation products for analytical method development, as recommended by ICH guidelines.[3][4]

Objective: To determine the degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).

  • Incubation: Incubate the vials as described in the table below. The goal is to achieve 5-20% degradation of the main compound.[5][6] Adjust incubation times as needed.

  • Quenching/Neutralization: After incubation, stop the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. Cool thermal samples to room temperature.

  • Analysis: Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase and analyze immediately by a stability-indicating HPLC-UV method.

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionIncubationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 8 hoursHydrolysis of the pyrazolinone ring
Base Hydrolysis 0.1 M NaOHRoom Temp for 4 hoursHydrolysis of the pyrazolinone ring
Oxidation 3% H₂O₂Room Temp for 24 hoursOxidation at C4, N-oxidation
Thermal 80°C in solution48 hoursThermally induced decomposition
Photolytic UV (254nm) & White LightSolid & Solution, 24 hoursPhotolytic decomposition, oxidation

Protocol 2: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Detection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the compound). This helps ensure no peaks are missed.

  • Method Optimization:

    • Inject a mixture of all forced degradation samples.

    • The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

    • Adjust the gradient slope, initial/final %B, and mobile phase pH to improve resolution.

    • Once separation is achieved, the method is considered "stability-indicating."

Section 4: Visualizing Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the known chemistry of the pyrazolinone scaffold.

G cluster_main cluster_paths cluster_products Parent This compound Oxidation Oxidative Degradation (e.g., H₂O₂, Air, Light) Parent->Oxidation O₂ / H₂O₂ Hydrolysis Hydrolytic Degradation (Acid or Base) Parent->Hydrolysis H⁺ / OH⁻ P_Ox1 4-Hydroxy Derivative Oxidation->P_Ox1 P_Ox2 Bis-Pyrazolone Dimer Oxidation->P_Ox2 P_Hyd Ring-Opened Product (Hydrazone-Carboxylic Acid) Hydrolysis->P_Hyd

Caption: Plausible degradation pathways for the title compound.

References

  • BenchChem. (n.d.). Pyrazinone Compounds Degradation Pathways: A Technical Support Center. Retrieved from a relevant technical note.[2]

  • Veibel, S., & Linholt, S. C. (1954). Pyrazole Studies. VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones to 4-Alkyl-4-hydroxysubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 8, 1007–1016.[1]

  • Kasiotis, K. M., Tzanetou, E. N., & Haroutounian, S. A. (2014). Pyrazoles as potential anti-angiogenesis agents: A contemporary overview. Frontiers in Chemistry, 2, 78.[7]

  • Xu, X., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 1836–1843.[8]

  • Reddy, T. R., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 79(10), 4354-4362.[9]

  • Bao, X., et al. (2020). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. Chemistry – An Asian Journal, 15(18), 2821-2825.[10]

  • Nevostrueva, D. G., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4987.[11]

  • ChemInform. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 28(19).[12]

  • Novinec, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.[13]

  • Mahajan, S. S., et al. (2013). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 56(8), 3249–3261.[14]

  • Santos, M. A., & Marques, M. M. B. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6296.[15]

  • Coisne, C., et al. (1969). The Kinetics and Stereochemistry of Pyrazoline-ring Formation. Evidence for Stereoselective Enamine-Imine Tautomerism. Journal of the Chemical Society D: Chemical Communications, (5), 232-233.[16]

  • Gomha, S. M., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(15), 4771.[17]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).[3]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1).[4]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(42), 10441-10455.[18]

  • Attanasi, O. A., et al. (2011). 2-Oxohydrazones, 4-Hydrazono-1H-pyrazol-5-ones, and Derived Products by Air Oxidation of 1,2-Hydrazino-hydrazones. The Journal of Organic Chemistry, 76(15), 6067–6076.[19]

  • PubChem. (n.d.). 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link]]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3376.[20]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from a relevant scientific publication.[21]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]5]

  • Biomed J Sci & Tech Res. (2022). Forced Degradation – A Review. 47(3).[6]

  • Molecules. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. 29(5), 1032.[22]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from ]">http://www.ijcpa.in

  • Molecules. (2024). Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. 29(15), 3505.[23]

  • Archives of Biochemistry and Biophysics. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. 644, 48-58.[24]

  • ACS Omega. (2018). Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies. 3(12), 18771–18781.[25]

  • Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 26(11), 3115.[26]

  • ResearchGate. (n.d.). Core structure of pyrazoline ring along with the numbering of the biologically relevant 2-pyrazoline according to common nomenclature. Retrieved from a relevant scientific publication.[27]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions.[28]

  • International Journal for Novel Research in Development. (2022). Analytical Method Development And Validation of Brexpiprazole Along With Stability Indicating Method By Quality By Design Approach. 7(5).[29]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. 9(7).[30]

Sources

Technical Support Center: Crystallization of Substituted Pyrazolinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for troubleshooting the crystallization of substituted pyrazolinones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high-quality crystalline material. Here, we synthesize fundamental principles with field-proven insights to help you navigate the complexities of pyrazolinone crystallization.

Troubleshooting Guide: From Oils to Impurities

This section addresses specific, common issues encountered during the crystallization of substituted pyrazolinones in a question-and-answer format. We delve into the causality behind these problems and provide actionable, step-by-step protocols to resolve them.

Question 1: I'm not getting any crystals. My compound remains in solution even after cooling and extended periods. What's happening?

Answer:

The inability to form crystals typically points to one of two primary issues: insufficient supersaturation or kinetic barriers to nucleation.[1] For a crystal to form, the concentration of your pyrazolinone in the solvent must exceed its solubility limit, creating a supersaturated state.[2] Even in a supersaturated solution, molecules need to overcome an energy barrier to form a stable nucleus.

Causality and Solutions:

  • Low Supersaturation: Your chosen solvent may be too good at dissolving the pyrazolinone, even at lower temperatures.

    • Solution 1: Solvent Evaporation. Slowly evaporate the solvent to increase the concentration of your compound.[3][4] This can be done by leaving the container partially open or under a gentle stream of inert gas. Be patient; rapid evaporation can lead to the formation of amorphous solids or oils.[5]

    • Solution 2: Anti-Solvent Addition. Introduce a second solvent (an "anti-solvent") in which your pyrazolinone is poorly soluble.[6][7] This will decrease the overall solubility of your compound in the mixed solvent system, inducing precipitation. Add the anti-solvent dropwise to the stirred solution to avoid localized high supersaturation, which can cause the compound to "crash out" as an amorphous solid.

  • High Nucleation Barrier: The molecules may need a "seed" to start arranging themselves into a crystal lattice.

    • Solution 3: Seeding. If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This seed will provide a template for further crystal growth.

    • Solution 4: Scratching. Gently scratching the inside of the glass flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that can act as nucleation sites.[1]

    • Solution 5: Sonication. Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.[1]

Workflow for Inducing Crystallization:

Caption: A workflow for troubleshooting the lack of crystal formation.

Question 2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when the temperature is above the melting point of the solid form in the solvent. Impurities can also promote oiling out.

Causality and Solutions:

  • Excessive Supersaturation: Rapidly cooling a highly concentrated solution can lead to the solute separating as a liquid because the molecules don't have enough time to orient themselves into a crystal lattice.[1]

    • Solution 1: Slower Cooling. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.[3] You can insulate the flask to slow down the cooling rate.

    • Solution 2: Use a More Dilute Solution. Start with a less concentrated solution to avoid such a high level of supersaturation upon cooling.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solid, favoring the formation of an oil.[8][9] Structurally related impurities can have a significant impact on crystallization.[8]

    • Solution 3: Further Purification. Purify your crude pyrazolinone using techniques like column chromatography before attempting crystallization. A purity of at least 80-90% is recommended.[5]

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, leading to the solution being at a temperature above the melting point of your compound in that solvent.

    • Solution 4: Change the Solvent. Experiment with different solvents or solvent mixtures. A good starting point is to find a solvent in which your compound is sparingly soluble at room temperature but readily soluble when heated.[10]

Protocol for Overcoming Oiling Out:

  • If an oil has formed, try to redissolve it by gently warming the solution.

  • Add a small amount of additional solvent to decrease the concentration.

  • Allow the solution to cool very slowly, without disturbance.

  • If the oil persists, try adding a different solvent (an anti-solvent) in which the oil is immiscible but the desired compound has some solubility, which can sometimes induce crystallization at the interface.

Question 3: The crystals I'm getting are very small, like a powder. How can I grow larger crystals?

Answer:

The formation of very small crystals, often referred to as microcrystals, is typically a result of rapid and excessive nucleation.[10] When many crystal nuclei form simultaneously, they compete for the available solute, and none of them can grow to a significant size.

Causality and Solutions:

  • Rapid Cooling/Evaporation: Fast changes in temperature or solvent volume lead to a sudden increase in supersaturation, favoring nucleation over crystal growth.

    • Solution 1: Slow Down the Process. As with preventing oiling out, slow cooling is crucial.[3] Similarly, for evaporative crystallization, reduce the surface area of the opening of the vessel to slow down the rate of evaporation.[3]

    • Solution 2: Temperature Cycling. A technique known as temperature cycling can be employed. This involves slowly heating the solution to dissolve the smaller crystals and then slowly cooling it to allow the remaining larger crystals to grow.

  • High Solute Concentration: Starting with a solution that is too concentrated can lead to a high nucleation rate.

    • Solution 3: Adjust Concentration. Experiment with slightly more dilute solutions. The goal is to achieve a state of gentle supersaturation where crystal growth is favored over the formation of new nuclei.

  • Mechanical Agitation: Disturbing the crystallizing solution can induce secondary nucleation, leading to a larger number of smaller crystals.[10]

    • Solution 4: Minimize Disturbances. Once the crystallization process has started, keep the vessel in a location where it will not be bumped or moved.[4]

Data on Factors Influencing Crystal Size:

FactorTo Promote Larger CrystalsTo Avoid
Cooling Rate Slow and controlledRapid cooling (e.g., direct transfer to ice bath)
Concentration Moderately supersaturatedHighly supersaturated
Agitation Minimal to noneShaking, stirring, or bumping the vessel
Purity High purityPresence of impurities that can act as nucleation sites

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing my substituted pyrazolinone?

A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[2] The choice of solvent is critical as it influences not only the yield but also the crystal form (polymorphism), size, and shape.[11] A solvent screen using small amounts of your compound with a variety of solvents of different polarities is a good starting point.

Q2: What is polymorphism and why is it important for pyrazolinones?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[8] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[7] In the context of drug development, controlling polymorphism is crucial as it can affect the bioavailability and therapeutic efficacy of the final drug product.[6] The presence of impurities can sometimes direct the crystallization towards a specific, and potentially less desirable, polymorph.[8]

Q3: How pure does my pyrazolinone need to be before I try to crystallize it?

For obtaining high-quality crystals suitable for applications like X-ray crystallography, a purity of at least 80-90% is recommended.[5] Impurities can inhibit crystal growth, promote the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[8][9]

Q4: What analytical techniques can I use to characterize my crystals?

Several techniques are available to characterize the crystalline form of your substituted pyrazolinone:

  • X-ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) can be used to determine the crystal structure and identify different polymorphs.[12][13][14]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points and the detection of polymorphic transitions.[12]

  • Microscopy: Techniques like polarized light microscopy can be used to visually inspect the crystal habit (shape) and birefringence.[12][15]

Diagram of the Crystallization Process:

Caption: Key stages and influencing factors in the crystallization process.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Public
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol
  • Pharmaceutical Crystalliz
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace
  • The Influence of Impurities and Additives on Crystalliz
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - American Chemical Society
  • 4 Analytical techniques for studying and characterizing polymorphs - Oxford Academic
  • CRYSTAL CHARACTERIZ
  • Tips for Crystal Growing - N
  • Guide for crystalliz
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida
  • Crystallization - Organic Chemistry
  • Solvent selection for process development - Technobis Crystalliz
  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals managing the transition of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one synthesis from laboratory to pilot or industrial scale. We will address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and process safety management.

Part 1: Reaction Overview and Core Principles

The synthesis of this compound is most commonly achieved via the Knorr pyrazole synthesis. This involves the condensation reaction between 3-chlorophenylhydrazine (or its hydrochloride salt) and a β-ketoester, typically ethyl acetoacetate.[1][2]

Reaction Scheme:

  • Reactants: 3-Chlorophenylhydrazine + Ethyl Acetoacetate

  • Product: this compound

  • By-products: Ethanol, Water

Understanding the reaction mechanism is critical for troubleshooting. The process involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring.[1] The regioselectivity is governed by the differential reactivity of the ketone and ester moieties of ethyl acetoacetate.[1]

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Synthesis Knorr Synthesis for this compound Reactants 3-Chlorophenylhydrazine + Ethyl Acetoacetate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic attack Cyclization Intramolecular Cyclization Hydrazone->Cyclization Ring closure Dehydration Dehydration (Loss of EtOH) Cyclization->Dehydration Product 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one Dehydration->Product

Caption: Knorr synthesis pathway from reactants to the final pyrazolone product.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, practical issues encountered during the scale-up process.

Q1: We are experiencing a significant drop in yield (from >90% at lab scale to ~70% at pilot scale). What are the likely causes and how can we fix this?

A1: A drop in yield during scale-up is a classic problem, often rooted in physical and engineering principles that are less impactful in smaller flasks. The primary culprits are mass and heat transfer limitations.[3][4]

  • Cause 1: Inadequate Temperature Control & Exotherm Management

    • Expertise & Experience: The condensation reaction is exothermic.[4] As you scale up, the reactor's surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient.[3][4] This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting the formation of degradation products and side-reaction impurities.

    • Troubleshooting:

      • Monitor Internal Temperature: Do not rely on the jacket temperature. Use calibrated internal temperature probes to get an accurate reading of the reaction mass.

      • Optimize Reagent Addition: Switch from bulk addition to a slow, controlled dropwise addition of the 3-chlorophenylhydrazine solution. This allows the cooling system to keep pace with the heat generated.

      • Evaluate Cooling Capacity: Ensure your reactor's cooling system is adequate for the batch size and the reaction's heat output (q).

  • Cause 2: Inefficient Mixing

    • Expertise & Experience: Inadequate mixing in large vessels leads to poor reaction homogeneity. This can create localized areas of high reactant concentration, which can favor the formation of by-products, and areas of low concentration, leading to an incomplete reaction.[4]

    • Troubleshooting:

      • Characterize Mixing: Evaluate the impact of the agitator's speed (RPM) and design (e.g., impeller type) on yield and purity.

      • Visual Inspection: If possible (and safe), observe the mixing dynamics. Look for dead spots or surface-level-only mixing.

      • Process Analytical Technology (PAT): Consider using in-situ probes (like FT-IR) to monitor reaction progression in different parts of the reactor to assess homogeneity.

  • Cause 3: Incomplete Product Precipitation/Isolation

    • Expertise & Experience: A solvent system that works for crystallization in a 1L flask may not be optimal in a 100L reactor due to different cooling profiles and saturation dynamics.

    • Troubleshooting:

      • Solvent Screening: Re-evaluate the crystallization solvent. You may need an anti-solvent to ensure complete precipitation of the product.[3][4]

      • Controlled Cooling: Implement a gradual cooling profile for crystallization rather than crash-cooling, which can trap impurities and form fine particles that are difficult to filter.

      • Check Mother Liquor: Analyze the filtrate (mother liquor) by HPLC to quantify the amount of product lost during isolation.

Troubleshooting Summary: Low Yield

Potential Cause Underlying Principle Recommended Action
Poor Heat Transfer Decreased surface-area-to-volume ratio.Implement slow, controlled reagent addition; verify cooling capacity; monitor internal temperature.[4]
Inefficient Mixing Non-homogenous reactant distribution.Optimize agitator speed and design; check for dead zones.[4]
Sub-optimal Isolation Changes in solubility and crystallization kinetics.Re-screen crystallization solvents; implement a controlled cooling profile; analyze mother liquor for product loss.[3]

Q2: Our final product purity is decreasing at scale, with several new, unidentified peaks appearing in the HPLC analysis. How do we identify and mitigate these impurities?

A2: Impurity formation is often linked to the same issues causing low yield—poor control over reaction conditions. The key is to systematically identify the impurity and trace it back to its origin.

  • Expertise & Experience: Side reactions that are negligible at the gram scale can become significant at the kilogram scale. A common impurity in similar syntheses can arise from the condensation of an aryl diazonium species (formed from unstable hydrazine) with another aniline molecule, especially if the reaction is not maintained under the correct pH and temperature conditions.[3]

  • Troubleshooting & Root Cause Analysis:

    • Characterize Impurities: Isolate the main impurities using preparative chromatography and characterize them via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine their structures.

    • Review Starting Materials: Ensure the purity of incoming 3-chlorophenylhydrazine and ethyl acetoacetate. At scale, even minor impurities in starting materials are amplified.

    • In-Process Control (IPC): Take samples at various stages of the reaction (e.g., after hydrazine addition, midway through reflux, before workup) and analyze them by TLC or HPLC. This will help pinpoint when the impurities are being formed.

    • Stress Testing: Conduct small-scale experiments where you intentionally deviate from the standard operating procedure (SOP). For example, run the reaction at a 10°C higher temperature or perform a rapid addition of a reagent to see if you can purposefully generate the impurities observed at scale. This helps confirm the root cause.

Workflow for Impurity Investigation

Impurity_Investigation Start Impurity Detected in Final Product (HPLC) Characterize Isolate & Characterize Impurity (Prep-HPLC, LC-MS, NMR) Start->Characterize IPC Analyze In-Process Samples (TLC, HPLC) Start->IPC Source_Analysis Analyze Starting Materials (Purity Check) Start->Source_Analysis Identify Identify Impurity Structure & Formation Point Characterize->Identify IPC->Identify Source_Analysis->Identify Modify Modify Process Parameters (e.g., Temp, pH, Addition Rate) Identify->Modify Root Cause Determined Validate Validate New Process at Small Scale Modify->Validate Implement Implement & Monitor at Large Scale Validate->Implement

Caption: A logical workflow for identifying and mitigating process impurities.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of this synthesis?

The most critical parameters are those that have a direct and significant impact on product quality and yield. For this synthesis, they are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is paramount to prevent side reactions and degradation.[4]

  • Reagent Addition Rate: Directly impacts temperature control and local concentration gradients.[4]

  • pH: The pH of the reaction mixture can influence the stability of the hydrazine starting material and the kinetics of the cyclization step. For related syntheses, pH control is often critical.[5]

  • Agitation Rate: Ensures homogeneity and efficient heat transfer from the reaction mass to the vessel walls.[4]

FAQ 2: What are the primary safety hazards associated with scaling up this process?

Safety must be re-evaluated thoroughly when moving from bench to plant.

  • Thermal Runaway: The primary hazard is an uncontrolled exotherm. A comprehensive Process Hazard Analysis (PHA) and potentially an Accelerating Rate Calorimetry (ARC) study should be conducted to understand the thermal risks.

  • Handling of Hydrazine Derivatives: Phenylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

  • Solvent Handling: Large volumes of organic solvents (like ethanol or methanol, which are often used) introduce fire and explosion risks.[1] Ensure the plant is equipped with proper grounding, ventilation, and fire suppression systems.

  • Flow Chemistry as a Safer Alternative: For syntheses involving potentially hazardous intermediates like diazonium salts (which can be related to hydrazine chemistry), flow chemistry offers a safer alternative by minimizing the volume of hazardous material present at any given time.[3][6]

FAQ 3: How should we approach purification at a multi-kilogram scale? Simple recrystallization seems inefficient.

While recrystallization is the standard lab method, it can be challenging at scale.

  • Anti-Solvent Precipitation: A more robust method is to dissolve the crude product in a suitable solvent and then add an "anti-solvent" in which the product is insoluble to force precipitation. This often gives better control over particle size and yield.

  • Slurry Washing: After filtration, washing the wet cake with fresh, cold solvent directly in the filter or reactor (known as a slurry wash) is more effective at removing impurities than simply rinsing the top of the cake.

  • Drying: Ensure the product is dried under vacuum at a controlled temperature to avoid thermal degradation and to meet residual solvent specifications.

FAQ 4: What analytical methods are essential for quality control?

A robust analytical package is necessary to ensure batch-to-batch consistency.

  • Identity: Fourier-Transform Infrared Spectroscopy (FTIR)[7] and Nuclear Magnetic Resonance (¹H NMR).[7]

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard for determining purity and quantifying impurities.

  • Physical Properties: Melting point is a good indicator of purity.[8]

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the process.

  • Water Content: Karl Fischer titration is the standard method for determining water content.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [Link]

  • Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Process for the manufacture of pyrazolones
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. J-Stage. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

  • 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. Shree Sidhdhanath Industries. [Link]

  • This compound. NIST WebBook. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]

  • Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Rishiram Prajuli.pmd. Semantic Scholar. [Link]

  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. PubChem. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Technical Support Center: Characterization of Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of pyrazolone isomer characterization. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during experimental work. Our goal is to equip you with the expertise and practical insights needed to confidently identify and differentiate pyrazolone isomers.

Introduction: The Challenge of Pyrazolone Isomers

Pyrazolone and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. However, their synthesis and characterization are often complicated by the formation of structural isomers, including regioisomers and tautomers. These isomers can possess distinct pharmacological and physicochemical properties, making their accurate identification and separation a critical step in research and development. This guide provides a structured approach to overcoming these challenges, leveraging a combination of chromatographic and spectroscopic techniques.

Part 1: Frequently Asked Questions (FAQs) on Pyrazolone Isomerism

This section addresses fundamental questions regarding the isomeric and tautomeric nature of pyrazolones.

Q1: What are the most common types of isomers encountered with pyrazolones?

A1: The two primary types of isomerism that pose significant challenges in pyrazolone chemistry are:

  • Regioisomerism: This arises during synthesis, particularly in reactions like the Knorr pyrazole synthesis, when unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines.[1][2] This can result in two or more constitutional isomers with the same molecular formula but different connectivity of atoms. These regioisomers often have very similar physical properties, making them difficult to separate.[3]

  • Tautomerism: Pyrazolones can exist in multiple tautomeric forms, which are isomers that readily interconvert. The most common forms are the CH, NH, and OH tautomers.[4][5] The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[6][7]

Q2: How does tautomerism affect the characterization of pyrazolones?

A2: Tautomerism can significantly complicate spectroscopic analysis. For instance, in an NMR spectrum, the presence of multiple tautomers in solution can lead to a complex mixture of signals, making it difficult to assign peaks to a specific structure.[4] In some cases, if the interconversion between tautomers is rapid on the NMR timescale, averaged signals may be observed. The choice of solvent is critical, as it can shift the tautomeric equilibrium. For example, nonpolar solvents may favor one tautomeric form, while polar solvents may favor another.[4]

Q3: Why is the separation of pyrazolone regioisomers often difficult?

A3: Regioisomers of pyrazolones often exhibit very similar polarities and molecular weights. This similarity in physical properties makes their separation by standard chromatographic techniques, such as column chromatography or HPLC, challenging.[2] Achieving baseline separation often requires careful optimization of the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution.[8][9]

Part 2: Troubleshooting Guide for Chromatographic Separation

Effective separation is the cornerstone of accurate isomer characterization. This section provides troubleshooting advice for common issues encountered during the chromatographic resolution of pyrazolone isomers.

High-Performance Liquid Chromatography (HPLC/UPLC)

Q4: My HPLC analysis of a pyrazolone synthesis reaction shows co-eluting peaks for the desired product and an isomer. How can I improve the resolution?

A4: Co-elution of pyrazolone isomers is a frequent challenge. Here’s a systematic approach to improve resolution:

  • Mobile Phase Optimization: The first step is to systematically vary the mobile phase composition.[9]

    • Solvent Screening: If you are using a binary system (e.g., acetonitrile and water), try switching to methanol and water, or even a ternary system. Different organic modifiers can alter the selectivity.

    • Additive Modification: The addition of a small amount of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can significantly impact the retention and peak shape of ionizable compounds like pyrazolones.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, consider a different stationary phase.

    • Phenyl-Hexyl vs. C18: A phenyl-hexyl column can offer different selectivity for aromatic compounds like pyrazolones compared to a standard C18 column due to π-π interactions.

    • Chiral Stationary Phases: For enantiomeric separation, specialized chiral stationary phases, such as those based on cellulose or amylose, are necessary.[10]

  • Method Parameter Adjustment:

    • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time.

    • Temperature: Varying the column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, sometimes leading to improved separation.

Q5: I am using column chromatography to separate pyrazolone regioisomers, but the fractions are always cross-contaminated. What can I do?

A5: Achieving pure fractions of regioisomers via column chromatography requires a methodical approach.[3][8]

  • TLC for Method Development: Before attempting a column, thoroughly develop a separation method using Thin Layer Chromatography (TLC).[8] Experiment with a range of solvent systems of varying polarity to find an eluent that provides the largest possible difference in Rf values between your isomers.

  • Column Packing and Dimensions:

    • Use a long, narrow column for better separation efficiency.

    • Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally preferred.

  • Loading and Elution:

    • Dissolve the crude mixture in a minimal amount of the eluent or a weak solvent and load it onto the column in a concentrated band.

    • Employ isocratic elution with the optimized solvent system from your TLC analysis. If the isomers are still not separating well, a very shallow gradient of a more polar solvent can be attempted.

Experimental Protocol: HPLC Method Development for Pyrazolone Isomer Separation
  • Initial Scouting Run:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis of Initial Results:

    • Assess the resolution between the isomeric peaks. If co-elution occurs, proceed with optimization.

  • Optimization Strategies:

    • Change Organic Modifier: Repeat the scouting run, replacing Acetonitrile with Methanol.

    • Modify Gradient: If partial separation is observed, flatten the gradient around the elution time of the isomers (e.g., increase from 40% to 50% B over 15 minutes).

    • Change Stationary Phase: If resolution is still poor, switch to a Phenyl-Hexyl column and repeat the scouting runs.

Part 3: Troubleshooting Guide for Spectroscopic Characterization

Once isomers are separated, or if you are analyzing a mixture, spectroscopic techniques are essential for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: The ¹H NMR spectrum of my purified pyrazolone shows more peaks than expected, suggesting a mixture of isomers, even after HPLC purification. What could be the cause?

A6: This is a classic indication of tautomerism in solution.[4] The different tautomers are in equilibrium, and if the rate of interconversion is slow on the NMR timescale, you will see separate sets of signals for each tautomer.

  • Solvent Study: Acquire NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). A change in solvent can shift the tautomeric equilibrium, leading to a change in the relative intensities of the signals from the different tautomers. This can help confirm that you are observing tautomers and not an inseparable mixture of regioisomers.[4]

  • Temperature Variation: Variable temperature (VT) NMR experiments can also be informative. As the temperature is increased, the rate of tautomeric interconversion may increase, leading to coalescence of the signals.

  • 2D NMR: Techniques like ¹H-¹³C HSQC and HMBC can help in assigning the correlations for each tautomer present in the mixture. For distinguishing regioisomers, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be invaluable for identifying protons that are close in space.[3][11]

Q7: How can I definitively distinguish between two pyrazolone regioisomers using NMR?

A7: While ¹H and ¹³C NMR chemical shifts can provide clues, they are often not sufficient for unambiguous assignment.[4]

  • NOE Spectroscopy: A 2D NOESY or 1D selective NOE experiment is often the most definitive NMR technique. By irradiating a specific proton (e.g., a substituent on the pyrazole ring) and observing which other protons show an NOE enhancement, you can determine spatial proximity and thus deduce the connectivity of the atoms.[3][11]

  • ¹⁵N NMR: If available, ¹⁵N NMR can be very informative as the chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and can help distinguish between isomers.[4]

Mass Spectrometry (MS)

Q8: My pyrazolone isomers give identical molecular ions and very similar fragmentation patterns in the mass spectrum. How can I use MS to differentiate them?

A8: Differentiating isomers by MS can be challenging but is often possible with careful analysis.

  • High-Resolution Mass Spectrometry (HRMS): While this won't differentiate isomers, it is crucial to confirm the elemental composition of the molecular ion.

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions. While the major fragments may be the same, the relative abundances of these fragments can sometimes be a reproducible fingerprint for a specific isomer.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are sufficiently volatile and thermally stable, GC-MS can be a powerful tool. The isomers may have different retention times on the GC column, and you can obtain a clean mass spectrum for each.[13]

  • Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions based on their size and shape (collisional cross-section) in the gas phase before mass analysis. Isomers often have different shapes and thus different drift times, allowing for their separation and individual mass analysis.

Workflow for Isomer Characterization

The following diagram illustrates a logical workflow for the characterization of pyrazolone isomers.

G cluster_0 Synthesis & Initial Analysis cluster_1 Separation & Purification cluster_2 Structural Elucidation synthesis Pyrazole Synthesis tlc_lcms TLC / LC-MS Analysis synthesis->tlc_lcms Crude Mixture column_chrom Column Chromatography tlc_lcms->column_chrom Multiple Spots / Peaks prep_hplc Preparative HPLC tlc_lcms->prep_hplc Poor Resolution nmr NMR Spectroscopy (1D, 2D-NOESY) column_chrom->nmr Isolated Isomer 1 ms Mass Spectrometry (HRMS, MS/MS) column_chrom->ms Isolated Isomer 1 prep_hplc->nmr Isolated Isomer 2 prep_hplc->ms Isolated Isomer 2 xray X-ray Crystallography (Definitive Structure) nmr->xray Ambiguous Structure ms->xray Ambiguous Structure

Caption: A typical workflow for the separation and characterization of pyrazolone isomers.

Part 4: The Definitive Answer: X-ray Crystallography

Q9: When all other techniques fail to provide an unambiguous structure, what is the ultimate solution?

A9: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule.[14][15] If you can grow a suitable single crystal of your purified isomer, an X-ray diffraction experiment will provide definitive proof of its connectivity, configuration, and conformation in the solid state.[16] This technique is particularly valuable for irrefutably distinguishing between regioisomers.[3]

Experimental Protocol: Generalized Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified pyrazolone isomer in a suitable solvent or solvent mixture until saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

  • Crystal Selection and Mounting:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head.[14]

  • Data Collection:

    • Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using an X-ray diffractometer.[14]

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using specialized software.

    • Refine the structural model to obtain precise atomic coordinates, bond lengths, and bond angles.

Data Summary Table

The following table summarizes the key techniques and their primary applications in pyrazolone isomer characterization.

TechniquePrimary ApplicationKey Considerations
TLC Rapid assessment of mixture complexity and solvent system screening for column chromatography.[8]Provides qualitative information on the number of components.
HPLC/UPLC Quantitative analysis and purification of isomers.[9][10]Requires careful method development for optimal resolution.
¹H & ¹³C NMR Initial structural assessment.May be complicated by tautomerism.[4]
2D NMR (NOESY) Definitive assignment of regioisomers by determining spatial proximity of protons.[3][11]Requires pure samples and proper experimental setup.
Mass Spectrometry Determination of molecular weight and elemental composition (HRMS).[12]Fragmentation patterns of isomers can be very similar.
X-ray Crystallography Unambiguous determination of the three-dimensional structure.[14][15]Requires a suitable single crystal.

Conclusion

The characterization of pyrazolone isomers is a multifaceted challenge that requires a systematic and multi-technique approach. By understanding the underlying principles of isomerism and tautomerism and by methodically applying and troubleshooting the appropriate chromatographic and spectroscopic techniques, researchers can confidently elucidate the structures of these important compounds. When ambiguity persists, single-crystal X-ray crystallography remains the ultimate tool for definitive structural assignment.

References

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). Retrieved from [Link]

  • The use of NMR spectroscopy to study tautomerism. (2006). Bohrium. Retrieved from [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. Retrieved from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Tautomers, isomers and rotamers of 3-methyl-4-nitroso-5-pyrazolone. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereoisomers of an Aryl Pyrazole Glucocorticoid Receptor Agonist Scaffold Elicit Differing Anti-inflammatory Responses. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). RSC Publishing. Retrieved from [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazolone Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the critical role of solvents in these reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the influence of solvents on the formation of pyrazolone compounds.

Q1: What is the fundamental role of a solvent in pyrazolone synthesis?

A: The solvent is not merely an inert medium; it is an active participant that profoundly influences the reaction's outcome. Its primary roles include:

  • Solubilizing Reactants: For the reaction to proceed efficiently, the starting materials (e.g., a β-ketoester and a hydrazine derivative) must be in the same phase.[1] The solvent must effectively dissolve these, often polar, molecules.

  • Stabilizing Intermediates and Transition States: The Knorr pyrazolone synthesis proceeds through several charged or polar intermediates, such as hydrazones and carbinolamines.[2][3] Polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, which can lower the activation energy and accelerate the reaction rate.

  • Influencing Reaction Mechanism and Regioselectivity: The choice of solvent can dictate the reaction pathway. For instance, in reactions with unsymmetrical 1,3-dicarbonyl compounds, the solvent's polarity can preferentially stabilize one transition state over another, leading to the formation of a specific regioisomer.[1][4]

  • Mediating Heat Transfer: In conventional heating methods, the solvent acts as a heat transfer medium, ensuring uniform temperature throughout the reaction mixture. In microwave-assisted synthesis, polar solvents are essential as they directly absorb microwave energy, leading to rapid and efficient heating.[5]

Q2: How does solvent polarity affect the Knorr-type cyclization for pyrazolone synthesis?

A: Solvent polarity is a critical parameter. Here’s a breakdown of how different solvent types impact the reaction:

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water, Acetic Acid): These solvents possess a hydrogen atom bound to an electronegative atom (like oxygen) and can form hydrogen bonds. They are highly effective at solvating both the reactants and the polar intermediates in the Knorr synthesis.[6][7] Ethanol is a very common and effective choice.[6][8] Water is an excellent "green" solvent, and in some multicomponent reactions, it has been shown to provide higher yields than many organic solvents.[9][10][11] However, glacial acetic acid, while effective as an acidic catalyst and solvent, can sometimes promote the formation of hydrazide byproducts at elevated temperatures.[12]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents have a large dipole moment but lack an acidic proton. They are excellent at dissolving polar compounds. Acetonitrile is a good choice that can provide high yields, sometimes outperforming protic solvents, especially in reactions where side reactions like hydrolysis are a concern.[9][10][12] DMF and DMSO are often reserved for reactants with poor solubility in other common solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for Knorr-type syntheses as they cannot effectively dissolve the polar starting materials and cannot stabilize the charged intermediates, often leading to very slow or incomplete reactions.[11]

Q3: Are there "green" and solvent-free options for pyrazolone synthesis?

A: Absolutely. The principles of green chemistry are increasingly being applied to pyrazolone synthesis.

  • Water: As mentioned, water is an inexpensive, non-toxic, and environmentally benign solvent that has proven highly effective for many pyrazolone syntheses, especially in multicomponent reactions and those assisted by ultrasound or microwaves.[9][10][11][13][14]

  • Solvent-Free (Neat) Conditions: Many modern protocols, particularly those using microwave or ultrasound irradiation, can be performed without any solvent.[15][16][17][18][19] The reactants, often in the presence of a catalyst, are mixed and directly irradiated. This approach offers significant advantages, including reduced waste, lower costs, shorter reaction times, and often simpler work-up procedures.[17]

Troubleshooting Guide: Common Solvent-Related Issues

This section provides solutions to specific problems you might encounter during your experiments.

Q1: My reaction yield is very low. Could the solvent be the cause?

A: Yes, the solvent is a primary suspect in cases of low yield. Here is a troubleshooting workflow to diagnose the issue.

G start Low Yield Observed solubility Are reactants fully dissolved? start->solubility kinetics Is the solvent polarity appropriate? solubility->kinetics Yes sol_no No solubility->sol_no Check Solubility side_reactions Are side products observed (TLC/LCMS)? kinetics->side_reactions Yes kin_no No kinetics->kin_no Check Kinetics side_yes Yes side_reactions->side_yes Check Side Products sol_fix Increase solvent polarity (e.g., EtOH -> DMF). Consider a solvent mixture. Apply gentle heating. sol_no->sol_fix Action kin_fix Switch to a more polar solvent (e.g., Toluene -> EtOH). Consider polar aprotic (e.g., Acetonitrile). Add catalytic acid if not present. kin_no->kin_fix Action side_fix Change solvent to disfavor side reaction. (e.g., Acetic Acid -> EtOH/cat. Acid for hydrazide issue). Optimize temperature. side_yes->side_fix Action

Causality Explained:

  • Poor Solubility: If reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate.[1]

  • Suboptimal Polarity: The Knorr cyclization involves polar intermediates. A solvent that is not polar enough will fail to stabilize the transition state, leading to high activation energy and a slow, low-yielding reaction.[7][20]

  • Solvent-Induced Side Reactions: The solvent can actively promote unwanted reaction pathways. For example, using neat acetic acid at high temperatures can sometimes favor the formation of a stable hydrazide from the hydrazine and the ester group of the β-ketoester, competing with the desired cyclization.[12]

Q2: I'm observing a mixture of regioisomers. How can the solvent help?

A: When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two carbonyl carbons, potentially leading to two different pyrazolone regioisomers. The solvent plays a key role in controlling this selectivity.

G sub Unsymmetrical 1,3-Diketone + Hydrazine path_a Pathway A (Attack at C1) sub->path_a path_b Pathway B (Attack at C2) sub->path_b ts_a Transition State A path_a->ts_a ts_b Transition State B path_b->ts_b prod_a Regioisomer A ts_a->prod_a prod_b Regioisomer B ts_b->prod_b solvent Solvent Polarity solvent->ts_a Stabilizes more polar transition state solvent->ts_b Less stabilization

Causality Explained: The two possible transition states leading to the different regioisomers will likely have different polarities. A more polar solvent will preferentially stabilize the more polar transition state, lowering its activation energy and making that pathway kinetically favored.[4] Therefore, by systematically screening solvents of varying polarity (e.g., dioxane, THF, acetonitrile, ethanol), you may find one that significantly enhances the formation of your desired regioisomer.

Q3: How does solvent choice change for microwave or ultrasound-assisted synthesis?

A: Energy-assisted methods fundamentally change the requirements for a solvent.

  • Microwave-Assisted Synthesis: Success hinges on the solvent's ability to absorb microwave energy. This requires the solvent to have a high dielectric constant (be polar).[5] Solvents like ethanol, DMF, and acetic acid are excellent choices.[5] In many cases, reactions can be run under solvent-free conditions, where the reactants themselves absorb the microwave energy, representing an ideal "green" approach.[17][21] Using a non-polar solvent like hexane in a microwave reactor is ineffective and generally not recommended.

  • Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperature and pressure. This process enhances mass transfer and reaction rates. Water has been shown to be an exceptionally effective solvent for ultrasound-assisted pyrazolone synthesis, often leading to high yields in very short reaction times.[13][22] The use of polar protic solvents like ethanol and methanol also gives good results, while non-polar solvents are less effective.[13]

Data Summary: Solvent Effects on Yield

The following table summarizes data from various studies, illustrating how solvent choice can impact reaction yield and time.

Reaction TypeReactantsSolventTemperature (°C) / MethodTimeYield (%)Reference
4-dicyanomethylene-2-pyrazoline-5-one SynthesisPyrazoline-5-one + TCEWaterRT10 min95[10]
""EthanolRT20 min85[10]
""AcetonitrileRT15 min90[10]
""DioxaneRT30 min70[10]
Dihydropyrano[2,3-c]pyrazole SynthesisAldehyde, Malononitrile, HydrazineWater30 °C / Ultrasound36 min88[13]
""Ethanol30 °C / Ultrasound50 min70[13]
""Dichloromethane30 °C / Ultrasound-35[13]
Substituted Pyrazole SynthesisDiketone + HydrazineEthanol80 °C / Conventional120 min98[23]
""Water80 °C / Conventional120 min92[23]
""Solvent-free80 °C / Conventional120 min49[23]

Experimental Protocols

The following protocols are provided as a validated starting point. Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

Protocol 1: Classic Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone Precursor)

This protocol details a standard synthesis using a polar protic solvent and acid catalysis.

Materials:

  • Ethyl acetoacetate (10 mmol, 1.30 g)

  • Phenylhydrazine (10 mmol, 1.08 g)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (3-4 drops, catalyst)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl acetoacetate (10 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Begin stirring the solution and add phenylhydrazine (10 mmol) dropwise. An exotherm may be observed.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexane. The disappearance of the ethyl acetoacetate spot indicates reaction completion.

  • Work-up and Isolation: Once complete, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol. The pure pyrazolone can be obtained by recrystallization from a minimal amount of hot ethanol.[2][24]

Causality: Ethanol is chosen as it effectively dissolves both reactants and stabilizes the polar hydrazone intermediate. The catalytic acetic acid protonates the ketone carbonyl, activating it for nucleophilic attack by the hydrazine, thus accelerating the initial condensation step.[25]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of a Pyrazolone Derivative

This protocol demonstrates a rapid, efficient, and environmentally friendly method.[17][21]

Materials:

  • Ethyl acetoacetate (3 mmol, 0.39 g)

  • 3-Nitrophenylhydrazine (2 mmol, 0.31 g)

  • An appropriate aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde, 2 mmol, 0.36 g)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the ethyl acetoacetate, 3-nitrophenylhydrazine, and the aldehyde. Note: This is a one-pot, three-component reaction.

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave reactor. Irradiate the mixture at a constant power (e.g., 420 W) for 10-15 minutes. The temperature and pressure will rise; ensure they remain within the safe limits of the instrument.

  • Work-up and Isolation: After irradiation, allow the vial to cool to room temperature. A solid product should have formed.

  • Purification: Triturate the resulting solid with a suitable solvent like ethyl acetate to remove any unreacted starting materials. Collect the purified product by suction filtration.[21]

Causality: This reaction proceeds efficiently without a solvent because the polar reactants themselves absorb microwave energy, leading to rapid internal heating and a dramatic acceleration of the reaction rate.[5][17] This method avoids the use of potentially hazardous solvents and significantly reduces reaction time and energy consumption.

References
  • El-Gazzar, A. A., Youssef, A. M., Aly, H. M., & Basyouni, W. M. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281–29294. Retrieved from [Link]

  • El-Gazzar, A. A., Youssef, A. M., Aly, H. M., & Basyouni, W. M. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29281–29294. Retrieved from [Link]

  • Scilit. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Wang, L., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(9), 10608-10619. Retrieved from [Link]

  • Smith, A. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Mosslemin, M. H., et al. (2014). Green synthesis of pyrazole systems under solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1037-1043. Retrieved from [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Vilková, M., et al. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 26(19), 5982. Retrieved from [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. Retrieved from [Link]

  • DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • Pal, S., Mareddy, J., & Devi, N. S. (2006). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 17(8), 1601-1605. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]

  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound‐Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE‐Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A one-step synthesis of pyrazolone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient ultrasound mediated synthesis of substituted pyrazolones under solvent-free conditions. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Reddit. (n.d.). Pyrazolone formation. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the polarity of the solvent leading either to 3-CF3-substitued pyrazoles 9 or 5-CF3-substitued pyrazoles 10. Retrieved from [Link]

  • R Discovery. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Retrieved from [Link]

  • RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ultrasound Assisted Synthesis Of Pyrazolone Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Substituted 4-Acyl-5-methyl-2-phenyl-pyrazol-3-one-phenylhydrazones with Antioxidant Properties: X-Ray Crystal and Spectroscopic Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-butyryl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the spectral data for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural-spectral relationships within this important class of heterocyclic compounds.

Introduction: The Significance of Pyrazolin-5-ones

Pyrazolin-5-ones are a well-established class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and dyes. Their versatile biological activities, including analgesic, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry research. The spectroscopic characterization of these molecules is paramount for confirming their synthesis, understanding their electronic and structural properties, and for quality control in manufacturing processes.

This guide will focus on this compound as our primary compound of interest. By comparing its spectral data with that of its analogs—specifically the 4-chloro and 2-chloro substituted isomers, as well as the parent 1-phenyl-3-methyl-2-pyrazolin-5-one—we can gain valuable insights into how subtle changes in molecular structure influence the spectroscopic output.

Experimental Protocols

The acquisition of high-quality spectral data is fundamental to accurate structural elucidation. The following protocols outline the standard methodologies for obtaining the NMR, IR, and Mass Spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the pyrazolin-one derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Employ a wider spectral width to encompass all carbon signals.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition :

    • Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range should cover the mid-infrared region (4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization method often used to determine the molecular weight.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The resulting spectrum will show the molecular ion peak (M⁺) and various fragment ions.

Comparative Spectral Analysis

The following sections detail the spectral data for this compound and its analogs. The data is presented in a comparative format to highlight the influence of the substituent's position on the phenyl ring.

Molecular Structures

To visualize the structural differences between the parent compound and its analogs, the following diagrams are provided.

G cluster_0 This compound cluster_1 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one cluster_2 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one cluster_3 1-Phenyl-3-methyl-2-pyrazolin-5-one C10H9ClN2O_1 C10H9ClN2O_2 C10H9ClN2O_3 C10H10N2O

Caption: Molecular structures of the compared pyrazolin-5-one derivatives.

¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are characterized by signals from the methyl group, the methylene protons on the pyrazolinone ring, and the aromatic protons of the phenyl ring. The chemical shifts of the aromatic protons are particularly sensitive to the position of the chloro substituent.

Compound-CH₃ (s)-CH₂- (s)Aromatic Protons (m)
This compound~2.2~3.4~7.1 - 7.8
1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~2.2~3.4~7.3 - 7.7
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~2.3~3.5~7.2 - 7.6
1-Phenyl-3-methyl-2-pyrazolin-5-one~2.1~3.3~7.1 - 7.5

Analysis: The methyl and methylene protons appear as singlets with chemical shifts that are relatively consistent across the analogs. The aromatic region, however, displays more significant variations. The electron-withdrawing nature of the chlorine atom deshields the aromatic protons, generally shifting them downfield compared to the unsubstituted analog. The specific splitting patterns in the aromatic region, which are often complex multiplets, would provide detailed information about the substitution pattern.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbon and the aromatic carbons are of particular interest.

Compound-CH₃-CH₂-C=OAromatic Carbons
This compound~16~42~171~118, 120, 125, 130, 135, 139
1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~16~42~171~120, 129, 133, 138
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~16~42~171~127, 128, 130, 131, 135
1-Phenyl-3-methyl-2-pyrazolin-5-one~16~42~171~119, 125, 129, 138

Analysis: The chemical shifts of the methyl, methylene, and carbonyl carbons are quite similar across the series. The aromatic carbon signals, however, show distinct patterns based on the chlorine's position. The carbon directly attached to the chlorine atom (ipso-carbon) will have a chemical shift significantly influenced by the halogen's electronegativity and is typically found in the 130-135 ppm range. The other aromatic carbon signals will also be affected, providing a unique fingerprint for each isomer.

Infrared (IR) Spectral Data

The IR spectra of pyrazolin-5-ones are dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic bands include C-H, C=N, and C-N stretching vibrations.

CompoundC=O Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-H (Aliphatic) Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound~1700-1720~3050-3100~2850-2950~1590-1610~700-800
1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~1700-1720~3050-3100~2850-2950~1590-1610~800-850
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one~1700-1720~3050-3100~2850-2950~1590-1610~750-780
1-Phenyl-3-methyl-2-pyrazolin-5-one~1700-1720~3050-3100~2850-2950~1590-1610N/A

Analysis: The most prominent feature in the IR spectra is the strong carbonyl absorption, which is consistently found in the 1700-1720 cm⁻¹ region for all the analogs. The position of this band can be subtly influenced by the electronic effects of the substituent on the phenyl ring, but the differences are generally small. The C-Cl stretching vibration provides a clear indication of the presence of the chlorine atom, and its exact frequency can sometimes offer clues about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of each compound.

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound208/210125, 111, 75
1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one208/210125, 111, 75
1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one208/210125, 111, 75
1-Phenyl-3-methyl-2-pyrazolin-5-one17491, 77, 65

Analysis: The mass spectra of the chloro-substituted analogs all show a characteristic isotopic pattern for the molecular ion, with peaks at m/z 208 and 210 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. The fragmentation patterns are expected to be similar, with key fragments arising from the cleavage of the pyrazolinone ring and the loss of the chlorophenyl group. For this compound, prominent fragments are observed at m/z 125 (chlorophenyl isocyanate ion) and 111 (chlorophenyl radical cation)[1]. The unsubstituted analog shows a molecular ion at m/z 174, with characteristic fragments of a phenyl group (m/z 77) and a benzyl-type fragment (m/z 91).

G cluster_workflow Spectroscopic Analysis Workflow Pyrazolinone Pyrazolin-5-one Sample SamplePrep Sample Preparation Pyrazolinone->SamplePrep Dissolution/ ATR NMR NMR Spectrometer SamplePrep->NMR Deuterated Solvent IR FT-IR Spectrometer SamplePrep->IR KBr Pellet/ ATR Crystal MS Mass Spectrometer SamplePrep->MS Direct Inlet/ Chromatography H_NMR ¹H NMR Spectrum NMR->H_NMR ¹H Acquisition C_NMR ¹³C NMR Spectrum NMR->C_NMR ¹³C Acquisition DataAnalysis Data Analysis IR->DataAnalysis Vibrational Frequencies MS->DataAnalysis m/z Values, Fragmentation H_NMR->DataAnalysis Chemical Shifts, Coupling Constants C_NMR->DataAnalysis Chemical Shifts StructuralElucidation Structural Elucidation DataAnalysis->StructuralElucidation Interpretation

Caption: A generalized workflow for the spectroscopic analysis of pyrazolin-5-one derivatives.

Conclusion

The comparative analysis of the spectral data of this compound and its analogs reveals distinct and predictable patterns. While the core pyrazolinone structure gives rise to characteristic signals in all spectroscopic techniques, the position of the chloro substituent on the phenyl ring introduces subtle yet significant variations, particularly in the NMR and mass spectra. These differences serve as a powerful tool for the unambiguous identification and structural verification of these important heterocyclic compounds. This guide provides a foundational understanding for researchers working with pyrazolin-5-one derivatives, enabling more efficient and accurate spectral interpretation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66656, 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link].

  • NIST (2021). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link].

  • SpectraBase. 1-(2-Chlorophenyl)-3-methyl-5-pyrazolone. Wiley-VCH GmbH. Retrieved from [Link].

  • Journal of Medicinal and Chemical Sciences (2020).
  • MDPI (2017). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 22(5), 687.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Compounds

1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazolone class.[1] While specific analytical monographs for this compound are not widely established, its structural motifs are common in pharmaceuticals and industrial chemistry, making it a relevant subject for analytical method development. The integrity of any research or quality control decision rests squarely on the reliability of the analytical data generated. Therefore, validating an analytical method is not merely a regulatory formality but a foundational scientific necessity. An unvalidated or poorly validated method can yield misleading results, jeopardizing product quality, patient safety, and the overall success of a development program.

This guide provides a comparative framework for selecting and validating analytical methods for the quantification of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, comparing the robust, specificity-rich technique of High-Performance Liquid Chromatography (HPLC) with the simpler, high-throughput method of UV-Visible (UV-Vis) Spectrophotometry. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6]

The Regulatory and Scientific Backbone: Understanding Validation Parameters

Before comparing methods, it is crucial to understand the performance characteristics that define a validated method. The ICH Q2(R2) guidelines provide a harmonized framework for these parameters, ensuring a method is reliable, reproducible, and suitable for its intended use.[7][8] These parameters form an interconnected system that, when properly evaluated, provides a comprehensive picture of a method's capabilities and limitations.

Validation_Parameters cluster_Core Core Performance Characteristics cluster_Assurance Method Reliability Specificity Specificity / Selectivity Accuracy Accuracy Specificity->Accuracy Ensures measurement of analyte only Precision Precision Accuracy->Precision Closely related Range Range Accuracy->Range Precision->Range Linearity Linearity Linearity->Range Defines the boundaries of Robustness Robustness Robustness->Accuracy Tests resilience of Robustness->Precision Tests resilience of LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOQ->Range Defines lower limit for quantification

Caption: Key analytical validation parameters as defined by ICH Q2(R2).

Method Selection: A Tale of Two Techniques

The choice of an analytical method is a balance of purpose, performance, and practicality. For a molecule like this compound, which contains a chromophore (the phenyl-pyrazolinone system), both HPLC-UV and direct UV-Vis spectrophotometry are viable options.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for pharmaceutical analysis. It works by physically separating the analyte of interest from other components in a sample matrix (impurities, degradation products, excipients) before quantification. This separation step is what gives HPLC its greatest strength: specificity .

  • UV-Visible Spectrophotometry: This technique relies on the principle that molecules absorb light at specific wavelengths. It is fast, inexpensive, and simple to perform. However, its critical weakness is a lack of specificity; any compound in the sample that absorbs light at the same wavelength as the analyte will interfere with the measurement, leading to an overestimation of the analyte's concentration.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The following table provides an objective comparison of how each technique performs against the core validation parameters for the analysis of this compound.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) UV-Visible Spectrophotometry Scientific Rationale & Causality
Specificity Excellent. The chromatographic separation resolves the analyte from impurities and degradation products. Peak purity can be assessed with a photodiode array (PDA) detector.Poor to Fair. The method is non-specific. Any substance absorbing at the analytical wavelength will interfere.[9] Specificity can only be claimed for highly pure substances or simple matrices.HPLC's power lies in its physical separation, ensuring that what is measured is truly the analyte. UV-Vis measures a bulk property (absorbance), making it inherently susceptible to interference.
Linearity Excellent. Typically demonstrates linearity over a wide concentration range (e.g., 50-150% of target concentration).Good. Obeys the Beer-Lambert Law, but the linear range is often narrower than HPLC and more prone to deviation at high concentrations.Both methods rely on a linear relationship between concentration and response. HPLC detectors are often linear over several orders of magnitude.
Accuracy Excellent. Assessed via recovery studies of a spiked matrix. The high specificity ensures that recovery values reflect the true analyte concentration.[9]Good (in a pure matrix). Recovery studies can be performed, but results will be skewed if interfering substances are present.Accuracy is a measure of closeness to the true value. HPLC's specificity allows for a more confident assessment of this parameter in complex samples.
Precision Excellent. Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) are typically very high, with Relative Standard Deviation (RSD) often <1.5%.[7]Good. Generally provides good precision, but can be more susceptible to variations in sample preparation and cuvette handling. RSD is typically <2%.Precision reflects the degree of scatter between measurements. The automated and controlled nature of HPLC systems generally leads to lower variability than manual spectrophotometric procedures.
Range Excellent. The range is the interval where the method is precise, accurate, and linear.[10] Due to its strong performance in these areas, HPLC offers a wide, reliable working range.Fair to Good. The validated range is often limited by the onset of non-linearity at higher concentrations.The range is established by confirming the method's reliability at the upper and lower concentration limits. HPLC's superior linearity and accuracy support a broader quantifiable range.
LOD / LOQ Excellent. Can be tailored for high sensitivity, making it ideal for detecting and quantifying low-level impurities.Poor. Generally less sensitive than HPLC, making it unsuitable for trace analysis or impurity determination.The ability to inject a larger sample volume onto an HPLC column and concentrate the analyte allows for much lower detection and quantitation limits.
Robustness Good. Method robustness is tested by deliberately varying parameters like mobile phase composition, pH, flow rate, and column temperature to ensure the method remains reliable.[9][10]Good. Key parameters to test include wavelength accuracy and stability of the prepared solution over time.Robustness testing demonstrates the method's reliability during normal use. HPLC has more parameters to test, reflecting its greater complexity but also its fine-tuned control.

Experimental Protocols: A Practical Guide to Validation

The following protocols are presented as a detailed guide for validating methods for this compound, in line with regulatory expectations.[11][12]

Protocol 1: Validation of a Stability-Indicating HPLC-UV Method

This protocol is designed not only to quantify the active substance but also to separate it from potential degradation products, making it "stability-indicating."

1. Instrumentation and Chromatographic Conditions (Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by scanning a standard solution (e.g., ~254 nm).

  • Injection Volume: 10 µL.

2. Solution Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.

  • Sample Solution (0.1 mg/mL): Prepare a sample solution (e.g., from a formulated product) to achieve a target concentration of 0.1 mg/mL in mobile phase.

3. Validation Workflow

HPLC_Validation_Workflow start Method Development & Optimization protocol Write Validation Protocol (Pre-defined acceptance criteria) start->protocol specificity Specificity (Forced Degradation: Acid, Base, Peroxide, Heat, Light) protocol->specificity linearity Linearity (5 levels, e.g., 50-150%) specificity->linearity accuracy Accuracy (3 levels, 3 reps, e.g., 80, 100, 120%) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision range_node Range (Confirmed by Lin, Acc, Prec) precision->range_node loq LOQ / LOD (Signal-to-Noise Ratio) range_node->loq robustness Robustness (Vary Flow, pH, % Organic) loq->robustness report Compile Validation Report & Compare to Criteria robustness->report end Method Approved for Use report->end

Sources

A Comparative Guide to the Biological Activity of Pyrazolone Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The pyrazolone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of various pyrazolone derivatives, focusing on their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols to support further research and development.

The Pyrazolone Scaffold: A Versatile Pharmacophore

Pyrazolone, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, has been a cornerstone in the development of pharmaceuticals for over a century.[1] Its derivatives, such as antipyrine, were among the first synthetic drugs to be widely used as analgesics and antipyretics.[1] The continued interest in this scaffold stems from its synthetic accessibility and the wide array of biological activities exhibited by its derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2]

Anti-inflammatory Activity: Targeting Cyclooxygenase-2

A significant number of pyrazolone derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.

Comparative Analysis of COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazolone derivatives, providing a direct comparison of their potency.

Compound/DerivativeCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)
Compound 6b -Phenylbutazone-
Acidic Pyrazolone 9b -Phenylbutazone-
Compound 5f 1.50Celecoxib2.16
Compound 6f 1.15Celecoxib2.16
Compound 6e 2.51Celecoxib2.16

Note: Specific IC50 values for compounds 6b and 9b against COX-2 were not explicitly provided in the cited source, but they were identified as highly active anti-inflammatory agents.[1][2]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of pyrazolone derivatives is significantly influenced by the nature and position of substituents on the pyrazolone ring. For instance, the presence of a benzenesulfonamide moiety at the 1-position has been shown to enhance anti-inflammatory activity.[1] Furthermore, the introduction of acidic functional groups, such as a carboxylic acid or an enolic group, can lead to a marked increase in activity.[1] Conversely, esterification of these acidic groups tends to decrease both anti-inflammatory and analgesic effects.[1]

Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Compound Administration: The test pyrazolone derivative, a reference drug (e.g., indomethacin), or the vehicle (control) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Analgesic Activity: Alleviating Pain

Many pyrazolone derivatives that exhibit anti-inflammatory properties also possess significant analgesic activity.[1] This dual action is often attributed to their ability to inhibit prostaglandin synthesis.

Comparative Analysis of Analgesic Effects

The following table presents a comparison of the analgesic activity of different pyrazolone derivatives, as determined by the acetic acid-induced writhing test and the hot plate test.

Compound/DerivativeWrithing Inhibition (%)Hot Plate Test (Reaction Time)Reference CompoundWrithing Inhibition (%)
Acidic Pyrazolone 9b High-Phenylbutazone-
Compound 4 85.3-Aspirin71.5
Compound 6 89.1-Aspirin71.5
Compound 7 90.3-Aspirin71.5
PYZ2 -Significant increasePentazocine-

Note: A higher percentage of writhing inhibition and a longer reaction time in the hot plate test indicate greater analgesic activity.[1][3][4]

Structure-Activity Relationship (SAR) Insights

Similar to anti-inflammatory activity, the analgesic properties of pyrazolone derivatives are closely linked to their chemical structure. The presence of an acidic center is often crucial for potent analgesic effects.[1] Esterification of this acidic moiety generally leads to a reduction in analgesic activity.[1]

Featured Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used and sensitive method for screening peripheral analgesic activity.

Principle: Intraperitoneal injection of a dilute solution of acetic acid in mice causes abdominal constrictions, or "writhing," which is a response to pain. Analgesic compounds reduce the number of these writhes.

Step-by-Step Methodology:

  • Animal Preparation: Swiss albino mice (20-25g) are used for the experiment.

  • Compound Administration: The test pyrazolone derivative, a reference drug (e.g., aspirin), or the vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a predetermined time (e.g., 30 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a specific period (e.g., 20 minutes).

  • Data Analysis: The percentage of protection (analgesic activity) is calculated using the formula: % Protection = [(Control Mean - Treated Mean) / Control Mean] x 100

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

In recent years, pyrazolone derivatives have emerged as a promising class of compounds with potential anticancer activity.[5] Their mechanisms of action are diverse and can involve the inhibition of various signaling pathways crucial for cancer cell growth and survival.

Comparative Analysis of In Vitro Cytotoxicity

The following table provides a comparative overview of the cytotoxic effects of selected pyrazolone derivatives against different human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 22 MCF72.82Etoposide-
Compound 23 MCF76.28Etoposide-
Compound 37 MCF75.21--
Compound 12 MDA-MB-2313.64--
Compound 13 MDA-MB-23116.13--
Compound 14 MDA-MB-2314.89--

Note: Lower IC50 values indicate greater cytotoxic potency.[5]

Mechanisms and Structure-Activity Relationship (SAR)

The anticancer activity of pyrazolone derivatives can be attributed to various mechanisms, including the inhibition of protein kinases like EGFR and CDK2, and the disruption of tubulin polymerization.[5] The hybridization of the pyrazolone scaffold with other pharmacophores, such as 1,4-benzoxazine or curcumin analogues, has been shown to yield compounds with potent antiproliferative activity.[5]

Featured Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazolone derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity: Combating Microbial Infections

Pyrazolone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.

Comparative Analysis of Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrazolone derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)
Pyrazoline Derivative 22 E. faecalis32
Pyrazoline Derivative 24 E. faecalis32
Pyrazoline Derivative 5 S. aureus64
Pyrazoline Derivative 19 S. aureus64
Pyrazoline Derivative 24 S. aureus64
Pyrazoline Derivative 5 C. albicans64

Note: Lower MIC values indicate greater antimicrobial efficacy.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain mediates Pyrazolone Derivatives Pyrazolone Derivatives Pyrazolone Derivatives->COX-2 inhibits Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assays Compound Synthesis Compound Synthesis Bioassay Enzyme/Cell-based Assay (e.g., COX-2, MTT, MIC) Compound Synthesis->Bioassay Data Analysis Determine IC50/MIC Bioassay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification Animal Model e.g., Paw Edema, Writhing Test Lead Identification->Animal Model Promising Compounds Compound Administration Compound Administration Animal Model->Compound Administration Efficacy Evaluation Efficacy Evaluation Compound Administration->Efficacy Evaluation Lead Validation Lead Validation Efficacy Evaluation->Lead Validation

Caption: A generalized workflow for screening the biological activity of pyrazolone derivatives.

Conclusion and Future Perspectives

Pyrazolone and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. The versatility of the pyrazolone scaffold allows for extensive chemical modifications, leading to the development of potent and selective agents targeting inflammation, pain, cancer, and microbial infections. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel pyrazolone derivatives with improved efficacy and safety profiles. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological activities of these promising compounds. Future research should focus on elucidating the precise molecular targets of these derivatives and exploring their potential in combination therapies to address complex diseases.

References

  • Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & pharmaceutical bulletin, 61(8), 834–845. [Link]

  • Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

  • Al-Suhaimi, E. A., El-Gazzar, A. R. B. A., & Al-Oqail, M. M. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 27(19), 6598. [Link]

  • Eweas, A. F., El-Nezhawy, A. O. H., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal chemistry (Shariqah (United Arab Emirates)), 5(10), 458–466. [Link]

  • Mariappan, G., Saha, B. P., Sutharson, L., & Haldar, A. (2010). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. ResearchGate. [Link]

  • Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Semantic Scholar. [Link]

  • Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. ResearchGate. [Link]

  • Mariappan, G., Saha, B. P., Sutharson, L., & Haldar, A. (2011). Analgesic, anti-inflammatory, antipyretic and toxicological evaluation of some newer 3-methyl pyrazolone derivatives. Journal of the Serbian Chemical Society, 76(2), 197–210. [Link]

  • Kuntić, V., Ušćumlić, G., & Vukićević, R. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(12), 10217-10245. [Link]

Sources

Structure-Activity Relationship (SAR) of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The pyrazolone ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to possess a vast array of pharmacological properties, including analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[3][4] This guide focuses on the specific scaffold of 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one, a compound that offers multiple avenues for structural modification to modulate its biological profile.[5][6]

We will dissect the structure-activity relationships of this family of compounds by examining key analogs reported in the literature. This analysis aims to provide researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data, to guide the rational design of novel and potent therapeutic agents.

The Core Scaffold: Synthesis and Points of Modification

The foundational molecule, this compound, is typically synthesized via the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate.[7] This straightforward reaction provides a versatile template for further derivatization. The primary points for structural modification, which dictate the resulting biological activity, are the N1-phenyl ring, the C3-methyl group, and, most significantly, the C4 position.

The C4 position is a nucleophilic center that readily undergoes Knoevenagel condensation with a wide variety of aliphatic and aromatic aldehydes. This reaction serves as the principal method for creating a diverse library of analogs for SAR studies.[1]

Core_Structure_Modification cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points scaffold Core Structure N1 N1-Phenyl Ring (Substitution Effects) scaffold->N1 Position/Nature of Cl C3 C3-Methyl Group (Steric/Electronic Effects) scaffold->C3 Replacement C4 C4 Position (Primary Diversification Point) scaffold->C4 Condensation with R-CHO

Caption: Key points for structural modification on the core scaffold.

Comparative Analysis of Biological Activities

Anti-inflammatory and Analgesic Activity

Pyrazolone derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs).[3][8] The parent structure, antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), was one of the first synthetic molecules used for pain and inflammation relief.[8] Research shows that modifications, particularly at the C4 position, can dramatically enhance this activity.

A key study evaluated a series of 4-substituted benzylidene derivatives of 3-methyl pyrazolone.[1] The results demonstrated that the nature of the substituent on the benzylidene moiety is critical for potency.

Key SAR Insights for Anti-inflammatory Activity:

  • C4-Benzylidene Substitution: Introducing an aromatic ring at the C4 position is a common strategy. The electronic nature of this ring plays a crucial role.

  • Halogen Substitution: The presence of a chlorine atom on the C4-benzylidene ring, specifically at the ortho position (Compound PYZ2), resulted in the most potent anti-inflammatory and analgesic effects. This analog showed activity comparable to the standard drugs indomethacin and pentazocine.[1]

  • Electron-Donating Groups: Conversely, an electron-donating group like dimethylamino at the para position (Compound PYZ1) also conferred significant activity, suggesting that both electron-withdrawing and donating groups can be favorable, but their position is critical.[1]

  • N1-Phenyl Substitution: The presence of the 3-chloro substituent on the N1-phenyl ring of our parent scaffold is predicted to enhance potency. Studies on related triaryl-pyrazolines show that electron-withdrawing groups on the N1-phenyl ring can improve cyclooxygenase (COX-2) inhibitory activity.[9]

Table 1: Comparison of Anti-inflammatory and Analgesic Activity of 4-Substituted 3-Methyl Pyrazolone Analogs

Compound ID C4-Substituent Analgesic Activity (% Max Possible Effect) Anti-inflammatory Activity (% Inhibition of Edema) Reference
PYZ1 4-(N,N-Dimethylamino)benzylidene 65.25 ± 2.48 45.91 [1]
PYZ2 4-(2-Chlorobenzylidene) 71.45 ± 3.12 51.02 [1]
PYZ3 4-Benzylidene 58.14 ± 2.11 41.83 [1]

| Indomethacin | Standard Drug | 75.21 ± 2.54 | 54.08 |[1] |

Antimicrobial Activity

The pyrazolone scaffold is also a promising framework for developing novel antimicrobial agents.[10][11] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The SAR for antimicrobial activity appears to be distinct from that for anti-inflammatory effects.

Key SAR Insights for Antimicrobial Activity:

  • Heterocyclic Moieties: The fusion or attachment of other heterocyclic rings to the pyrazolone core is a highly effective strategy. For example, derivatives incorporating a 1,3,4-thiadiazine ring have shown potent activity.[12]

  • Hydrazono Group at C4: Introduction of a hydrazono moiety at the C4 position, particularly one bearing a substituted thiazole ring, can lead to compounds with very low Minimum Inhibitory Concentrations (MICs).[11]

  • N1-Phenyl Substitution: The 3-chlorophenyl group is expected to contribute positively to antimicrobial activity. Studies on pyrazole derivatives have shown that a 4-chlorophenyl group leads to promising antifungal and antitubercular agents.[13]

Table 2: Comparison of Antimicrobial Activity of Pyrazolone Analogs

Compound ID Key Structural Features Activity (MIC in µg/mL or Zone of Inhibition in mm) Target Organism Reference
Compound 5c 1,3,4-Thiadiazine ring attached to N1; C4-H Zone: 21 mm S. aureus [12]
Compound 5c 1,3,4-Thiadiazine ring attached to N1; C4-H Zone: 19 mm E. coli [12]
Compound 5f C4-Hydrazono-thiazole moiety MIC: 15.62 µg/mL B. subtilis [11]

| Compound 5f | C4-Hydrazono-thiazole moiety | MIC: 31.25 µg/mL | C. albicans |[11] |

Anticancer Activity

The pyrazoline and pyrazolone scaffolds have emerged as valuable templates for the design of anticancer agents.[14][15] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of protein kinases and receptor tyrosine kinases like EGFR.[14][16]

Key SAR Insights for Anticancer Activity:

  • N1-Substitution: In many pyrazoline series, the N1 position is substituted with an acetyl or another acyl group, which is often crucial for cytotoxic activity.[16][17]

  • C3 and C5-Aryl Substituents: For pyrazoline derivatives (which are structurally related), the nature and substitution pattern of aryl rings at the C3 and C5 positions are determinants of potency.

  • Halogen and Methoxy Groups: The presence of chloro, bromo, or methoxy groups on the aryl rings often enhances anticancer activity. A derivative with a 4-chlorophenyl group at C3 and an indole moiety at C5 (HD05) showed a maximum range of cancer cell growth inhibition across nine different panels of cell lines.[16] Thiophene-based pyrazolines with dimethoxy substitutions also demonstrated potent activity against multiple cancer cell lines.[14]

Table 3: Comparison of Anticancer Activity of Pyrazoline Analogs

Compound ID Key Structural Features Activity (IC50 or % Growth Inhibition) Cell Line Reference
HD05 N1-phenoxyethanone; C3-(4-chlorophenyl); C5-indole 78.76% inhibition Leukemia [16]
Compound 5 N1-phenyl; C3-thiophene; C5-(2,5-dimethoxyphenyl) IC50: 2.11 µg/mL HeLa (Cervical) [14]
Compound 5 N1-phenyl; C3-thiophene; C5-(2,5-dimethoxyphenyl) IC50: 7.64 µg/mL 4T1 (Breast) [14]

| Unnamed | N1-acetyl; C3-(4-chlorophenyl); C5-(3,5-dibromo-2-hydroxyphenyl) | IC50: 0.97 µM | MCF-7 (Breast) |[17] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential.

Protocol 1: General Synthesis of 4-Benzylidene-1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one Analogs

This protocol is adapted from established methods for Knoevenagel condensation with pyrazolones.[1]

Workflow Diagram:

Synthesis_Workflow start Reactants step1 Dissolve Pyrazolone & Aldehyde in Glacial Acetic Acid start->step1 step2 Add Anhydrous Sodium Acetate (Catalyst) step1->step2 step3 Reflux Mixture (4-6 hours) step2->step3 step4 Monitor Reaction (TLC) step3->step4 step5 Cool and Pour into Ice Water step4->step5 Reaction Complete step6 Filter Precipitate step5->step6 step7 Wash with Water step6->step7 step8 Recrystallize from Ethanol step7->step8 end Purified Product step8->end

Caption: General workflow for the synthesis of C4-substituted analogs.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) and the desired substituted aromatic aldehyde (10 mmol) in 30 mL of glacial acetic acid.

  • Add anhydrous sodium acetate (15 mmol) to the mixture as a catalyst.

  • Fit the flask with a condenser and reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove acetic acid and other impurities.

  • Purify the crude product by recrystallization from a suitable solvent, typically ethanol, to yield the final 4-substituted benzylidene analog.

  • Characterize the final product using IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1][18]

Step-by-Step Procedure:

  • Animal Model: Use Wistar albino rats (150-200 g), divided into groups (n=6): a control group, a standard drug group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups for each synthesized analog (e.g., 100 mg/kg).

  • Drug Administration: Administer the vehicle (e.g., 1% CMC solution), standard drug, or test compounds orally (p.o.) to the respective groups.

  • Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of a 1% w/v carrageenan solution (prepared in normal saline) into the sub-plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume immediately after the carrageenan injection (0-hour reading) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] × 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects compared to the control group.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile template for the development of new therapeutic agents. The structure-activity relationship analysis reveals clear patterns:

  • Anti-inflammatory activity is strongly modulated by substitutions at the C4 position, with halogenated benzylidene moieties showing particular promise.

  • Antimicrobial activity is significantly enhanced by incorporating additional heterocyclic systems or specific functional groups like hydrazono-thiazoles.

  • Anticancer potential is influenced by substitutions across the entire molecule, particularly on the N1-acyl and C3/C5-aryl positions in related pyrazoline structures.

Future research should focus on a systematic exploration of these modification points. A combinatorial approach, guided by in-silico modeling and docking studies, could rapidly identify analogs with optimized potency and selectivity for specific biological targets. Further investigation into the precise mechanisms of action for the most active compounds will be crucial for their translation into clinical candidates.

References

A comprehensive list of all sources cited in this guide.

Sources

A Guide to the Characterization of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a heterocyclic compound of interest, with a focus on confirming its molecular weight and comparing its properties to a key structural isomer. As senior application scientists, our goal is to not only provide protocols but to instill a deeper understanding of the experimental choices that ensure data integrity and reproducibility.

Introduction to this compound

This compound belongs to the pyrazolone class of compounds, a scaffold known for a wide range of biological activities. Accurate determination of its physicochemical properties is the foundational step in any research endeavor, from medicinal chemistry to materials science. This guide will walk you through the essential analytical techniques and provide a comparative framework for evaluating this compound against its structural isomer, 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.

Physicochemical Properties: A Comparative Overview

A fundamental aspect of characterizing a compound is to establish its key physical and chemical properties. Here, we compare this compound with its para-substituted isomer. The position of the chlorine atom on the phenyl ring can subtly influence properties such as melting point and solubility, which in turn can impact bioavailability and formulation development.

PropertyThis compound1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-oneRationale for Comparison
Molecular Formula C₁₀H₉ClN₂O[1][2]C₁₀H₉ClN₂O[3]Identical molecular formula highlights the importance of positional isomerism.
Molecular Weight 208.64 g/mol [1][2][4]208.64 g/mol [3]Confirms that any differences in properties are due to structural arrangement, not mass.
CAS Number 90-31-3[1][2]13024-90-3[3]Unique identifiers crucial for regulatory and procurement purposes.
Appearance Creamish to Yellow Powder[5]Solid[3]Basic physical observation for material identification.
Melting Point 128-131 °C[6]167-171 °C[3]The significant difference suggests distinct crystal lattice packing and intermolecular forces.
Solubility Clear solution in alkaline[5]Not explicitly stated, but expected to have similar solubility profile.Understanding solubility is critical for designing biological assays and formulation strategies.

Experimental Determination of Molecular Weight: A Self-Validating Workflow

The cornerstone of chemical identification is the accurate determination of molecular weight. Mass spectrometry stands as the definitive technique for this purpose. The following workflow is designed to be self-validating, ensuring the highest confidence in the obtained results.

The Causality Behind the Choice of Mass Spectrometry

Mass spectrometry is chosen for its unparalleled sensitivity and accuracy in determining the mass-to-charge ratio (m/z) of ionized molecules[7]. This allows for the direct confirmation of the molecular weight and can provide insights into the elemental composition through high-resolution mass spectrometry (HRMS)[5][8]. For a compound like this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly employed[5].

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation prep Dissolve ~1 mg of sample in a suitable solvent (e.g., Methanol or Acetonitrile) ms Inject into Mass Spectrometer (e.g., LC-MS or GC-MS) prep->ms Introduce sample ionization Select Ionization Method (ESI or EI) ms->ionization Ionize molecules detection Detect ions and measure m/z ratio ionization->detection Separate and detect ions cal Internal/External Calibration with known standards detection->cal Validate accuracy iso Analyze isotopic pattern (presence of 37Cl) detection->iso Confirm elemental composition frag (Optional) Fragmentation analysis (MS/MS) for structural confirmation detection->frag Further structural elucidation

Caption: Experimental workflow for molecular weight determination by mass spectrometry.

Detailed Protocol for Mass Spectrometry Analysis

This protocol provides a step-by-step guide for the determination of the molecular weight of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system with electrospray ionization (ESI).

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a final concentration of approximately 10 µg/mL using the same solvent. The choice of solvent is critical to ensure complete dissolution and compatibility with the LC mobile phase.

2. Instrument Setup (Illustrative Example):

  • Liquid Chromatograph:
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation from any impurities.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer (ESI):
  • Ionization Mode: Positive (to detect [M+H]⁺) and Negative (to detect [M-H]⁻).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Mass Range: m/z 50-500.

3. Data Acquisition and Analysis:

  • Inject the prepared sample and acquire the mass spectrum.
  • The expected molecular ion peak for this compound (C₁₀H₉ClN₂O, molecular weight 208.64) would be observed at an m/z of approximately 209.0478 for the protonated molecule ([M+H]⁺).
  • A key validation step is to observe the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak should be present at an m/z of approximately 211.0449 with roughly one-third the intensity of the [M+H]⁺ peak. This provides strong evidence for the presence of a single chlorine atom in the molecule.

4. Authoritative Data Comparison:

  • The acquired mass spectrum should be compared with reference data from authoritative sources. The National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database are excellent resources for this purpose.[2][4] PubChem lists the monoisotopic mass as 208.0403406 Da.[2][4]

Structural Isomer Comparison: 1-(3-Chlorophenyl)- vs. 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

While having the same molecular weight, the positional isomerism of the chlorine atom can lead to differences in their analytical signatures and biological activities.

G Meta Meta Para Para

Caption: 2D structures of the meta- and para-isomers.

Comparative Analytical Data
Analytical TechniqueThis compound1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-oneSignificance of Differences
Mass Spectrometry Molecular Ion ([M+H]⁺) ~209.05, characteristic Cl isotope pattern.[2][4]Molecular Ion ([M+H]⁺) ~209.05, characteristic Cl isotope pattern.[3]Fragmentation patterns in MS/MS may differ, providing a means of differentiation.
¹H NMR Spectroscopy Aromatic protons will exhibit a specific splitting pattern characteristic of a 1,3-disubstituted benzene ring.Aromatic protons will show a simpler splitting pattern, typically two doublets, characteristic of a 1,4-disubstituted benzene ring.NMR is a powerful tool for unambiguous isomer identification based on proton chemical shifts and coupling constants.
¹³C NMR Spectroscopy The number and chemical shifts of the aromatic carbon signals will be unique to the meta-substitution pattern.The higher symmetry of the para-isomer will result in fewer aromatic carbon signals.Confirms the substitution pattern on the phenyl ring.
Infrared (IR) Spectroscopy Specific C-H out-of-plane bending vibrations in the 600-900 cm⁻¹ region will indicate meta-substitution.Different C-H out-of-plane bending vibrations in the same region will be indicative of para-substitution.IR spectroscopy provides a fingerprint of the molecule's vibrational modes.

Conclusion

The accurate determination of the molecular weight of this compound is a critical first step in its scientific evaluation. This guide has outlined a robust, self-validating workflow using mass spectrometry and has provided a framework for its comparison with a key structural isomer. By understanding the causality behind the chosen analytical techniques and meticulously validating the experimental data against authoritative sources, researchers can proceed with confidence in their downstream applications, from drug discovery to materials development.

References

  • Shree Sidhdhanath Industries. 1 (3 Chlorophenyl) 3 Methyl 5 Pyrazolone. [Link]

  • TIGP, Academia Sinica. Application of Mass Spectrometry on Small Molecule Analysis. [Link]

  • PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development. [Link]

  • NIST Chemistry WebBook. This compound. [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazolone-Based Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of pyrazolone-based compounds in biological assays. It is designed to equip researchers with the rationale behind experimental choices and to provide robust, self-validating protocols for accurate assessment of off-target effects.

Introduction: The Double-Edged Sword of Pyrazolones

Pyrazolone derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and even anticancer properties.[1][2][3][4] Many of these effects are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1][5][6] However, this therapeutic efficacy is often shadowed by the potential for cross-reactivity, leading to adverse drug reactions (ADRs) that can range from mild skin rashes to life-threatening anaphylaxis.[7][8][9] Understanding and accurately assessing this cross-reactivity is paramount in the development of safer and more effective pyrazolone-based therapeutics.

This guide will navigate the complexities of pyrazolone cross-reactivity, offering a comparative analysis of essential biological assays. We will delve into the mechanistic underpinnings of both on-target and off-target interactions and provide detailed, field-proven protocols to empower your research.

The Mechanistic Dichotomy: On-Target Efficacy vs. Off-Target Hypersensitivity

The biological activity of pyrazolone compounds is primarily rooted in their ability to inhibit COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[6] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[6] The anti-inflammatory effects of many pyrazolone-based nonsteroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of COX-2.[5][10][11] However, non-selective inhibition of COX-1 can lead to gastrointestinal side effects.[12]

Beyond their intended COX inhibition, pyrazolones can trigger hypersensitivity reactions.[7][8] These are broadly categorized into two types:

  • Cross-intolerance to multiple NSAIDs: This is often linked to the inhibition of COX-1 and the subsequent shunting of arachidonic acid metabolism towards the lipoxygenase pathway, leading to an overproduction of pro-inflammatory leukotrienes.[9]

  • Selective hypersensitivity to a single pyrazolone derivative: This is suggestive of an immunological mechanism, potentially involving IgE-mediated (Type I) or T-cell-mediated (Type IV) reactions.[8][13][14] In these cases, the pyrazolone molecule or its metabolite acts as a hapten, forming an immunogenic complex with host proteins.[9]

The following diagram illustrates the central role of COX inhibition in the therapeutic and adverse effects of pyrazolone compounds.

cluster_0 Arachidonic Acid Metabolism cluster_1 Biological Outcomes Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Inhibited by Pyrazolones Lipoxygenase Lipoxygenase Arachidonic Acid->Lipoxygenase Shunted Pathway Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leads to Therapeutic Effects Therapeutic Effects Prostaglandins->Therapeutic Effects Reduced Inflammation Adverse Effects (GI) Adverse Effects (GI) Prostaglandins->Adverse Effects (GI) Reduced GI Protection Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Leads to Adverse Effects (Hypersensitivity) Adverse Effects (Hypersensitivity) Leukotrienes->Adverse Effects (Hypersensitivity) Increased Inflammation/Allergic Response

Caption: The dual role of pyrazolone-mediated COX inhibition.

A Comparative Guide to Cross-Reactivity Assessment

A multi-pronged approach is essential for a comprehensive evaluation of pyrazolone cross-reactivity. This involves a combination of enzymatic assays, immunoassays, and cell-based functional assays.

Enzymatic Assays: Quantifying On-Target Potency and Selectivity

The foundational step in assessing cross-reactivity is to determine the inhibitory potency of the pyrazolone compound against its primary targets, COX-1 and COX-2.

Principle: These assays measure the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the test compound. The output is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index (SI).[15] A higher SI indicates greater selectivity for COX-2.

Comparison of Methodologies:

Assay TypePrincipleAdvantagesDisadvantages
Colorimetric COX Inhibitor Screening Assay Measures the peroxidase activity of COX.High-throughput, relatively inexpensive.Indirect measurement, potential for interference from colored compounds.
Fluorometric COX Inhibitor Screening Assay Utilizes a fluorescent probe that is oxidized by the peroxidase component of COX.Higher sensitivity than colorimetric assays.Potential for quenching or autofluorescence from test compounds.
Prostaglandin E2 (PGE2) Immunoassay Quantifies the production of PGE2, a major product of the COX pathway.[5]Direct measurement of a key biological product.More complex and time-consuming than direct enzyme activity assays.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation: Prepare assay buffer, heme, colorimetric substrate, arachidonic acid solution, and purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the pyrazolone test compound and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Assay Plate Setup: Add assay buffer, heme, and enzyme (COX-1 or COX-2) to each well of a 96-well plate. Add the test compound, positive control, or vehicle control to the appropriate wells.

  • Initiation of Reaction: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Immunoassays: Detecting Immunological Cross-Reactivity

For pyrazolone-induced hypersensitivity with a suspected immunological basis, immunoassays are indispensable for detecting drug-specific antibodies. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and versatile platform for this purpose.[16][17]

Principle: ELISA is a plate-based assay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[16] For detecting pyrazolone-specific antibodies, a bridging ELISA or an indirect ELISA format can be employed.

cluster_0 Indirect ELISA Workflow Plate Coating 1. Plate coated with Pyrazolone-Protein Conjugate Sample Addition 2. Patient serum added. Pyrazolone-specific IgE binds. Plate Coating->Sample Addition Detection Antibody 3. Enzyme-linked anti-IgE antibody is added. Sample Addition->Detection Antibody Substrate Addition 4. Substrate is added, and color develops. Detection Antibody->Substrate Addition Measurement 5. Absorbance is measured. Substrate Addition->Measurement

Caption: Workflow of an indirect ELISA for detecting pyrazolone-specific IgE.

Comparison of ELISA Formats:

ELISA FormatPrincipleAdvantagesDisadvantages
Indirect ELISA The antigen (pyrazolone-protein conjugate) is coated on the plate. Patient serum is added, and specific antibodies are detected by an enzyme-linked secondary antibody.High sensitivity, versatile.Non-specific binding of the secondary antibody can occur.
Bridging ELISA A capture antibody is coated on the plate. The antigen (drug-specific antibody from the sample) "bridges" the capture antibody and a labeled detection antibody.[18]High specificity, can detect different antibody isotypes.[18]May be less sensitive for low-affinity antibodies.

Experimental Protocol: Indirect ELISA for Pyrazolone-Specific IgE

  • Plate Coating: Coat a 96-well microplate with a pyrazolone-protein conjugate (e.g., pyrazolone-human serum albumin) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add diluted patient serum samples, positive control serum (containing known pyrazolone-specific IgE), and negative control serum. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add an enzyme-conjugated anti-human IgE antibody. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stopping Reaction and Measurement: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Compare the absorbance of test samples to the negative control. A signal significantly above the background indicates the presence of pyrazolone-specific IgE.

Cell-Based Functional Assays: Assessing Cellular Responses

Cell-based assays provide a more physiologically relevant system to study the functional consequences of pyrazolone exposure, particularly in the context of hypersensitivity reactions.

Principle: These assays utilize immune cells (e.g., basophils, T-cells) from sensitized individuals and measure their activation or proliferation in response to the drug.

Comparison of Cell-Based Assays:

AssayPrincipleAdvantagesDisadvantages
Basophil Activation Test (BAT) Measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils upon cross-linking of surface-bound IgE by the drug.[19]High specificity for IgE-mediated reactions.[19]Requires fresh whole blood, can be technically challenging.
Lymphocyte Transformation Test (LTT) Measures the proliferation of drug-specific T-cells in response to the pyrazolone compound by assessing the incorporation of radiolabeled thymidine.[20]Useful for diagnosing delayed-type hypersensitivity reactions.Time-consuming, involves radioactivity, potential for false positives.[21]
Cytokine Release Assays (e.g., ELISpot, ELISA) Quantifies the release of specific cytokines (e.g., IFN-γ, IL-5) from drug-stimulated immune cells.[22]Provides mechanistic insights into the type of T-cell response (e.g., Th1, Th2).Can be influenced by the patient's overall immune status.

Experimental Protocol: Basophil Activation Test (BAT) by Flow Cytometry

  • Blood Collection: Collect fresh heparinized whole blood from the patient and a non-allergic control.

  • Cell Stimulation: Aliquot the blood into flow cytometry tubes. Add the pyrazolone compound at various concentrations, a positive control (e.g., anti-IgE antibody), and a negative control (buffer). Incubate at 37°C for 15-30 minutes.

  • Staining: Add fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and activation markers (e.g., CD63). Incubate in the dark on ice.

  • Lysis and Fixation: Lyse the red blood cells and fix the white blood cells.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population and quantify the percentage of activated (CD63-positive) basophils.

  • Data Analysis: Calculate the stimulation index (SI) by dividing the percentage of activated basophils in the drug-stimulated sample by the percentage in the negative control. An SI above a predetermined cutoff (e.g., >2) is considered positive.

Advanced Analytical Techniques for Comprehensive Profiling

For a deeper understanding of pyrazolone metabolism and potential formation of reactive metabolites, advanced analytical techniques are invaluable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is used for the simultaneous determination and quantification of multiple pyrazolone compounds and their metabolites in biological samples.[23][24] It offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and identifying potential haptens.[25][26]

Conclusion: An Integrated Approach for Safer Drug Development

The assessment of cross-reactivity for pyrazolone-based compounds is a critical component of drug development, demanding a multifaceted and scientifically rigorous approach. By combining enzymatic assays to define on-target activity, immunoassays to detect specific antibodies, and cell-based functional assays to evaluate cellular responses, researchers can build a comprehensive safety profile. This integrated strategy, supported by advanced analytical techniques like LC-MS/MS, is essential for mitigating the risks of adverse reactions and ultimately developing safer and more effective pyrazolone therapeutics.

References

  • Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. (2020). Archiv der Pharmazie, 353(3), e1900308. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

  • Hypersensitivity Reactions to Nonsteroidal Anti-Inflammatory Drugs: An Update. (2015). Pharmaceuticals, 8(1), 122-137. [Link]

  • Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. (2009). Letters in Organic Chemistry, 6(4), 282-288. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). Bioorganic Chemistry, 87, 493-504. [Link]

  • Pharmacokinetic (PK) Bridging ELISA Measuring Total Drug. Creative Biolabs. [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2016). Inflammopharmacology, 24(2-3), 111-119. [Link]

  • NSAID-induced reactions: classification, prevalence, impact, and management strategies. (2021). Journal of Asthma and Allergy, 14, 911-926. [Link]

  • Pyrazolone derivatives. (1988). Drugs, 36(4), 487-504. [Link]

  • Pyrazolone – Knowledge and References. Taylor & Francis. [Link]

  • In Vitro and In Vivo Tests for Drug Hypersensitivity Reactions. (2018). Journal of Investigational Allergology and Clinical Immunology, 28(3), 139-153. [Link]

  • Advantages of ELISA for Accurate and Accelerated Drug Discovery. (2023). Molecular Devices. [Link]

  • Pyrazolone – Knowledge and References. (2020). Taylor & Francis. [Link]

  • Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. (2013). Journal of Chromatography B, 911, 119-125. [Link]

  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. (2019). Frontiers in Immunology, 10, 1957. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2013). Journal of Pharmaceutical, Chemical and Biological Sciences, 1(1), 1-13. [Link]

  • ELISA for Drug Detection. Creative Diagnostics. [Link]

  • In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. (2014). Clinical Immunology, 154(2), 168-180. [Link]

  • Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. ResearchGate. [Link]

  • In Vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. (2016). Frontiers in Pharmacology, 7, 203. [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (2019). Journal of AOAC International, 102(5), 1603-1608. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). Antioxidants, 12(1), 195. [Link]

  • Modification of sensitive pyridine-pyrazolone method for determination of blood cyanide and its possible applications in fatal aircraft accidents. (2024). Medical Journal of Dr. D.Y. Patil Vidyapeeth, 17(1), 133-138. [Link]

  • LC-MS profile registered in negative ionization mode of... ResearchGate. [Link]

  • In Vitro Assays for Diagnosis of Drug-Induced Nonsevere Exanthemas: A Systematic Review and Meta-Analysis. (2022). Journal of Allergy and Clinical Immunology: In Practice, 11(3), 882-894.e10. [Link]

  • Hypersensitivity to pyrazolones. ResearchGate. [Link]

  • Diagnosis of pyrazolone drug sensitivity: clinical history versus skin testing and in vitro testing. (1999). Allergy and Asthma Proceedings, 20(6), 381-386. [Link]

  • IgE-mediated immediate-type hypersensitivity to the pyrazolone drug propyphenazone. (2001). Journal of Allergy and Clinical Immunology, 107(1), 173-178. [Link]

  • Hypersensitivity to pyrazolones. (2000). Thorax, 55 Suppl 2, S70-S73. [Link]

  • Hypersensitivity to pyrazolones. (2000). Thorax, 55(Suppl 2), S70-S73. [Link]

  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. (2022). RSC Advances, 12(45), 29334-29348. [Link]

  • Clinical Features of Immediate Hypersensitivity to Isopropylantipyrine. (2012). Allergy, Asthma & Immunology Research, 4(5), 292-294. [Link]

  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. (2023). Scientific Reports, 13(1), 19183. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1664. [Link]

  • Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Egyptian Journal of Chemistry, 60(4), 661-670. [Link]

  • Assessment of Adverse Drug Reactions to NSAIDs: A Hospital Survey. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 1-6. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 221-225. [Link]

Sources

A Comparative Guide to the Neuroprotective Efficacy of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and Edaravone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroprotective agent development, the pyrazolone scaffold has emerged as a promising framework. Edaravone, a potent free radical scavenger, is a clinically approved drug for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, setting a benchmark for novel therapeutic candidates. This guide provides an in-depth comparison of Edaravone with one of its structural analogs, 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, offering a critical analysis of their mechanisms of action, available efficacy data, and the experimental methodologies pertinent to their evaluation.

Introduction: The Pyrazolone Core in Neuroprotection

Oxidative stress is a well-established pathological mechanism contributing to neuronal damage in a spectrum of neurological disorders, including ischemic stroke, Alzheimer's disease, and ALS. The brain, with its high metabolic rate and lipid-rich composition, is particularly vulnerable to the damaging effects of reactive oxygen species (ROS). This has driven the development of antioxidant therapies, among which pyrazolone derivatives have shown significant promise.

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a prime example of a successful pyrazolone-based neuroprotectant.[1] Its efficacy is largely attributed to its potent free radical scavenging ability.[2] This compound is a structural analog of Edaravone, featuring a chlorine atom on the meta position of the phenyl ring. The introduction of a halogen atom can significantly alter the electronic properties and, consequently, the biological activity of a molecule. This guide will explore the known characteristics of both compounds to provide a comparative perspective for researchers.

Mechanisms of Action: A Tale of Radical Scavenging

The neuroprotective effects of both Edaravone and, hypothetically, its chloro-substituted analog, are rooted in their ability to neutralize detrimental free radicals.

Edaravone: A Multi-Faceted Antioxidant

Edaravone's mechanism of action is well-documented and involves several key pathways:

  • Direct Radical Scavenging: Edaravone is a potent scavenger of various ROS, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[1] This direct interaction neutralizes the damaging potential of these reactive species.

  • Inhibition of Lipid Peroxidation: By scavenging lipid peroxyl radicals, Edaravone effectively breaks the chain reaction of lipid peroxidation, a major contributor to cell membrane damage in oxidative stress.

  • Modulation of Endogenous Antioxidant Systems: Evidence suggests that Edaravone can upregulate endogenous antioxidant defenses, further bolstering the cellular response to oxidative stress.

The core of Edaravone's antioxidant activity lies in the electronic properties of the pyrazolone ring and the attached phenyl group.

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) Edaravone Edaravone ROS->Edaravone Scavenged by Neuronal_Damage Neuronal Damage & Apoptosis ROS->Neuronal_Damage Induces Edaravone->Neuronal_Damage Inhibits

Caption: Simplified mechanism of Edaravone's neuroprotective action.

This compound: An Inferential Analysis

Direct experimental data on the neuroprotective mechanism of this compound is scarce in publicly available literature. However, we can infer its potential mechanism based on structure-activity relationships and studies on similar analogs.

A comparative study using pulse radiolysis on Edaravone and its analogs, including 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one (a positional isomer of the compound of interest), revealed that the phenyl group plays a crucial role in the reaction with hydroxyl radicals.[3] The study also indicated that Edaravone displayed higher reactivity towards •OH radicals compared to its chlorinated analog.[3] This suggests that the presence and position of the chlorine atom on the phenyl ring can modulate the radical scavenging efficacy. The electron-withdrawing nature of the chlorine atom could influence the electron density of the phenyl ring, thereby affecting its ability to donate an electron to a free radical.

SAR_Hypothesis cluster_0 Structure-Activity Relationship Edaravone Edaravone (Unsubstituted Phenyl) Radical_Scavenging Radical Scavenging Efficacy Edaravone->Radical_Scavenging High Chloro_Analog 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one (Chloro-substituted Phenyl) Chloro_Analog->Radical_Scavenging Potentially Modulated (likely lower based on isomer data)

Caption: Hypothesized structure-activity relationship impacting radical scavenging.

Comparative Efficacy: Bridging the Data Gap

A direct comparison of the neuroprotective efficacy of this compound and Edaravone is hampered by the lack of published experimental data for the former. The following table summarizes the known efficacy of Edaravone in various experimental models and provides a speculative outlook for its chloro-analog based on the available physicochemical data.

ParameterEdaravoneThis compoundSupporting Evidence
Radical Scavenging Activity (vs. •OH) HighLikely lower than Edaravone[3]
In Vitro Neuroprotection (e.g., cell viability in SH-SY5Y cells) Demonstrated efficacy in various modelsNo direct data available[4]
In Vivo Neuroprotection (e.g., reduction of infarct volume in stroke models) Demonstrated efficacy in various modelsNo direct data available[5]
Clinical Efficacy (ALS, Stroke) Approved for clinical useNot clinically evaluated[1]

Disclaimer: The efficacy of this compound is largely speculative due to the absence of direct comparative studies. The information provided is based on inferences from a structurally related isomer and should be interpreted with caution.

Experimental Protocols for Efficacy Evaluation

For researchers aiming to directly compare these two compounds or to evaluate novel pyrazolone derivatives, the following experimental workflows are recommended.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (Edaravone, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of the test compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

in_vitro_workflow start Seed SH-SY5Y cells pretreatment Pre-treat with Test Compounds start->pretreatment stress Induce Oxidative Stress (e.g., 6-OHDA) pretreatment->stress mtt MTT Assay stress->mtt measure Measure Absorbance mtt->measure analyze Analyze Cell Viability measure->analyze

Caption: Workflow for in vitro neuroprotection assay.

In Vivo Evaluation in a Murine Model of Ischemic Stroke

This protocol evaluates the neuroprotective efficacy of a compound in reducing brain damage following an ischemic event.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compounds (Edaravone, this compound) formulated for intraperitoneal (i.p.) injection

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle (control) via i.p. injection at a predetermined time before or after the ischemic insult.

  • Induction of Ischemia (MCAO): Anesthetize the mice and induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Reperfusion (optional): In a transient MCAO model, withdraw the filament after a specific period (e.g., 60 minutes) to allow reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-ischemia, evaluate the neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animals, harvest the brains, and slice them into coronal sections. Stain the sections with TTC solution.

  • Image Analysis: Acquire images of the stained brain slices and quantify the infarct volume using image analysis software.

in_vivo_workflow start Compound Administration mcao Induce Ischemia (MCAO) start->mcao neuro_score Neurological Deficit Scoring mcao->neuro_score infarct_measure Infarct Volume Measurement (TTC Staining) neuro_score->infarct_measure analyze Data Analysis infarct_measure->analyze

Caption: Workflow for in vivo evaluation in a stroke model.

Conclusion and Future Directions

Edaravone stands as a clinically validated neuroprotective agent with a well-characterized mechanism of action centered on its potent free radical scavenging properties. In contrast, this compound remains a largely uncharacterized analog. While structure-activity relationship studies on a positional isomer suggest that the chloro-substitution may modulate its antioxidant capacity, potentially reducing its efficacy compared to Edaravone, this remains a hypothesis pending direct experimental validation.[3]

For researchers in the field of neuroprotective drug discovery, this compound and other halogenated analogs of Edaravone represent an intriguing area for further investigation. Direct comparative studies employing the standardized in vitro and in vivo protocols outlined in this guide are essential to elucidate their true therapeutic potential. Such studies will not only clarify the efficacy of these specific compounds but also contribute to a deeper understanding of the structure-activity relationships governing the neuroprotective effects of the pyrazolone class of molecules. This knowledge will be invaluable for the rational design of next-generation neuroprotective agents with improved efficacy and pharmacokinetic profiles.

References

  • Manikandan, A., et al. (2025). Synthesis and Evaluation of 2, 5-substituted Pyrazolone for Neuroprotective Potential in SH-SY5Y Human Neuroblastoma Cells.
  • Hata, K., et al. (2011). Pulse radiolysis study on free radical scavenger edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). 2: A comparative study on edaravone derivatives.
  • Yoshida, H. (2006). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews, 12(1), 9-20.
  • Watanabe, T., et al. (1994). Protective effects of MCI-186 on cerebral ischemia: possible involvement of free radical scavenging and antioxidant actions. The Journal of pharmacology and experimental therapeutics, 268(3), 1597-1604.
  • Yamamoto, Y., et al. (1996). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Redox Report, 2(5), 333-338.
  • Shishido, T., et al. (2003). Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia. Brain Research, 971(1), 114-119.

Sources

A Spectroscopic Guide to the Synthesis of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the heterocyclic compound 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one with its precursors, ethyl acetoacetate and 3-chlorophenylhydrazine. Pyrazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Understanding the spectroscopic transformations from reactants to the final product is crucial for reaction monitoring, structural confirmation, and purity assessment in drug discovery and development. This document will serve as a valuable resource for researchers and scientists by elucidating the characteristic spectral signatures at each stage of the synthesis.

Synthesis Pathway: A Visual Overview

The synthesis of this compound is typically achieved through the condensation reaction of ethyl acetoacetate and 3-chlorophenylhydrazine. This reaction involves the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolinone ring.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product EAA Ethyl Acetoacetate CMP 1-(3-Chlorophenyl)-3-methyl- 2-pyrazolin-5-one EAA->CMP + CPH 3-Chlorophenylhydrazine CPH->CMP

Caption: Synthesis of this compound.

Spectroscopic Analysis of Precursors

A thorough understanding of the spectroscopic characteristics of the starting materials is fundamental to identifying the changes that signify a successful reaction.

Ethyl Acetoacetate (EAA)

Ethyl acetoacetate is a classic example of keto-enol tautomerism, which is reflected in its spectra.[2][3]

FT-IR Spectroscopy: The infrared spectrum of ethyl acetoacetate displays characteristic absorption bands for both the keto and enol forms.[3] The keto form exhibits two distinct carbonyl stretching frequencies around 1733 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O).[3] The enol form, stabilized by intramolecular hydrogen bonding, shows a broader C=O stretch at a lower frequency (around 1645 cm⁻¹) and a C=C stretching vibration near 1650 cm⁻¹.[3]

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl acetoacetate shows signals corresponding to the ethyl group: a triplet at approximately 1.3 ppm (CH₃) and a quartet at around 4.1 ppm (CH₂).[4] The methyl group of the acetyl moiety appears as a singlet at about 1.9 ppm.[4] The active methylene protons (CH₂) are typically observed around 3.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and methyl groups.

Mass Spectrometry: The mass spectrum of ethyl acetoacetate shows a molecular ion peak (M⁺) at m/z 130.[5][6] Common fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) to give a fragment at m/z 85, and the formation of an acetyl cation (CH₃CO⁺) at m/z 43.[5]

3-Chlorophenylhydrazine

This precursor provides the substituted phenyl ring and the hydrazine moiety necessary for the formation of the pyrazolinone.

FT-IR Spectroscopy: The FT-IR spectrum is characterized by N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, and C=C stretching of the benzene ring appears in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region.

¹H NMR Spectroscopy: The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The N-H protons of the hydrazine group will show broad signals that can be exchangeable with D₂O.

¹³C NMR Spectroscopy: The spectrum will display signals for the six carbons of the chlorophenyl ring, with their chemical shifts influenced by the chlorine and hydrazine substituents.

Mass Spectrometry: The mass spectrum of 3-chlorophenylhydrazine will exhibit a molecular ion peak (M⁺) at m/z 142, with a characteristic M+2 peak at m/z 144 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.[7]

Spectroscopic Analysis of this compound

The formation of the pyrazolinone ring from the precursors leads to significant and predictable changes in the spectroscopic data.

FT-IR Spectroscopy: The most notable changes in the FT-IR spectrum are the disappearance of the N-H stretching bands of the hydrazine and the characteristic dual carbonyl peaks of ethyl acetoacetate. A new, strong absorption band for the cyclic amide (lactam) carbonyl group (C=O) of the pyrazolinone ring appears, typically in the range of 1650-1700 cm⁻¹. The spectrum also shows the appearance of a C=N stretching vibration.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the signals for the ethyl group of EAA is a key indicator of reaction completion. New signals corresponding to the methyl group (CH₃) on the pyrazolinone ring will appear as a singlet, typically around 2.2 ppm.[1] The methylene protons (CH₂) of the pyrazolinone ring will also give rise to a new singlet at approximately 3.4 ppm. The aromatic protons of the 3-chlorophenyl group will be observed in the downfield region, often as a multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will confirm the formation of the new ring structure. A signal for the carbonyl carbon of the pyrazolinone ring will be present, typically around 170 ppm.[1] New signals for the methyl and methylene carbons of the pyrazolinone ring will also be observed. The signals corresponding to the carbons of the ethyl group will be absent.

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 208, with an M+2 peak at m/z 210 due to the chlorine isotope.[8] The fragmentation pattern will be characteristic of the pyrazolinone ring structure. Common fragment ions may include the loss of the chlorophenyl group or cleavage of the pyrazolinone ring.[9]

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic data for a clear comparison.

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional GroupEthyl Acetoacetate3-ChlorophenylhydrazineThis compound
N-H Stretch-3200-3400-
C=O Stretch1733 (ester), 1710 (keto)-1650-1700 (amide)
C=N Stretch--Present
Aromatic C=C-1400-16001400-1600

Table 2: Comparative ¹H NMR Data (δ, ppm)

ProtonsEthyl Acetoacetate3-ChlorophenylhydrazineThis compound
Ethyl CH₃~1.3 (triplet)--
Ethyl CH₂~4.1 (quartet)--
Acetyl CH₃~1.9 (singlet)--
Active Methylene~3.4 (singlet)--
Aromatic H-6.5-7.5 (multiplet)7.0-7.8 (multiplet)
Hydrazine N-H-Broad, exchangeable-
Pyrazolinone CH₃--~2.2 (singlet)
Pyrazolinone CH₂--~3.4 (singlet)

Table 3: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Ethyl Acetoacetate13085, 43
3-Chlorophenylhydrazine142 (M+2 at 144)-
This compound208 (M+2 at 210)Characteristic of pyrazolinone ring cleavage

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of these compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples (ethyl acetoacetate), a thin film is prepared between two salt plates (e.g., KBr or NaCl). For solid samples (3-chlorophenylhydrazine and the final product), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for liquids) or a pure KBr pellet (for solids) is recorded first and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for these types of molecules.

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating the mass spectrum.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Reactants Reaction Chemical Reaction Reactants->Reaction Product Crude Product Reaction->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product FTIR FT-IR Final_Product->FTIR NMR NMR Final_Product->NMR MS Mass Spec Final_Product->MS

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The spectroscopic comparison of this compound with its precursors, ethyl acetoacetate and 3-chlorophenylhydrazine, provides a clear and definitive method for confirming the successful synthesis of the target molecule. The key spectral changes, including the disappearance of precursor-specific functional groups (N-H, ester C=O) and the appearance of new signals corresponding to the pyrazolinone ring structure (amide C=O, ring CH₃ and CH₂), serve as unambiguous evidence of the chemical transformation. This guide demonstrates the power of multi-technique spectroscopic analysis in synthetic organic and medicinal chemistry.

References

  • Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781.
  • PubChem. (3-Chlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (3-Chlorophenyl)hydrazine Hydrochloride. Retrieved from [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(21), 1654-1658.
  • National Institute of Standards and Technology. Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (1978). Process for the manufacture of pyrazolones from pyrazolidones.
  • ResearchGate. (2018). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). Retrieved from [Link]

  • Chemsrc. 3-Chloro Phenyl Hydrazine Hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology. Phenylhydrazine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Parajuli, R., et al. (2015). Synthesis, Characterization, Cytotoxic and Antibacterial Activities of some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106.
  • ResearchGate. (2013). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). Retrieved from [Link]

  • National Institute of Standards and Technology. Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Claramunt, R. M., et al. (2019). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 24(18), 3286.
  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • PubChem. m-Chlorophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkorta, I., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(3), 481-486.
  • Abraham, R. J., & Thomas, W. A. (1964). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, 3739-3748.
  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Toxics, 11(9), 768.
  • ResearchGate. (2017). What is the FT-IR frequency range for an active methylene group in an ethyl acetoacetate compound?. Retrieved from [Link]

  • Chegg. (2020, November 2). Solved The IR Spectrum of ethyl acetoacetate, achiral. Retrieved from [Link]

  • National Institute of Standards and Technology. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Learning Science. (2021, September 3). NMR spectrum of ethyl acetate [Video]. YouTube. [Link]

  • Tchekwagep, P. M., et al. (2019). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 24(18), 3286.
  • mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]

  • ResearchGate. (2018). FT-IR Peak value and its functional groups of ethyl acetate extract of A. sahyadricus. leaf part. Retrieved from [Link]

  • PubChem. (4-Chlorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for evaluating the purity of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one, a key intermediate in the synthesis of various pharmaceuticals and dyes.[1] We will move beyond simple certificate of analysis (CoA) comparisons to a multi-faceted, data-driven approach that ensures the quality and consistency of this critical reagent from different suppliers.

Section 1: Understanding the Analyte and Potential Impurities

This compound (CAS No: 90-31-3) is a pyrazolone derivative with the molecular formula C₁₀H₉ClN₂O.[2][3] Its structure features a pyrazolinone ring substituted with a methyl group and a 3-chlorophenyl group.

Before embarking on purity analysis, it is crucial to understand the potential impurities that may arise during its synthesis. The most common synthetic route is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] Potential impurities can include:

  • Starting materials: Unreacted ethyl acetoacetate and 3-chlorophenylhydrazine.

  • Regioisomers: Formation of isomeric pyrazole products, especially with unsymmetrical starting materials.[4]

  • Byproducts of side reactions: Incomplete cyclization can lead to pyrazoline intermediates.[4]

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Degradation products: Compounds formed due to instability under certain storage or handling conditions.

Section 2: A Multi-Pronged Analytical Strategy for Purity Assessment

A robust assessment of purity requires a combination of chromatographic and spectroscopic techniques, each providing a unique piece of the puzzle. This orthogonal approach ensures that a comprehensive picture of the sample's composition is obtained.

The Workflow: A Step-by-Step Approach

The following diagram illustrates the logical flow of our comprehensive purity assessment protocol.

Purity_Assessment_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Determination cluster_2 Thermal Properties & Absolute Purity TLC TLC NMR ¹H & ¹³C NMR TLC->NMR Qualitative Assessment MS GC-MS / LC-MS NMR->MS Structural Confirmation HPLC HPLC-UV MS->HPLC Method Development qNMR qNMR HPLC->qNMR Cross-Validation DSC DSC HPLC->DSC Orthogonal Comparison

Caption: Workflow for the comprehensive purity assessment of this compound.

Experimental Protocols

Rationale: TLC is a rapid and cost-effective technique to visually assess the number of components in a sample and to identify the presence of gross impurities.[5]

Protocol:

  • Plate Preparation: Use silica gel 60 F254 pre-coated TLC plates.

  • Sample Preparation: Dissolve a small amount of the sample from each supplier in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Apply a small spot of each sample solution to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed tank containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor).

  • Analysis: Compare the chromatograms of the samples from different suppliers. The presence of multiple spots indicates the presence of impurities.

Rationale: NMR spectroscopy is a powerful tool for unambiguous structure elucidation and can provide quantitative information about the purity of a sample.[6][7] Both ¹H and ¹³C NMR should be employed for a thorough analysis.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of the main component and identify signals corresponding to impurities.[8][9] The presence of unexpected signals or incorrect integration ratios suggests the presence of impurities.

    • ¹³C NMR: Confirm the carbon framework of the molecule and identify any additional carbon signals that may belong to impurities.

  • Quantitative NMR (qNMR): For a more precise purity determination, a qNMR experiment can be performed using a certified internal standard with a known concentration.[10]

Rationale: Coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), Mass Spectrometry provides molecular weight information for the main component and any separated impurities, aiding in their identification.[11][12]

Protocol (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a DB-5ms column).[13] The temperature program should be optimized to achieve good separation of all components.

  • MS Detection: The eluting components are introduced into the mass spectrometer (e.g., using electron ionization - EI) to generate mass spectra.

  • Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. Analyze the mass spectra of any other peaks to identify potential impurities by comparing them to spectral libraries or by interpreting their fragmentation patterns.

Rationale: HPLC with UV detection is the most widely used technique for the quantitative determination of purity in the pharmaceutical industry due to its high sensitivity, resolution, and reproducibility.[14][15]

Protocol:

  • Method Development: Develop a robust reverse-phase HPLC (RP-HPLC) method. A C18 column is often a good starting point.[16] The mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like formic or trifluoroacetic acid, should be optimized to achieve good separation of the main peak from all impurity peaks.[16][17][18]

  • Sample Preparation: Accurately prepare solutions of known concentrations for each supplier's sample.

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms at a suitable UV wavelength.

  • Purity Calculation: The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Rationale: DSC is a thermal analysis technique that can be used to determine the absolute purity of a crystalline organic compound by measuring the melting point depression caused by impurities.[14][19][20] It is considered an absolute method as it does not require a reference standard of the impurity.

Protocol:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the sample into a hermetically sealed aluminum pan.[21]

  • DSC Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation. This analysis is typically performed using the software provided with the DSC instrument. It is important to note that this method is only suitable for compounds that are at least 98% pure and do not decompose upon melting.[14]

Section 3: Data Interpretation and Supplier Comparison

A comprehensive comparison of the purity of this compound from different suppliers should be presented in a clear and concise manner.

Comparative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the different analytical techniques.

SupplierHPLC Purity (%) (Area Normalization)qNMR Purity (%)DSC Purity (mol%)Number of Impurities Detected (TLC/HPLC/GC-MS)
Supplier A99.899.799.91 / 2 / 1
Supplier B99.299.199.33 / 4 / 3
Supplier C98.598.498.65 / 6 / 5
Impurity Profiling

For each supplier, a detailed impurity profile should be generated. This involves identifying and, where possible, quantifying the major impurities. The combination of NMR and MS data is crucial for the structural elucidation of unknown impurities.

The relationship between the analytical techniques and the information they provide is visualized in the following diagram:

Purity_Analysis_Relationship cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis TLC TLC (Number of Components) HPLC HPLC (Relative Purity) TLC->HPLC Initial Assessment NMR NMR (Structural Confirmation) qNMR qNMR (Absolute Purity) NMR->qNMR Structural Basis for Quantification MS MS (Molecular Weight) MS->HPLC Impurity Identification DSC DSC (Absolute Purity) HPLC->DSC Orthogonal Verification

Caption: Interrelationship of analytical techniques for a comprehensive purity profile.

Section 4: Conclusion and Recommendations

The selection of a supplier for this compound should not be based solely on cost or the stated purity on the CoA. A thorough, multi-technique analytical assessment is paramount to ensure the quality and consistency of this critical raw material.

Key Takeaways:

  • No single technique is sufficient: A combination of chromatographic, spectroscopic, and thermal analysis methods provides a comprehensive and reliable purity assessment.

  • Orthogonal methods are key: Employing techniques that rely on different physical principles (e.g., HPLC and DSC) provides a self-validating system and increases confidence in the results.[14]

  • Impurity profiling is essential: Identifying and quantifying impurities is crucial for understanding potential downstream impacts on reactions and final product quality.

By adopting this rigorous analytical approach, researchers and drug development professionals can confidently select suppliers that provide high-purity this compound, thereby ensuring the integrity and success of their scientific endeavors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Profile

Due to a lack of comprehensive, officially registered safety data for this compound, a presumptive hazard profile has been synthesized from data on structurally analogous compounds. This conservative approach ensures the highest degree of safety. The primary hazards are anticipated based on related pyrazolone derivatives.[1][2]

Table 1: Presumptive Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionRationale / Analog Compound Source
Acute Oral Toxicity Harmful if swallowed.Based on 3-Methyl-1-phenyl-2-pyrazoline-5-one (CAS 89-25-8), which is classified as Acute Toxicity, Oral (Category 4).[3][4]
Serious Eye Irritation Causes serious eye irritation.Based on 3-Methyl-1-phenyl-2-pyrazoline-5-one and 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one.[5]
Skin Irritation/Sensitization May cause skin irritation and/or an allergic skin reaction.Based on 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (irritation) and 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one (sensitization).[5][6]
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.The presence of a chlorinated phenyl group suggests potential environmental persistence. This is supported by data for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.[6]

Given these potential hazards, this compound must be managed as hazardous waste to protect human health and the environment.[7]

Regulatory Framework: The "Cradle-to-Grave" Mandate

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" management.[7] It is the generator's responsibility to determine if a waste is hazardous, a process that can be complex.[8][9] Therefore, it is institutional policy at most research facilities that all chemical wastes are presumed to be hazardous and must be managed accordingly.[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the moment the chemical is declared waste to its final collection by authorized personnel.

Step 1: Waste Identification and Classification

As a researcher, you are the generator of the waste. You must correctly identify it.

  • Action: Label the waste container immediately with "Hazardous Waste" and the full chemical name: "this compound".

  • Causality: Proper identification is the first and most critical step in the disposal chain. It ensures the safety of all personnel who will handle the container and determines the ultimate disposal route. Mislabeling can lead to incompatible mixing of chemicals, resulting in dangerous reactions.

Step 2: Required Personal Protective Equipment (PPE)

Based on the presumptive hazard profile, the following PPE is mandatory when handling the waste:

  • Nitrile Gloves: To protect against skin irritation and potential sensitization.

  • Safety Goggles/Glasses: To prevent serious eye irritation from dust or splashes.

  • Laboratory Coat: To protect from contamination of personal clothing.

Step 3: Waste Segregation and Containment

Proper containment is crucial to prevent spills and environmental release.

  • Action (Solid Waste): Collect dry, solid this compound waste in a durable, sealable plastic or glass container. Ensure the container is clean and compatible with the chemical.

  • Action (Liquid Waste): If the waste is in solution, use a sealable, leak-proof container intended for liquids. Never use food-grade containers like milk jugs.[7]

  • Causality: Federal regulations mandate that hazardous waste containers must be kept closed except when adding or removing waste.[7][8] This prevents the release of vapors and reduces the risk of spills, which are among the most common EPA violations at research institutions.[7] Segregation from incompatible materials, such as strong oxidizing agents, is critical to prevent hazardous reactions.[3]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories typically have designated SAAs for the short-term storage of hazardous waste.

  • Action: Place the sealed and labeled container in your lab's designated SAA. Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

  • Causality: SAAs are designed to keep hazardous waste secure at or near the point of generation before it is moved to a central accumulation area. Following SAA guidelines is a specific requirement of the RCRA regulations.[8]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste is a specialized and highly regulated process.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of the waste container from the SAA.

  • Causality: EHS professionals are trained to manage the logistics of waste disposal, including completing the Uniform Hazardous Waste Manifest, which tracks the waste from your lab to its final destination.[8] Disposal must be carried out by a licensed professional waste management company, which will likely use high-temperature incineration for organic compounds of this nature.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making and operational flow for proper disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Waste Management Generate Waste Generation (Unused chemical, contaminated labware) PPE Step 2: Don PPE (Gloves, Goggles, Lab Coat) Generate->PPE Declare as Waste Identify Step 1: Identify & Label 'Hazardous Waste' 'this compound' Contain Step 3: Contain & Segregate (Closed, compatible container) Identify->Contain PPE->Identify Store Step 4: Store in SAA Contain->Store Store Securely Pickup EHS Pickup Request Store->Pickup Request Collection Transport Transport to Central Facility Pickup->Transport Dispose Step 5: Final Disposal (Licensed Waste Vendor - Incineration) Transport->Dispose

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Exposure

Small Spills (Solid Material)

In the event of a small spill, follow these steps meticulously:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Isolate: If safe to do so, prevent the spread of the dust.

  • Dampen: Carefully dampen the solid spill material with a solvent like ethanol to prevent it from becoming airborne.[11]

  • Collect: Gently sweep or wipe up the dampened material with absorbent paper and place it into a new, properly labeled hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with ethanol-dampened paper towels, followed by a thorough wash with soap and water.[11]

  • Dispose: All cleanup materials (gloves, paper towels, etc.) must be disposed of as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research practices are compliant with federal and state regulations, safeguarding both your colleagues and the community.

References

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66656, 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). Retrieved from [Link]

  • Levy, M., & Zylber-Katz, E. (1991). Pyrazolone derivatives. PubMed. Retrieved from [Link]

  • Dandia, A., et al. (2012). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Retrieved from [Link]

  • Singh, R., & Kaur, H. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ullah, F., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolone. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS No. 90-31-3). The protocols outlined below are designed to ensure both personal safety and experimental integrity by establishing a self-validating system of hazard assessment, personal protective equipment (PPE) selection, and waste management. Our approach moves beyond a simple checklist, focusing instead on the scientific rationale behind each procedural step.

Hazard Identification and Risk Assessment

A thorough understanding of the substance's hazard profile is the foundation of any safety protocol. This compound, and structurally similar pyrazolone derivatives, present several potential risks that dictate our handling procedures. The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionRationale and Implication for HandlingAuthoritative Source(s)
Skin Sensitization May cause an allergic skin reaction upon contact (H317).This is a key driver for our glove and gown selection. The goal is to prevent all skin contact, as even minor exposure can lead to sensitization over time.[1]
Skin & Eye Irritation Analogous compounds are known to cause skin irritation (H315) and serious eye irritation (H319).This necessitates robust eye and face protection. The potential for irritation from the solid powder form underscores the need for careful handling to avoid dust generation.[2][3]
Aquatic Toxicity Harmful to aquatic life with long-lasting effects (H412).This classification mandates a stringent disposal protocol. All waste, including contaminated PPE and rinsates, must be collected and disposed of as hazardous chemical waste to prevent environmental release.[1][4]
Oral Toxicity Related pyrazolone compounds are classified as harmful if swallowed (H302).While direct ingestion is unlikely in a laboratory setting, this hazard reinforces the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[2][5]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified risks. For this compound, a solid compound that can generate dust, the following PPE is mandatory.

Hand Protection: The First Line of Defense
  • Requirement: Double-gloving with nitrile gloves. The outer glove should be changed immediately if contamination is suspected.

  • Causality: The primary hazard is skin sensitization.[1] Nitrile provides excellent chemical resistance for this class of compound. Double-gloving provides a critical safety buffer; should the outer glove be breached, the inner glove continues to offer protection while the outer is replaced. This practice is a standard for handling hazardous chemicals to minimize risk.[6]

Body Protection: Preventing Dermal Exposure
  • Requirement: A disposable, polyethylene-coated polypropylene gown with a closed back and elastic cuffs.

  • Causality: Standard cloth lab coats are absorbent and can hold chemical dust against the skin, negating their protective function. A non-permeable, coated gown prevents solid particulates from reaching personal clothing or skin.[6][7] The elastic cuffs ensure a seal around the inner glove, protecting the vulnerable wrist area.

Eye and Face Protection: Shielding Against Particulates
  • Requirement: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. When weighing out the powder or whenever dust generation is possible, these must be supplemented with a full-face shield.

  • Causality: The potential for serious eye irritation from airborne particulates is significant.[2][3] Safety glasses protect from direct impacts, while a face shield offers a broader barrier of protection for the entire face from splashes or dust clouds.

Respiratory Protection: Mitigating Inhalation Risk
  • Requirement: All handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to control dust. If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is required.

  • Causality: Pyrazolone derivatives can be irritating to the respiratory tract.[8] The primary method of protection is to use engineering controls (i.e., a fume hood) to capture dust at the source. A respirator serves as a necessary secondary line of defense in situations where these controls are not feasible.[5]

Operational Workflow: A Self-Validating System

Adherence to a strict, logical workflow for donning, doffing, and disposing of PPE is critical to its effectiveness. The sequence is designed to prevent cross-contamination at every step.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A 1. Hazard Assessment (Review SDS) B 2. Select & Inspect PPE A->B Informs C 3. Donning Sequence (Gown -> Mask -> Goggles -> Gloves) B->C D 4. Chemical Handling (In Fume Hood) C->D E 5. Decontamination (Wipe surfaces) D->E F 6. Doffing Sequence (Gloves -> Gown -> Goggles -> Mask) E->F G 7. Waste Disposal (Segregate Hazardous Waste) F->G H 8. Personal Hygiene (Wash Hands Thoroughly) G->H

Caption: PPE workflow from risk assessment to disposal.

Step-by-Step Donning Procedure
  • Gown: Don the disposable gown, ensuring complete coverage. Fasten securely at the back.

  • Respirator/Mask (if required): Place the respirator over your nose and mouth and adjust the straps for a tight seal.

  • Eye/Face Protection: Put on safety glasses and, if necessary, the face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second, outer pair of gloves over the first, pulling the cuffs over the gown sleeves.

Step-by-Step Doffing (Removal) Procedure

This sequence is critical for avoiding self-contamination.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.

  • Gown: Unfasten the gown. Peel it away from your body, touching only the inside. Turn the gown inside out as you remove it and place it in the hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front and place in the designated area for decontamination.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

Accidental Release and Spills

In the event of a small spill:

  • Ensure all non-essential personnel evacuate the area.

  • Wearing your full PPE, gently dampen the solid spill material with ethanol to prevent dust from becoming airborne.[9]

  • Use an absorbent pad to collect the dampened material.

  • Place the absorbent pad and any contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]

  • Clean the spill area with ethanol, followed by soap and water.[9]

Waste Disposal Protocol

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes the chemical itself, contaminated gloves, gowns, weigh paper, and absorbent pads. It must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions or rinsates containing the compound must be collected in a labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's authorized waste management provider in accordance with all local, state, and federal regulations.[1][5] Do not pour any waste down the drain due to its aquatic toxicity.[1]

Emergency Procedures for Exposure

In the event of an accidental exposure, immediate and correct action is paramount.

Exposure RouteImmediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Inhalation Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[2][5]

References

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet (1-Phenyl-3-methyl-5-pyrazolone). Carlo Erba Reagents. [Link]

  • 3-Methyl-1-(3'-chlorophenyl)-2-pyrazolin-5-one | C10H9ClN2O | CID 66656. PubChem, National Center for Biotechnology Information. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one
Reactant of Route 2
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.